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  • Product: Methyl 2-(methylamino)propanoate
  • CAS: 52060-77-2

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Importance of N-Methylated Amino Acids

An In-depth Technical Guide on the Synthesis of Methyl 2-(methylamino)propanoate from Alanine In the landscape of modern drug development and peptide chemistry, N-methylated amino acids represent a critical class of buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of Methyl 2-(methylamino)propanoate from Alanine

In the landscape of modern drug development and peptide chemistry, N-methylated amino acids represent a critical class of building blocks. The introduction of a methyl group to the alpha-amino nitrogen of an amino acid, such as in the conversion of alanine to N-methyl-L-alanine, imparts profound changes to the parent molecule's properties. These modifications can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate the conformational landscape of peptides, thereby fine-tuning their biological activity.[1][2][3] Methyl 2-(methylamino)propanoate, the methyl ester of N-methylalanine, is a versatile intermediate, primed for peptide synthesis and the construction of complex pharmaceutical agents.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis of methyl 2-(methylamino)propanoate from the readily available starting material, L-alanine. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify the selection of specific reagents and conditions, and present a self-validating protocol designed for reproducibility and high fidelity.

Strategic Analysis of Synthetic Pathways

The transformation of L-alanine to methyl 2-(methylamino)propanoate requires two principal modifications: esterification of the carboxylic acid and methylation of the primary amine. The sequence of these operations is critical for a successful synthesis.

  • Esterification First, Then N-Methylation: This is the preferred strategic approach. The carboxylic acid is first converted to its methyl ester. This protects the carboxyl group from participating in side reactions during the subsequent N-methylation step. The resulting intermediate, alanine methyl ester, is a stable and ideal substrate for amine modification.

  • N-Methylation First, Then Esterification: While chemically plausible, N-methylating alanine directly to form N-methylalanine, followed by esterification, is less efficient. The intermediate, N-methylalanine, is a zwitterionic compound with solubility characteristics that can complicate subsequent reactions and purification efforts.

Therefore, this guide will focus on the most logical and industrially scalable pathway: a two-step synthesis commencing with the esterification of L-alanine.

Workflow Overview: A Two-Step Synthesis

The chosen pathway is a robust two-step process designed for efficiency and control.

G Alanine L-Alanine Step1 Step 1: Fischer Esterification (Methanol, SOCl₂ or H₂SO₄) Alanine->Step1 Intermediate L-Alanine Methyl Ester Hydrochloride Step1->Intermediate Step2 Step 2: N-Methylation (Eschweiler-Clarke Reaction) Intermediate->Step2 Product Methyl 2-(methylamino)propanoate Step2->Product

Caption: Overall workflow for the synthesis of methyl 2-(methylamino)propanoate.

Part 1: Synthesis of L-Alanine Methyl Ester Hydrochloride

The initial step is a classic Fischer esterification. We opt for thionyl chloride (SOCl₂) in methanol as the reagent system. This method is highly efficient as the in situ generation of hydrochloric acid (HCl) from SOCl₂ and methanol protonates the amino group and catalyzes the esterification, driving the reaction to completion. The product is conveniently isolated as its hydrochloride salt, which is a stable, crystalline solid.

Experimental Protocol: Fischer Esterification

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
L-Alanine89.0920.0 g0.224Starting Material
Methanol (Anhydrous)32.04250 mL-Reagent and Solvent
Thionyl Chloride (SOCl₂)118.9721.0 mL (34.4 g)0.290Added dropwise
Diethyl Ether74.12500 mL-For precipitation

Procedure:

  • Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube) is charged with 250 mL of anhydrous methanol.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, slowly add 21.0 mL of thionyl chloride dropwise via an addition funnel over 30 minutes. Causality: This exothermic reaction generates HCl gas in situ. Slow, cooled addition is crucial for safety and to prevent excessive temperature increase.

  • Addition of Alanine: After the SOCl₂ addition is complete, add 20.0 g of L-alanine to the cold methanolic HCl solution. The alanine will dissolve as its hydrochloride salt forms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The result is a white crystalline solid.

  • Purification: To remove any unreacted starting material or di-peptides, triturate the crude solid with 200 mL of cold diethyl ether. Filter the solid using a Büchner funnel, wash with an additional 100 mL of diethyl ether, and dry under vacuum.

  • Yield: This procedure typically yields 28-30 g (90-96%) of L-alanine methyl ester hydrochloride as a white, crystalline solid.

Part 2: Synthesis of Methyl 2-(methylamino)propanoate via Eschweiler-Clarke Reaction

For the N-methylation step, the Eschweiler-Clarke reaction is the method of choice. This reductive amination procedure uses an excess of formic acid and formaldehyde to cleanly methylate the primary amine of our intermediate.[6]

Why Eschweiler-Clarke?

  • High Selectivity: The reaction mechanism inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, a common side product in direct alkylations with agents like methyl iodide.[6][7]

  • Stereochemical Integrity: The reaction conditions are mild enough that they do not cause racemization at the chiral alpha-carbon, preserving the optical purity of the L-enantiomer.[6]

  • Operational Simplicity: It is a one-pot reaction with readily available and inexpensive reagents. The work-up is straightforward.[8]

Reaction Mechanism

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer & Decarboxylation Amine R-NH₂ Formaldehyde CH₂O Amine->Formaldehyde + Iminium [R-N⁺H=CH₂] Formaldehyde->Iminium → -H₂O FormicAcid HCOOH MethylatedAmine R-NH-CH₃ CO2 CO₂ MethylatedAmine->CO2 + H⁺ + Iminium_ref [R-N⁺H=CH₂] Iminium_ref->MethylatedAmine + HCOOH →

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol: Eschweiler-Clarke Reaction

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
L-Alanine Methyl Ester HCl139.5828.0 g0.201From Part 1
Formaldehyde (37% aq. soln.)30.0335 mL~0.43Reagent
Formic Acid (98%)46.0330 mL~0.78Reagent and Reductant
Sodium Hydroxide (10 M)40.00~100 mL-For basification
Dichloromethane (DCM)84.933 x 100 mL-Extraction Solvent
Anhydrous MgSO₄120.37As needed-Drying Agent

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine the L-alanine methyl ester hydrochloride (28.0 g), formaldehyde solution (35 mL), and formic acid (30 mL). Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture in an oil bath set to 100 °C for 8-12 hours. Vigorous evolution of CO₂ will be observed initially. Trustworthiness: The reaction is self-validating as the cessation of gas evolution is a strong indicator of completion.

  • Work-up (Acid Removal): Cool the reaction mixture to room temperature. Carefully remove the excess formic acid and water under reduced pressure.

  • Basification: Dissolve the resulting oily residue in 100 mL of water and cool the solution in an ice bath. Slowly add 10 M sodium hydroxide solution with stirring until the pH is approximately 10-11. This deprotonates the amine and allows for extraction.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: The crude product can be purified by vacuum distillation to afford methyl 2-(methylamino)propanoate as a colorless liquid.

Product Characterization and Validation

The identity and purity of the final product must be confirmed through spectroscopic analysis.

Analysis MethodExpected Results for Methyl 2-(methylamino)propanoate
¹H NMR (CDCl₃)δ ~3.70 (s, 3H, -OCH₃), δ ~3.20 (q, 1H, α-CH), δ ~2.40 (s, 3H, -NCH₃), δ ~1.30 (d, 3H, β-CH₃), δ ~1.60 (br s, 1H, -NH).
¹³C NMR (CDCl₃)δ ~176 (C=O), δ ~58 (α-C), δ ~52 (-OCH₃), δ ~34 (-NCH₃), δ ~18 (β-CH₃).
IR Spectroscopy ~3350 cm⁻¹ (N-H stretch, secondary amine), ~2950 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1180 cm⁻¹ (C-O stretch).[9]
Mass Spec (ESI+) m/z = 118.08 [M+H]⁺, confirming the molecular weight of 117.15 g/mol .

Conclusion

This guide outlines a reliable and scalable two-step synthesis of methyl 2-(methylamino)propanoate from L-alanine. The pathway, featuring a Fischer esterification followed by an Eschweiler-Clarke N-methylation, is strategically sound, avoiding common pitfalls such as over-methylation and racemization. The detailed protocols and mechanistic insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently produce this valuable N-methylated amino acid derivative with high yield and purity, facilitating advancements in peptide and medicinal chemistry.

References

  • Sciencemadness Discussion Board . (2011). N-Methyl-d,l Alanine. Available at: [Link]

  • National Institutes of Health (NIH) . (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC PubMed Central. Available at: [Link]

  • Master Organic Chemistry . (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ACS Publications . (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Available at: [Link]

  • Google Patents. CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • PubMed . (1986). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Available at: [Link]

  • RSC Publishing . (2018). The effect of N-methylation on the conformational landscape of alanine. Available at: [Link]

  • YouTube . (2022). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. Available at: [Link]

  • Organic Chemistry Portal . Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Monash University . Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • PrepChem.com . Synthesis of N-acetyl-N-methyl-L-alanine. Available at: [Link]

  • Nottingham ePrints . (2019). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available at: [Link]

  • AAPPTec . Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

  • Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Google Patents. EP0037695B1 - Methylamines purification process.
  • YouTube . (2021). NMR spectrum of methyl propanoate. Available at: [Link]

  • Wikipedia . Reductive amination. Available at: [Link]

  • ACS Publications . (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. Available at: [Link]

  • Microbial Cell Factories . (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Available at: [Link]

  • ResearchGate . (2016). Reductive Amination of Aldehyde Ester from Vegetable Oils to Produce Amino Ester in the Presence of Anhydrous Ammonia. Available at: [Link]

  • MiMeDB . Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Available at: [Link]

  • ResearchGate . (1995). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Available at: [Link]

  • MDPI . (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Available at: [Link]

  • YouTube . (2024). Eschweiler-Clarke reaction. Available at: [Link]

  • ResearchGate . (2021). Innovative 2′- O -Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′- O -Deprotection of RNA Sequences. Available at: [Link]

  • PubMed . (2018). Investigation of the interaction of β-methylamino-L-alanine with eukaryotic and prokaryotic proteins. Available at: [Link]

  • IntechOpen . (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available at: [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • NIST WebBook . Propanoic acid, 2-methyl-, 2-methylpropyl ester. Available at: [Link]

  • J&K Scientific LLC . (2021). Eschweiler-Clarke Reaction. Available at: [Link]

  • Doc Brown's Chemistry . infrared spectrum of methyl propanoate. Available at: [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to Methyl 2-(methylamino)propanoate for Researchers and Drug Development Professionals

The methodologies and interpretations presented herein are grounded in established practices of analytical chemistry, ensuring a high degree of scientific integrity. This guide is designed to be a practical resource for...

Author: BenchChem Technical Support Team. Date: February 2026

The methodologies and interpretations presented herein are grounded in established practices of analytical chemistry, ensuring a high degree of scientific integrity. This guide is designed to be a practical resource for scientists engaged in organic synthesis, quality control, and drug development.

Molecular Structure and Key Features

Methyl 2-(methylamino)propanoate is a secondary amine and a methyl ester of N-methylalanine. Its structure contains several key functional groups that give rise to characteristic spectroscopic signals: a secondary amine (N-H), a carbonyl group (C=O) of the ester, and various C-H, C-O, and C-N single bonds. Understanding the electronic environment of the protons and carbon atoms is crucial for interpreting the NMR spectra.

Caption: Molecular structure of methyl 2-(methylamino)propanoate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds and functional groups.

Experimental Protocol: Acquiring the IR Spectrum

A typical and effective method for obtaining the IR spectrum of a liquid sample like methyl 2-(methylamino)propanoate is through the use of a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Background Scan: A background spectrum of the empty sample compartment is recorded to account for atmospheric water and carbon dioxide.

  • Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Data

The following table summarizes the predicted characteristic infrared absorption bands for methyl 2-(methylamino)propanoate, based on known values for similar functional groups.

Wavenumber (cm⁻¹)BondFunctional GroupExpected Intensity
3300 - 3500N-H StretchSecondary AmineWeak to Medium
2850 - 3000C-H StretchAlkyl (sp³)Medium to Strong
1735 - 1750C=O StretchEster (Carbonyl)Strong
1150 - 1300C-O StretchEsterStrong
1000 - 1250C-N StretchAmineMedium
Interpretation of the Predicted IR Spectrum

The IR spectrum of methyl 2-(methylamino)propanoate is expected to be dominated by a strong, sharp absorption band in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The presence of a secondary amine should give rise to a weak to medium N-H stretching band around 3300-3500 cm⁻¹. This peak can sometimes be broad, especially if hydrogen bonding is present. Multiple peaks in the 2850-3000 cm⁻¹ range will correspond to the C-H stretching vibrations of the methyl and methine groups. Finally, strong C-O and medium C-N stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹), confirming the presence of the ester and amine functionalities, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.2 - 1.4Doublet3H-CH(NH)CH₃
~ 1.5 - 2.0Broad Singlet1HNH
~ 2.3 - 2.5Singlet3H-N-CH₃
~ 3.2 - 3.4Quartet1H-CH (NH)CH₃
~ 3.7Singlet3H-COOCH₃

The ¹H NMR spectrum of methyl 2-(methylamino)propanoate is expected to show five distinct signals. The methyl group attached to the chiral center (-CH(NH)CH₃ ) would appear as a doublet around 1.2-1.4 ppm due to coupling with the adjacent methine proton. The methine proton (-CH (NH)CH₃) would, in turn, be split into a quartet by the three protons of the adjacent methyl group, appearing around 3.2-3.4 ppm. The N-methyl group (-N-CH₃ ) is expected to be a singlet in the range of 2.3-2.5 ppm. The methyl group of the ester (-COOCH₃ ) would also be a singlet, typically found further downfield around 3.7 ppm due to the deshielding effect of the adjacent oxygen atom. The N-H proton signal is expected to be a broad singlet between 1.5 and 2.0 ppm, and its chemical shift can be highly dependent on concentration and solvent.

Caption: Predicted ¹H NMR assignments and couplings.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired, where each unique carbon atom appears as a single line.

Chemical Shift (δ, ppm)Assignment
~ 18 - 22-CH(NH)C H₃
~ 33 - 37-N-C H₃
~ 51 - 53-COOC H₃
~ 58 - 62-C H(NH)CH₃
~ 173 - 176-C =O

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded and will appear significantly downfield, in the range of 173-176 ppm. The carbon of the ester's methyl group (-COOC H₃) is expected around 51-53 ppm. The alpha-carbon bonded to the nitrogen (-C H(NH)CH₃) should appear around 58-62 ppm. The N-methyl carbon (-N-C H₃) is predicted to be in the 33-37 ppm range. The most upfield signal, around 18-22 ppm, will correspond to the methyl group attached to the alpha-carbon (-CH(NH)C H₃).

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Experimental Protocol: Acquiring the Mass Spectrum
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this ester. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

The molecular weight of methyl 2-(methylamino)propanoate (C₅H₁₁NO₂) is 117.15 g/mol .

m/zProposed Fragment Ion
117[M]⁺, Molecular Ion
102[M - CH₃]⁺
58[CH₃CH=NHCH₃]⁺ or [CH(CH₃)NHCH₃]⁺ (Base Peak)
59[COOCH₃]⁺
Interpretation of the Predicted Mass Spectrum

The EI mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 117. A common fragmentation for esters is the loss of the alkoxy group or the alkyl group attached to the carbonyl. Loss of the methoxy radical (-OCH₃) would give a peak at m/z 86, and loss of the methyl group from the propanoate backbone would result in a peak at m/z 102. A characteristic and often abundant fragment for α-amino acids and their esters is the cleavage of the bond between the α-carbon and the carbonyl carbon. For methyl 2-(methylamino)propanoate, this would lead to the formation of the iminium ion [CH(CH₃)NHCH₃]⁺ at m/z = 58, which is predicted to be the base peak due to its stability. The fragment corresponding to the methoxycarbonyl group, [COOCH₃]⁺, would appear at m/z 59.

Mass_Spec_Fragmentation cluster_frags Major Fragmentation Pathways M [C₅H₁₁NO₂]⁺˙ m/z = 117 (Molecular Ion) frag102 [M - CH₃]⁺ m/z = 102 M->frag102 - •CH₃ frag58 [CH(CH₃)NHCH₃]⁺ m/z = 58 (Base Peak) M->frag58 - •COOCH₃ frag59 [COOCH₃]⁺ m/z = 59 M->frag59 - •CH(CH₃)NHCH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for methyl 2-(methylamino)propanoate. By understanding the expected IR, ¹H NMR, ¹³C NMR, and mass spectral data, researchers and drug development professionals can confidently identify this compound, assess its purity, and use this information to guide their synthetic and analytical workflows. The provided protocols and interpretations serve as a self-validating system, where the correlation across different spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

  • PubChem. 2-Methyl-2-(methylazaniumyl)propanoate. [Link]

  • PubChem. Methyl 2-amino-2-methylpropanoate. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl propanoate. [Link]

  • Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. The mass spectrum of methyl propanoate. [Link]

  • National Institute of Standards and Technology (NIST). Methyl propionate. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

Foundational

An In-Depth Technical Guide to Methyl 2-(methylamino)propanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(methylamino)propanoate, a derivative of the amino acid alanine, is a chiral building block of significant interest in organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylamino)propanoate, a derivative of the amino acid alanine, is a chiral building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a secondary amine and a methyl ester, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The incorporation of an N-methyl group into amino acid structures can profoundly influence the biological activity and pharmacokinetic properties of peptides and other bioactive molecules. This modification can enhance proteolytic stability, improve cell permeability, and modulate receptor binding affinity.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 2-(methylamino)propanoate, detailed synthetic protocols, and an exploration of its applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl 2-(methylamino)propanoate is essential for its effective use in research and development. The following table summarizes key physical and chemical data for the free base form of the compound. It is important to distinguish these properties from those of its common salt, methyl 2-(methylamino)propanoate hydrochloride, which will have different physical characteristics such as melting point and solubility.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [4]
CAS Number 52060-77-2[5]
Appearance Not widely reported, likely a liquid
Boiling Point Data not available for the free base.
Melting Point Data not available for the free base.
Density Data not available for the free base.
Solubility Soluble in many organic solvents.[6]
XLogP3 -0.2[4]

Note on Stereoisomers: Methyl 2-(methylamino)propanoate is a chiral molecule and exists as two enantiomers: (S)-methyl 2-(methylamino)propanoate and (R)-methyl 2-(methylamino)propanoate. The properties of the individual enantiomers and the racemic mixture may differ, particularly in biological systems. The hydrochloride salts of the individual enantiomers are commercially available, for example, (S)-Methyl 2-(methylamino)propanoate hydrochloride (CAS No. 20045-77-6) and (R)-Methyl 2-(methylamino)propanoate hydrochloride (CAS No. 19914-41-1).[7][8]

Chemical Properties and Reactivity

Methyl 2-(methylamino)propanoate exhibits reactivity characteristic of both a secondary amine and an ester.

  • Basicity: The secondary amine is basic and will react with acids to form ammonium salts. This is a key property for its purification and handling, often as the hydrochloride salt.

  • Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation reactions. This reactivity is fundamental to its use in peptide synthesis and the construction of larger molecules.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2-(methylamino)propanoic acid (N-methylalanine).

  • Stability: The stability of the compound can be influenced by storage conditions. As a secondary amine, it may be susceptible to oxidation over time. For long-term storage, it is advisable to keep it in a cool, dark place under an inert atmosphere.

Synthesis of Methyl 2-(methylamino)propanoate

The synthesis of methyl 2-(methylamino)propanoate can be achieved through several routes, commonly starting from the readily available amino acid, L-alanine. A general and effective method involves the N-methylation of L-alanine methyl ester.

Experimental Protocol: Synthesis from L-Alanine Methyl Ester Hydrochloride

This protocol outlines a two-step process starting from the commercially available L-alanine methyl ester hydrochloride. The first step involves the formation of an N-arylsulfonyl derivative, which facilitates the subsequent N-methylation. The final step is the removal of the sulfonyl protecting group.

Step 1: Synthesis of Methyl 2-((o-nitrobenzenesulfonyl)amino)propanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution in an ice bath and add a base, such as triethylamine (2.2 eq) or N,N-diisopropylethylamine (DIEA), dropwise to neutralize the hydrochloride and deprotonate the amine.

  • Sulfonylation: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-sulfonylated product.

Step 2: N-Methylation

  • Reaction Setup: Dissolve the crude product from Step 1 in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Base and Methylating Agent: Add a base such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution, followed by the addition of a methylating agent like dimethyl sulfate or methyl iodide.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic phase, dry it, and concentrate to obtain the N-methylated product.

Step 3: Deprotection

  • Reaction Setup: Dissolve the N-methylated intermediate in a suitable solvent system, such as acetonitrile and water.

  • Deprotection Reagent: Add a nucleophilic thiol, such as thiophenol, and a base like potassium carbonate to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature until the deprotection is complete, as indicated by TLC.

  • Purification: After workup to remove the reagents, the crude methyl 2-(methylamino)propanoate can be purified by distillation or column chromatography to yield the final product.

Synthesis_Workflow A L-Alanine Methyl Ester HCl B Methyl 2-((o-nitrobenzenesulfonyl)amino)propanoate A->B 2-Nitrobenzenesulfonyl chloride, Triethylamine C Methyl 2-(N-methyl-N-(o-nitrobenzenesulfonyl)amino)propanoate B->C Dimethyl sulfate, K2CO3/DBU D Methyl 2-(methylamino)propanoate C->D Thiophenol, K2CO3

Caption: Synthetic workflow for methyl 2-(methylamino)propanoate.

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups (on the nitrogen and the ester), the methine proton, and the amine proton. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the ester and amino functionalities, with characteristic losses of methoxy and methylamino groups.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the ester, and the C-N and C-O stretching vibrations.[10]

Applications in Drug Development

The incorporation of N-methylated amino acids, such as the parent acid of methyl 2-(methylamino)propanoate, into peptide-based drug candidates is a well-established strategy to enhance their therapeutic potential.[2][11]

Enhanced Pharmacokinetic Properties

N-methylation can significantly improve the metabolic stability of peptides by sterically hindering the action of proteases.[3] This leads to a longer in vivo half-life. Furthermore, by removing a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[1][11]

Modulation of Biological Activity

The conformational constraints imposed by the N-methyl group can lock a peptide into a bioactive conformation, leading to increased receptor binding affinity and potency. Conversely, it can also be used to disrupt unfavorable interactions and improve selectivity for a particular receptor subtype.[2]

Use as a Chiral Building Block

Methyl 2-(methylamino)propanoate serves as a valuable chiral precursor in the synthesis of non-peptidic small molecule drugs. Its stereocenter and functional groups allow for the stereoselective construction of complex molecular architectures.

Applications A Methyl 2-(methylamino)propanoate B Peptide Synthesis A->B C Chiral Building Block in Small Molecule Synthesis A->C D Enhanced Proteolytic Stability B->D E Improved Cell Permeability B->E F Modulated Receptor Binding B->F G Stereoselective Synthesis of Complex Molecules C->G

Caption: Key applications of methyl 2-(methylamino)propanoate.

Safety and Handling

Detailed safety information for methyl 2-(methylamino)propanoate is not extensively documented. However, based on its chemical structure as a secondary amine and an ester, standard laboratory safety precautions should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Methyl 2-(methylamino)propanoate is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery and development. Its unique combination of a secondary amine and a methyl ester on a chiral scaffold allows for its incorporation into peptides to enhance their pharmacokinetic and pharmacodynamic properties. Furthermore, it serves as a crucial precursor for the stereoselective synthesis of complex small molecules. A thorough understanding of its physical and chemical properties, as well as reliable synthetic protocols, is paramount for its effective utilization in advancing pharmaceutical research.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
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  • (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. Organic Syntheses.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 2015, 6, 1787-1797.
  • Mass Spectrometry - Fragmentation P
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
  • The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe. Benchchem.
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  • dl-ALANINE. Organic Syntheses.
  • (S)-Methyl 2-(methylamino)propanoate hydrochloride | 20045-77-6. ChemicalBook.
  • Supplementary Inform
  • (A-E) Proposed fragmentation routes of protonated compounds 1-5 by LC-ESI-QTOF-MS.
  • Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS.
  • (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1. ChemicalBook.
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  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
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Exploratory

An In-depth Technical Guide to 2,4-Dichlorophenyl (4-chlorophenyl)carbamate (CAS 6333-31-9)

For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Dichlorophenyl (4-chlorophenyl)carbamate, identified by the CAS number 6333-31-9, is a chlorinated phenylcarbamate. Carbamates as a chemica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenyl (4-chlorophenyl)carbamate, identified by the CAS number 6333-31-9, is a chlorinated phenylcarbamate. Carbamates as a chemical class are derivatives of carbamic acid and are recognized for their wide range of applications, from pharmaceuticals to agrochemicals. While this specific molecule is not as extensively documented as some other carbamates, its structural features—multiple chlorine substitutions on the phenyl rings—suggest potential for biological activity and utility as a chemical intermediate. This guide provides a comprehensive overview of the available technical information for 2,4-dichlorophenyl (4-chlorophenyl)carbamate, including its chemical structure, properties, and inferred synthesis and potential applications based on related compounds.

Chemical Structure and Properties

The molecular structure of 2,4-dichlorophenyl (4-chlorophenyl)carbamate consists of a carbamate linkage between a 4-chlorophenol and a 2,4-dichlorophenyl isocyanate precursor. The presence of three chlorine atoms significantly influences the molecule's electronic properties, lipophilicity, and potential for metabolic transformation.

Molecular Formula: C₁₃H₈Cl₃NO₂

Molecular Weight: 316.57 g/mol

A summary of its key identifiers and computed physicochemical properties is presented in the table below. It is important to note that experimental data for this specific compound is limited, and many of the listed properties are predicted based on computational models.

PropertyValueSource
IUPAC Name 2,4-dichlorophenyl (4-chlorophenyl)carbamateN/A
CAS Number 6333-31-9N/A
Molecular Formula C₁₃H₈Cl₃NO₂N/A
Molecular Weight 316.57 g/mol N/A
XLogP3 5.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem
Exact Mass 314.964461PubChem
Monoisotopic Mass 314.964461PubChem
Topological Polar Surface Area 38.3 ŲPubChem
Heavy Atom Count 19PubChem
Complexity 349PubChem

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

The synthesis can be logically broken down into two primary steps: the formation of the isocyanate intermediate and the subsequent carbamoylation reaction.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Carbamate Formation 4-chloroaniline 4-chloroaniline 4-chlorophenyl_isocyanate 4-chlorophenyl isocyanate 4-chloroaniline->4-chlorophenyl_isocyanate Reaction with phosgene Phosgene Phosgene (or equivalent) Target_Compound 2,4-dichlorophenyl (4-chlorophenyl)carbamate 4-chlorophenyl_isocyanate->Target_Compound Reaction in aprotic solvent 2,4-dichlorophenol 2,4-dichlorophenol 2,4-dichlorophenol->Target_Compound

A proposed two-step synthesis of the target compound.

Experimental Protocol (Inferred):

Step 1: Synthesis of 4-chlorophenyl isocyanate from 4-chloroaniline

  • In a well-ventilated fume hood, dissolve 4-chloroaniline in a suitable anhydrous aprotic solvent (e.g., toluene or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a phosgene equivalent, such as triphosgene, to the cooled solution with vigorous stirring. The reaction is typically exothermic and releases HCl gas, which should be neutralized with a suitable scrubber.

  • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure, and the crude 4-chlorophenyl isocyanate is purified by vacuum distillation.

Causality behind experimental choices: The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the highly reactive phosgene and the resulting isocyanate. The reaction is performed at low temperature initially to control the exothermicity.

Step 2: Synthesis of 2,4-dichlorophenyl (4-chlorophenyl)carbamate

  • Dissolve 2,4-dichlorophenol in an anhydrous aprotic solvent like dichloromethane or THF.

  • To this solution, add an equimolar amount of the prepared 4-chlorophenyl isocyanate.

  • A catalytic amount of a tertiary amine base (e.g., triethylamine or pyridine) can be added to accelerate the reaction.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is washed with a dilute acid solution to remove the catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Self-validating system: The purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry, and its melting point should be determined. The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.

Potential Applications and Biological Activity

While specific applications for 2,4-dichlorophenyl (4-chlorophenyl)carbamate are not well-documented, the general class of carbamate compounds has a broad spectrum of biological activities. Many chlorinated carbamates have been investigated and used as herbicides, insecticides, and fungicides.

The structural similarity to other herbicidal carbamates suggests that this compound could potentially exhibit phytotoxicity. The mechanism of action for many herbicidal carbamates involves the inhibition of enzymes crucial for plant growth. For instance, some carbamates are known to inhibit acetylcholinesterase in insects, leading to their use as insecticides. In plants, they can interfere with various metabolic pathways.

Given its structure, 2,4-dichlorophenyl (4-chlorophenyl)carbamate could be a target for further research in the following areas:

  • Agrochemical screening: Investigating its potential as a selective herbicide, fungicide, or insecticide.

  • Drug development: Serving as a scaffold or an intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chlorinated phenyl rings are common motifs in many bioactive compounds.

  • Material science: Use as a building block for the synthesis of polymers or other materials.

Safety and Handling

General Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,4-Dichlorophenyl (4-chlorophenyl)carbamate (CAS 6333-31-9) is a chemical compound with limited publicly available data. Its structure, however, allows for a logical inference of its synthesis and potential areas of application, primarily in the agrochemical and pharmaceutical research sectors. The provided guide synthesizes the available information and offers a framework for researchers and scientists to approach this molecule with scientific integrity. Further experimental investigation is necessary to fully characterize its physicochemical properties, biological activity, and potential applications.

References

  • PubChem. Compound Summary for CID 136620, 3-Acetamidocoumarin. National Center for Biotechnology Information. [Link]. Accessed Jan. 21, 2026.

Foundational

A Technical Guide to the Stability and Degradation of Methyl 2-(methylamino)propanoate

Introduction Methyl 2-(methylamino)propanoate, a key building block in organic synthesis and pharmaceutical development, is an aliphatic amino acid ester. Its chemical structure, featuring both a secondary amine and a me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(methylamino)propanoate, a key building block in organic synthesis and pharmaceutical development, is an aliphatic amino acid ester. Its chemical structure, featuring both a secondary amine and a methyl ester functional group, dictates its reactivity and susceptibility to degradation. Understanding the stability profile and degradation pathways of this molecule is paramount for ensuring the quality, safety, and efficacy of any resulting product. This in-depth technical guide provides a comprehensive overview of the stability of methyl 2-(methylamino)propanoate, detailing its principal degradation pathways and outlining robust methodologies for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the chemical behavior of this compound under various stress conditions.

Physicochemical Properties and Intrinsic Stability

Methyl 2-(methylamino)propanoate is a colorless liquid under standard conditions. The presence of the amino group imparts a basic character, while the ester functionality makes it susceptible to hydrolysis. The overall stability of the molecule is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. While the product is chemically stable under standard ambient conditions, deviations from these can lead to degradation.[1]

PropertyValueSource
Molecular FormulaC₅H₁₁NO₂[2]
Molecular Weight117.15 g/mol PubChem
Boiling PointApprox. 159 °C[1] (analogy)
AppearanceColorless liquid[3]

Principal Degradation Pathways

The degradation of methyl 2-(methylamino)propanoate can be anticipated to proceed through several key pathways, primarily involving its ester and secondary amine functionalities. Forced degradation studies, which intentionally stress the molecule, are crucial for elucidating these pathways and identifying potential degradants.[4][5]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for esters.[6] In the presence of water, and catalyzed by acid or base, the ester linkage of methyl 2-(methylamino)propanoate is cleaved to yield 2-(methylamino)propanoic acid and methanol.[7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol.

Hydrolysis Methyl 2-(methylamino)propanoate Methyl 2-(methylamino)propanoate 2-(Methylamino)propanoic Acid 2-(Methylamino)propanoic Acid Methyl 2-(methylamino)propanoate->2-(Methylamino)propanoic Acid H₂O, H⁺ or OH⁻ Methanol Methanol Methyl 2-(methylamino)propanoate->Methanol H₂O, H⁺ or OH⁻

Oxidative Degradation

The secondary amine in methyl 2-(methylamino)propanoate is susceptible to oxidation. Oxidizing agents, such as peroxides or even atmospheric oxygen in the presence of metal ions, can lead to a variety of degradation products.[8][9] Potential oxidative degradation pathways include N-dealkylation to form methyl 2-aminopropanoate and formaldehyde, or oxidation to N-oxides or other related species. The side chains of amino acids are known to be susceptible to oxidation.[4][9]

Oxidation Methyl 2-(methylamino)propanoate Methyl 2-(methylamino)propanoate N-oxide derivative N-oxide derivative Methyl 2-(methylamino)propanoate->N-oxide derivative [O] Methyl 2-aminopropanoate Methyl 2-aminopropanoate Methyl 2-(methylamino)propanoate->Methyl 2-aminopropanoate [O], -CH₂O Formaldehyde Formaldehyde

Thermal Degradation

At elevated temperatures, esters can undergo decomposition.[10] For methyl 2-(methylamino)propanoate, thermal stress could lead to decarboxylation or other complex fragmentation reactions. The presence of oxygen can exacerbate thermal degradation.[8] Studies on similar esters suggest that bond scission of C-O bonds is often favored over C-C or C-H bond cleavage.[10]

Thermal_Degradation Methyl 2-(methylamino)propanoate Methyl 2-(methylamino)propanoate Fragmentation Products Fragmentation Products Methyl 2-(methylamino)propanoate->Fragmentation Products Δ Decarboxylation Products Decarboxylation Products Methyl 2-(methylamino)propanoate->Decarboxylation Products Δ

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[11] While simple aliphatic amino acid esters do not have strong chromophores in the near-UV range, impurities or the formulation matrix can act as photosensitizers.[11] Photolytic reactions can involve radical mechanisms, potentially leading to a complex mixture of degradants. The presence of iron can also promote the formation of radical species upon photoirradiation.[12]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential and should be conducted in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[13][14]

Forced Degradation (Stress Testing)

The purpose of forced degradation is to identify potential degradation products and establish degradation pathways.[5]

Objective: To generate a degradation profile of methyl 2-(methylamino)propanoate under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of methyl 2-(methylamino)propanoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed sample in a suitable solvent for analysis.

  • Photostability:

    • Expose the solid compound or its solution to a light source according to ICH Q1B guidelines.

    • A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection.[15]

Long-Term Stability Testing

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.

Objective: To evaluate the stability of methyl 2-(methylamino)propanoate over an extended period under defined storage conditions.

Methodology:

  • Storage Conditions: Store samples of methyl 2-(methylamino)propanoate in appropriate containers at conditions recommended by ICH guidelines (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).

  • Testing Intervals: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Parameters: At each time point, assess the following:

    • Appearance

    • Assay (potency)

    • Purity (quantification of impurities and degradation products)

  • Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time.

Analytical Methodologies

The development of a stability-indicating analytical method is crucial for accurately assessing the stability of methyl 2-(methylamino)propanoate.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection may be challenging due to the lack of a strong chromophore, so derivatization or alternative detection methods may be necessary.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly effective for identifying and quantifying degradation products, especially when authentic standards are not available.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a valuable tool.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of unknown degradation products isolated from stressed samples.[16]

Conclusion

The stability of methyl 2-(methylamino)propanoate is governed by its constituent functional groups, with hydrolysis and oxidation being the most probable degradation pathways. A thorough understanding of these pathways, achieved through systematic forced degradation studies and the use of robust, stability-indicating analytical methods, is essential for the successful development of products containing this molecule. This guide provides a foundational framework for designing and executing comprehensive stability programs to ensure product quality and regulatory compliance.

References

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Exploratory

An In-Depth Technical Guide to Investigating the Potential Biological Activity of N-methylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract N-methylalanine methyl ester, a derivative of the non-proteinogenic amino acid N-methyl-L-alanine, presents a compelling yet underexplored molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylalanine methyl ester, a derivative of the non-proteinogenic amino acid N-methyl-L-alanine, presents a compelling yet underexplored molecule in the landscape of drug discovery and biochemical research. While its direct biological activities remain largely uncharacterized, its structural similarity to compounds with known potent effects, such as the neurotoxin β-N-methylamino-L-alanine (BMAA) and various bioactive N-acyl amino acid methyl esters (NAMEs), suggests a high potential for significant biological interactions. This guide provides a comprehensive framework for the systematic investigation of N-methylalanine methyl ester's biological activity. It is designed to equip researchers with the foundational knowledge, experimental strategies, and detailed protocols necessary to elucidate the therapeutic or toxicological profile of this compound. By synthesizing insights from related molecules and established methodologies, this document serves as a roadmap for pioneering research into a promising area of chemical biology.

Introduction: The Scientific Rationale for Investigating N-methylalanine Methyl Ester

N-methylated amino acids are integral components in medicinal chemistry, often incorporated into peptides to enhance metabolic stability, improve membrane permeability, and modulate biological activity. N-methyl-L-alanine, the parent amino acid of the methyl ester, is a key building block in the synthesis of various pharmaceuticals. The esterification to N-methylalanine methyl ester further modifies its physicochemical properties, potentially altering its cellular uptake,

Foundational

An In-Depth Technical Guide to the Role and Application of N-Methylated Alanine Derivatives in Advanced Peptide Synthesis

Executive Summary: The strategic incorporation of N-methylated amino acids into peptide frameworks represents a cornerstone of modern medicinal chemistry and drug development. This modification offers a powerful tool to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The strategic incorporation of N-methylated amino acids into peptide frameworks represents a cornerstone of modern medicinal chemistry and drug development. This modification offers a powerful tool to enhance the therapeutic potential of peptides by improving their metabolic stability, membrane permeability, and conformational rigidity. This guide provides a comprehensive technical overview of the role and application of N-methylalanine, a fundamental N-methylated amino acid, in peptide synthesis. We will clarify the relationship between its simple derivative, methyl 2-(methylamino)propanoate, and the functionally essential building block, Nα-Fmoc-N-methyl-L-alanine. This document will delve into the mechanistic underpinnings of its use, address the significant synthetic challenges, and provide field-proven protocols for its successful incorporation into peptide chains. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage N-methylation to optimize peptide-based therapeutics.

The Strategic Advantage of N-Methylation in Peptide Therapeutics

N-methylation, the substitution of the amide proton with a methyl group in the peptide backbone, imparts profound changes to the physicochemical properties of a peptide.[1][2] These alterations are pivotal for overcoming the inherent limitations of native peptides as drug candidates.

Key Benefits of N-Methylation:

  • Enhanced Metabolic Stability: The presence of the N-methyl group provides steric hindrance that shields the adjacent peptide bond from proteolytic degradation by enzymes, thereby increasing the in vivo half-life of the peptide.[1]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the overall polarity and hydrogen bonding capacity of the peptide. This increased lipophilicity can significantly enhance passive diffusion across cellular membranes.[2][3]

  • Conformational Control: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, favoring specific secondary structures such as β-turns. This conformational constraint can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[3]

  • Increased Solubility of Aggregation-Prone Peptides: In some cases, N-methylation can disrupt the hydrogen-bonding patterns that lead to peptide aggregation, thereby improving the solubility of hydrophobic sequences.

The strategic placement of N-methylated amino acids is a key consideration in peptide design, as their impact is highly position-dependent. While offering significant advantages, the incorporation of these modified residues also introduces considerable synthetic complexities.[1]

The Building Block: From Methyl 2-(methylamino)propanoate to Fmoc-N-methyl-L-alanine

It is crucial to distinguish between the basic chemical entity, methyl 2-(methylamino)propanoate, and the ready-to-use building block for solid-phase peptide synthesis (SPPS). Methyl 2-(methylamino)propanoate is the methyl ester of N-methylalanine. In its unprotected form, it is not suitable for direct use in SPPS for two primary reasons:

  • Unprotected N-terminus: The secondary amine of the N-methyl group is nucleophilic and would react during the coupling step, leading to undesired side reactions and chain termination.

  • C-terminal Methyl Ester: SPPS requires a free carboxylic acid at the C-terminus of the incoming amino acid to be activated for coupling to the N-terminus of the growing peptide chain on the solid support.

Therefore, for incorporation into a peptide sequence via Fmoc-based SPPS, N-methylalanine must be appropriately protected. The standard and commercially available building block is Nα-Fmoc-N-methyl-L-alanine . This compound has the secondary amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and a free carboxylic acid for activation and coupling.[4]

The synthesis of Fmoc-N-methyl-L-alanine from L-alanine is a multi-step process, a general workflow for which is outlined below.

cluster_0 Synthesis of Fmoc-N-methyl-L-alanine L-Alanine L-Alanine Protection_of_Amine Protection_of_Amine L-Alanine->Protection_of_Amine e.g., o-NBS-Cl N-Methylation N-Methylation Protection_of_Amine->N-Methylation Methylating agent (e.g., Dimethyl Sulfate) Deprotection_of_Amine Deprotection_of_Amine N-Methylation->Deprotection_of_Amine Thiolysis Fmoc_Protection Fmoc_Protection Deprotection_of_Amine->Fmoc_Protection Fmoc-OSu Fmoc-N-methyl-L-alanine-OH Fmoc-N-methyl-L-alanine-OH Fmoc_Protection->Fmoc-N-methyl-L-alanine-OH

Caption: General workflow for the synthesis of Fmoc-N-methyl-L-alanine.

Mechanistic Insights and Synthetic Challenges

The incorporation of Fmoc-N-methyl-L-alanine into a peptide sequence is more challenging than the coupling of standard proteinogenic amino acids. These difficulties stem primarily from the steric hindrance imparted by the N-methyl group.

3.1. Coupling Efficiency

The secondary amine of an N-methylated residue is sterically more hindered and less nucleophilic than a primary amine. Consequently, the subsequent coupling of the next amino acid onto the N-methylated residue is often sluggish and incomplete. To overcome this, highly efficient coupling reagents are necessary.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentClassEfficacy with N-Methylated ResiduesNotes
HBTU/HCTUAminium/Uronium SaltModerately effective, may require double coupling.Standard reagents, but can be less efficient for sterically demanding couplings.
HATUAminium/Uronium SaltHighly effective.Generally considered one of the most effective reagents for difficult couplings.[5]
PyBOP/PyAOPPhosphonium SaltEffective.Can be a good alternative to aminium salts.
BOP-ClPhosphonium SaltReported to be effective for N-methylated amino acids.
DIC/OxymaCarbodiimideCan be effective, but generally slower.

3.2. Racemization

N-methylated amino acids are particularly prone to racemization during the activation and coupling steps of peptide synthesis. The absence of the amide proton increases the susceptibility of the α-carbon's proton to be abstracted by a base, leading to the formation of a planar carbanion intermediate and subsequent loss of stereochemical integrity.[6][7]

The choice of coupling reagent and the amount of base used are critical factors in mitigating racemization.[8] Using reagents that promote rapid amide bond formation can help to reduce the lifetime of the activated species and thus minimize the window for racemization.

Field-Proven Protocols for Incorporation of Fmoc-N-methyl-L-alanine

The following section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing an N-methylated alanine residue using Fmoc chemistry.

4.1. Materials and Reagents

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-alanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

4.2. Workflow for SPPS Incorporating an N-Methylated Residue

cluster_1 SPPS Cycle for N-Methylated Alanine Incorporation Start Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-N-methyl-L-alanine (HATU/DIEA in DMF) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Fmoc_Deprotection_2 Fmoc Deprotection Washing_2->Fmoc_Deprotection_2 Repeat for next AA Next_AA_Coupling Coupling of next Fmoc-AA (HATU/DIEA in DMF) Often requires longer time or double coupling ... ... Next_AA_Coupling->... Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin (TFA/TIS/Water) Final_Deprotection->Cleavage End Crude Peptide Cleavage->End Washing_3 Washing_3 Fmoc_Deprotection_2->Washing_3 DMF Wash Washing_3->Next_AA_Coupling ...->Final_Deprotection

Caption: Workflow for SPPS incorporating an N-methylated residue.

4.3. Detailed Step-by-Step Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a 0.5 mmol/g loading resin.

  • Resin Swelling: Swell 200 mg of Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling of Fmoc-N-methyl-L-alanine:

    • In a separate vial, dissolve 4 equivalents of Fmoc-N-methyl-L-alanine (relative to resin loading) and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine, or a chloranil test).

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Coupling of the Subsequent Amino Acid:

    • This is a critical step due to the steric hindrance of the N-methyl group.

    • Use 4 equivalents of the next Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIEA.

    • Allow the coupling to proceed for at least 2 hours. A double coupling (repeating the coupling step) is often necessary to ensure complete reaction.

    • Monitor the reaction completion carefully.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps for the remaining amino acids.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by DCM, and dry the resin.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide with cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

Conclusion and Future Outlook

The use of N-methylated amino acids, such as N-methylalanine, is an indispensable strategy in the design of peptide therapeutics with enhanced pharmacological properties. While methyl 2-(methylamino)propanoate itself is a simple derivative, the properly protected Fmoc-N-methyl-L-alanine is the key building block for successful incorporation via solid-phase peptide synthesis. The synthetic challenges, particularly the reduced coupling efficiency and increased risk of racemization, necessitate the use of optimized protocols and potent coupling reagents like HATU. As our understanding of the conformational effects of N-methylation deepens, and with the development of even more efficient synthetic methodologies, the rational design of N-methylated peptides will continue to be a fruitful avenue for the discovery of novel and effective drugs.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Guzmán, F., et al. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 55, 1-11. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Retrieved from [Link]

  • Płóciennik, H., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1146–1156. Retrieved from [Link]

  • Lelievre, D., et al. (2012). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synlett, 23(10), 1471-1474. Retrieved from [Link]

  • Guzmán, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. Retrieved from [Link]

  • Cheung, J., & Ling, A. (1974). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 52(12), 2224-2228. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. Retrieved from [Link]

  • Racemization during SPPS coupling step. (n.d.). Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Synthesis of Fmoc-L-alanine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Ramirez, F. J., & Várnai, C. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12002. Retrieved from [Link]

  • Wang, P., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. Retrieved from [Link]

  • Preparation method of Fmoc-beta-Ala-AA-OH. (2020). Google Patents.
  • Kawakami, T., & Murakami, H. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(49), 16496–16497. Retrieved from [Link]

  • Rapid Flow-Based Peptide Synthesis. (n.d.). Pentelute Lab. Retrieved from [Link]

  • Solid phase peptide synthesis processes and associated systems. (2015). Google Patents.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Mechanisms of base-catalyzed racemization during activation step. (n.d.). Retrieved from [Link]

Sources

Exploratory

enantioselective synthesis of methyl 2-(methylamino)propanoate

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl 2-(methylamino)propanoate Abstract Enantiomerically pure N-methyl-α-amino acids are pivotal structural motifs in modern drug discovery and peptide s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl 2-(methylamino)propanoate

Abstract

Enantiomerically pure N-methyl-α-amino acids are pivotal structural motifs in modern drug discovery and peptide science. Their incorporation into peptide backbones can profoundly alter conformational dynamics, enhance proteolytic stability, and improve membrane permeability, thereby transforming a parent peptide's pharmacokinetic profile.[1][2] Methyl 2-(methylamino)propanoate, the methyl ester of N-methyl-alanine, is a fundamental building block in this class. Its synthesis in an enantiomerically pure form is a critical challenge that requires precise stereochemical control. This guide provides an in-depth analysis of the three principal strategies for achieving this: biocatalytic reductive amination, asymmetric hydrogenation, and chiral auxiliary-based alkylation. We will dissect the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a specific enantiomer of methyl 2-(methylamino)propanoate hinges on the effective creation or resolution of a single stereocenter. The primary methodologies employed by synthetic chemists can be broadly categorized as follows:

  • Biocatalysis: This approach leverages the inherent stereospecificity of enzymes, particularly imine reductases (IREDs), to catalyze the direct asymmetric reductive amination of a prochiral keto-ester.[3][4] It is often considered a green and highly efficient method.

  • Asymmetric Catalysis: This strategy relies on transition metal complexes bearing chiral ligands to induce enantioselectivity.[5][6] The most common application is the asymmetric hydrogenation of a prochiral enamine or a related dehydroamino acid derivative.

  • Chiral Auxiliary-Based Methods: In this classical but robust approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation.[7][8] The auxiliary is removed in a later step to yield the enantiomerically enriched product.

The choice between these strategies depends on factors such as scalability, cost, substrate availability, desired enantiomer ((R) or (S)), and the laboratory's technical capabilities.

Biocatalysis: The Imine Reductase (IRED) Revolution

Biocatalytic reductive amination has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines.[3] Imine reductases (IREDs), a class of NAD(P)H-dependent oxidoreductases, are exceptionally well-suited for this transformation, catalyzing the direct coupling of a ketone and an amine to produce a chiral amine with high enantiomeric excess (ee).[4][9]

Mechanistic Principle

The reaction proceeds via the enzyme-catalyzed reduction of an imine intermediate, which is formed in situ from methyl pyruvate and methylamine. The IRED's chiral active site binds the imine in a specific orientation, allowing the hydride transfer from the NAD(P)H cofactor to occur on only one face of the C=N double bond, thus establishing the stereocenter with high fidelity. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is typically employed to recycle the expensive NAD(P)H cofactor, making the process economically viable.

Biocatalytic_Reductive_Amination cluster_main Main Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Pyruvate Methyl Pyruvate Imine Prochiral Imine (in situ) Pyruvate->Imine + Methylamine - H2O Methylamine Methylamine IRED_NADPH IRED-NADPH Imine->IRED_NADPH Binds to Active Site IRED_NADP IRED-NADP+ NADP NADP+ IRED_NADP->NADP Release IRED_NADPH->IRED_NADP Cofactor Oxidation Product (S)- or (R)-Methyl 2-(methylamino)propanoate IRED_NADPH->Product Stereoselective Hydride Transfer NADPH NADPH NADP->NADPH Reduction GDH GDH NADPH->IRED_NADP Recharge Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone

Caption: Biocatalytic reductive amination workflow using an IRED with cofactor regeneration.

Experimental Protocol: IRED-Catalyzed Synthesis

This protocol is adapted from methodologies described for IRED-catalyzed reductive aminations.[3][9]

Materials:

  • Methyl pyruvate (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O, 1.5 eq)

  • Imine Reductase (IRED) cell-free extract or purified enzyme

  • NADP⁺ (0.01 eq)

  • Glucose (1.2 eq)

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether, MTBE)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add NADP⁺, glucose, and GDH to the buffer and stir until dissolved.

  • Add the IRED enzyme preparation to the mixture.

  • In a separate vial, pre-mix methyl pyruvate and the methylamine solution and allow them to stand for 30 minutes for imine formation.

  • Add the imine pre-mixture to the enzyme solution to initiate the reaction.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor reaction progress using HPLC or GC by periodically analyzing small aliquots.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., MTBE).

  • Adjust the pH of the aqueous layer to >10 with 2M NaOH to ensure the product is in its free base form.

  • Extract the product into the organic layer. Repeat the extraction 2-3 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation as required.

Quantitative Data

Biocatalytic methods are known for their exceptional selectivity and high conversions under mild conditions.

Enzyme SystemSubstrateProduct EnantiomerConversionEnantiomeric Excess (ee)Reference
Metagenomic IREDsα-ketoesters(S) or (R)>95%>99%[3]
DpkA from P. putidaPyruvateL (S)HighNot specified[9]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a highly efficient means to produce chiral molecules by the addition of hydrogen across a double bond using a chiral catalyst.[5] For the synthesis of methyl 2-(methylamino)propanoate, this typically involves the hydrogenation of a prochiral N-acyl enamine precursor.

Mechanistic Principle

The process involves the coordination of the prochiral substrate to a chiral transition metal catalyst, most commonly based on rhodium or iridium with chiral phosphine ligands (e.g., DuPhos, BINAP).[6][10] The catalyst-substrate complex activates molecular hydrogen, which is then delivered stereoselectively to one face of the double bond. The specific geometry of the chiral ligand dictates which face of the substrate is accessible for hydrogenation, thereby determining the chirality of the final product.

Asymmetric_Hydrogenation Catalyst [Rh(L*)]+ Catalyst Complex Diastereomeric Catalyst-Substrate Complex Catalyst->Complex Coordination Substrate Prochiral Enamine Substrate Substrate->Complex HydrideComplex Dihydride Complex Complex->HydrideComplex Oxidative Addition H2 H₂ H2->HydrideComplex Product Enantiopure Product HydrideComplex->Product Reductive Elimination Product->Catalyst Product Release & Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Two-Step Synthesis via Hydrogenation

This protocol involves the initial synthesis of the enamine precursor followed by the key hydrogenation step.

Step 1: Synthesis of the N-Acetyl Enamine Precursor

  • Combine methyl 2-acetamidoacrylate (1.0 eq) with a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent like THF.

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS indicates completion.

  • Work up the reaction by quenching with water, extracting with an organic solvent, drying, and concentrating.

  • Purify the resulting N-acetyl-N-methyl dehydroalanine methyl ester by column chromatography.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the enamine precursor in a degassed solvent (e.g., methanol).

  • Add the chiral catalyst, such as [Rh(COD)(R,R)-Et-DuPhos)]BF₄ (0.1-1 mol%).

  • Pressurize the reactor with hydrogen gas (e.g., 5-20 bar).

  • Stir the reaction at room temperature for 12-24 hours.

  • Carefully vent the reactor and remove the solvent under reduced pressure.

  • The resulting N-acetylated product can be purified, and the acetyl group can be removed under standard hydrolysis conditions if the free amine is desired.

Quantitative Data

Asymmetric hydrogenation is renowned for its high efficiency and enantioselectivity, particularly in industrial applications.

Catalyst SystemSubstrate TypeYieldEnantiomeric Excess (ee)Reference
Rhodium-DuPhosN-acyl dehydroamino acids>95%>99%[10]
Iridium-DIFLUORPHOS2-substituted quinolinesHighup to 95%[6]
Ruthenium-BINAPKetones and IminesHighup to 99.9%[5]

Chiral Auxiliary-Based Synthesis

The use of chiral auxiliaries is a classical, reliable, and powerful strategy for asymmetric synthesis. The auxiliary is covalently attached to a prochiral substrate, directs a stereoselective transformation, and is subsequently cleaved to yield the enantiomerically enriched product.[7] For N-methyl-alanine synthesis, this often involves the diastereoselective alkylation of a glycine equivalent.

Mechanistic Principle

A common approach utilizes pseudoephedrine as a chiral auxiliary.[7][11] It is first used to form an amide with protected alanine. The resulting chiral scaffold creates a sterically hindered environment around the α-carbon. Deprotonation forms a rigid chelated enolate, where one face is shielded by the auxiliary's structure. Subsequent alkylation with a methylating agent (e.g., methyl iodide) occurs from the less hindered face, leading to high diastereoselectivity. Finally, hydrolysis removes the auxiliary, yielding the desired N-methyl-alanine derivative.

Chiral_Auxiliary_Synthesis Auxiliary (1S,2S)-Pseudoephedrine Chiral Auxiliary Coupling Coupling Auxiliary->Coupling Alanine N-Boc-Alanine Alanine->Coupling Amide Chiral Amide Coupling->Amide Deprotonation Deprotonation (e.g., LDA) Amide->Deprotonation Enolate Diastereoselective Enolate Formation Deprotonation->Enolate Alkylation Alkylation (CH₃I) Enolate->Alkylation AlkylatedAmide Alkylated Product Alkylation->AlkylatedAmide Cleavage Hydrolysis AlkylatedAmide->Cleavage Product Enantiopure Product Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle

Caption: General workflow for chiral auxiliary-based synthesis.

Experimental Protocol: Pseudoephedrine Auxiliary Method

This protocol is a conceptual adaptation of established methods for α-alkylation using pseudoephedrine amides.[11]

Materials:

  • (1S,2S)-(+)-Pseudoephedrine (1.0 eq)

  • N-Boc-L-alanine (1.0 eq)

  • Coupling agent (e.g., pivaloyl chloride)

  • Lithium diisopropylamide (LDA) (2.2 eq)

  • Methyl iodide (1.5 eq)

  • Anhydrous THF

  • Aqueous HCl

Procedure:

  • Amide Formation: Couple N-Boc-L-alanine with pseudoephedrine using the mixed anhydride method (pivaloyl chloride) to form the chiral amide. Purify the product.

  • Alkylation:

    • Dissolve the pseudoephedrine amide in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of LDA in THF. Stir for 1 hour.

    • Add methyl iodide and continue stirring at -78 °C for 4 hours, then allow the mixture to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride.

  • Workup: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the diastereomeric product by chromatography.

  • Auxiliary Cleavage: Hydrolyze the purified amide using strong acidic conditions (e.g., refluxing in 6M HCl) to cleave the auxiliary and remove the Boc protecting group.

  • Esterification: Isolate the resulting N-methyl-alanine and perform a standard Fisher esterification (Methanol, SOCl₂ or HCl gas) to obtain the final methyl ester product.

Quantitative Data

Chiral auxiliary methods are known for their high diastereoselectivity, often leading to excellent enantiomeric purity after cleavage.

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)YieldReference
PseudoephedrineAlkylation>95:5High[11]
Evans OxazolidinoneAlkylation>99:1High[8]
SAMP/RAMPAlkylation of Hydrazones>96% deGood[7]

Comparative Analysis and Conclusion

Each synthetic strategy offers a unique set of advantages and disadvantages. The optimal choice depends heavily on the specific context of the research or development program.

FeatureBiocatalysis (IREDs)Asymmetric HydrogenationChiral Auxiliary Methods
Stereoselectivity Excellent (>99% ee)Excellent (>99% ee)Excellent (via high d.r.)
Reaction Conditions Mild (aq. buffer, RT)Often requires high pressureCryogenic temperatures often needed
Atom Economy High (reductive amination)High (addition reaction)Low (stoichiometric auxiliary)
Scalability Proven to be highly scalableWell-established in industryLess scalable, purification challenges
Cost & Reagents Enzyme can be costly, but cofactor regeneration helpsPrecious metal catalysts are expensiveAuxiliary can be expensive but often recyclable
Environmental Impact "Green," uses water as solventRequires organic solvents, metal catalystsRequires stoichiometric reagents, organic solvents

The is a well-addressed challenge with several powerful solutions. Biocatalysis using imine reductases represents the state-of-the-art for green, highly selective, and scalable synthesis, particularly when both enantiomers are desired by selecting the appropriate (R)- or (S)-selective enzyme.[3] Asymmetric hydrogenation remains an industrial workhorse, offering exceptional efficiency and throughput for specific, well-optimized substrates. Chiral auxiliary-based methods , while less atom-economical, offer predictability, reliability, and are an invaluable tool for discovery chemistry on a smaller scale where substrate flexibility is key. The continued development in all three areas promises to provide researchers and drug developers with an increasingly powerful and versatile toolkit for accessing this critical chiral building block.

References

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  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 1-12. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Myers, A. G., et al. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 8(18), 4093-4096. Available at: [Link]

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  • ResearchGate. Asymmetric Synthesis of α-Methyl α-Amino Acids through Diastereoselective Alkylation under Mild Reaction Conditions. Available at: [Link]

  • ScienceDirect. Reductive amination: Methods for cell-free and whole-cell biocatalysis. Available at: [Link]

  • SpringerLink. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Available at: [Link]

  • Aapptec Peptides. N-Methyl Amino Acids Archives. Available at: [Link]

  • ResearchGate. The resolution of amino acids by asymmetric enzymatic synthesis. Available at: [Link]

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Foundational

Methyl 2-(Methylamino)propanoate: A Versatile Moiety in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of N-Methylated Amino Esters Methyl 2-(methylamino)p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Methylated Amino Esters

Methyl 2-(methylamino)propanoate, also known as N-methyl-alanine methyl ester, is a specialized amino acid derivative that has garnered significant attention in the realms of organic synthesis and medicinal chemistry.[1] As a chiral building block, its structure is deceptively simple, yet it provides a powerful tool for chemists to introduce specific, desirable properties into larger, more complex molecules. The presence of both a methyl ester and an N-methylated amine on a chiral propane backbone offers a unique combination of reactivity, stereochemical control, and physiological impact.

This guide provides an in-depth exploration of the applications of methyl 2-(methylamino)propanoate, moving beyond a simple catalog of its uses. We will delve into the causality behind its selection in synthetic strategies, particularly in pharmaceutical development, and provide practical, field-proven insights into its application. The core principle underpinning its utility is its function as a versatile intermediate, enabling the construction of molecules with enhanced stability, solubility, and biological activity.[2]

Part 1: Core Applications in Pharmaceutical and Biochemical Research

The strategic incorporation of methyl 2-(methylamino)propanoate and its analogues into molecular design is primarily driven by the "magic methyl" effect—a concept in medicinal chemistry where the addition of a methyl group to a bioactive compound can profoundly enhance its pharmacokinetic or pharmacodynamic properties.[3] N-methylation, in particular, can increase metabolic stability by preventing enzymatic degradation and improve cell permeability.

Foundational Building Block in Pharmaceutical Synthesis

Methyl 2-(methylamino)propanoate serves as a crucial starting material or intermediate in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[1] Its utility stems from its ability to be readily incorporated into larger scaffolds, bringing with it the N-methylated alanine core that is prevalent in many bioactive compounds.

  • Neurological Disorders: This compound is frequently employed in the development of drugs targeting the central nervous system (CNS).[2][][5] Its structural similarity to excitatory amino acids allows for its use in synthesizing molecules that interact with neurotransmitter systems, such as glutamatergic pathways.[] The hydrochloride salt form is often used to enhance water solubility, which is a critical factor for CNS drug candidates.[]

  • Peptide-Based Therapeutics: In the field of peptidomimetics, N-methylation of amino acid residues is a key strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. Methyl 2-(methylamino)propanoate provides a ready-made N-methylated residue for solid-phase peptide synthesis.[2][5][6] This modification can induce favorable conformational constraints in the peptide backbone, leading to higher receptor affinity and selectivity.

  • Chiral Synthesis: As a chiral molecule, it serves as an invaluable auxiliary for creating enantiomerically pure substances, which is a regulatory and efficacy mandate in modern drug development.[1][5]

Tool for Biochemical and Mechanistic Studies

Beyond its role in drug synthesis, methyl 2-(methylamino)propanoate is a valuable tool for basic research, helping to elucidate complex biological processes.

  • Enzyme Activity and Inhibition: The compound and its derivatives are used in studies related to enzyme kinetics and inhibition, helping scientists to map metabolic pathways and design targeted enzyme inhibitors.[2][6]

  • Protein Engineering and Synthesis: Researchers utilize this amino acid derivative to study protein synthesis and folding, providing critical insights into cellular mechanisms that can be leveraged for therapeutic intervention.[2][5]

  • Receptor Probing: Due to its defined structure, it can be used to probe the binding pockets of receptors, such as glutamate receptors, to understand the structural requirements for ligand binding and activation.[]

Part 2: Synthesis, Properties, and Experimental Protocols

The utility of any building block is fundamentally tied to its accessibility and handling. Methyl 2-(methylamino)propanoate and its close relatives, like β-alanine esters, can be synthesized through established organic chemistry reactions.

Synthesis Overview

A common synthetic route for related N-methylated amino esters involves the Michael addition of an amine to an acrylate ester. For instance, methyl 3-(methylamino)propanoate is synthesized by the reaction of methyl acrylate with methylamine.[7] This reaction is typically performed at low temperatures to control its exothermicity.

Another key reaction is the direct esterification of the parent amino acid (N-methyl alanine) using an alcohol (methanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or by generating the hydrochloride salt.[8]

Physicochemical Data

The properties of methyl 2-(methylamino)propanoate and its hydrochloride salt are critical for its application in synthesis, formulation, and biological assays.

PropertyValueSource
Chemical Name (S)-Methyl 2-(methylamino)propanoate hydrochloride
Synonyms N-Me-L-Ala-OMe·HCl, methyl (2S)-2-(methylamino)propanoate HCl[2]
CAS Number 35023-55-3[2]
Molecular Formula C₅H₁₁NO₂·HCl (or C₅H₁₂ClNO₂)[2]
Molecular Weight 153.61 g/mol
Appearance White to off-white solid[2]
Purity ≥ 98%[2]
Solubility Soluble in DMSO[8]
Storage Conditions 0-8 °C, under inert gas[2][6]
Representative Experimental Protocol: Synthesis of Methyl 3-(methylamino)propanoate

This protocol is adapted from a known procedure for a structurally similar compound and illustrates the general principles of the Michael addition for synthesizing N-methylated amino esters.[7] Note: This procedure should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Objective: To synthesize methyl 3-(methylamino)propanoate via Michael addition.

Materials:

  • Methyl acrylate (10 g, 116 mmol)

  • Methylamine solution (2M in THF, 90 mL, 180 mmol)

  • Methanol (20 mL)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice-salt bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl acrylate (10 g) in methanol (20 mL).

  • Cooling: Cool the solution to -20 °C using an ice-salt bath.

  • Amine Addition: Slowly add the methylamine solution (90 mL) dropwise via an addition funnel over 2 hours, ensuring the internal temperature remains at -20 °C.

  • Reaction: Maintain stirring at -20 °C for the duration of the addition.

  • Solvent Removal: Once the reaction is complete (can be monitored by TLC), remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by vacuum distillation (e.g., at 45 °C, 5 Torr) to yield the pure methyl 3-(methylamino)propanoate as a colorless liquid.[7]

Part 3: Visualization of Workflows and Concepts

Diagrams are essential for clarifying complex chemical transformations and workflows. The following have been generated using the DOT language to illustrate key aspects of this guide.

G cluster_start Starting Materials cluster_product Synthetic Products MA Methyl 2-(Methylamino)propanoate (Building Block) API Pharmaceutical Active Ingredient (API) MA->API Organic Synthesis (e.g., amidation, alkylation) Peptide N-Methylated Peptide MA->Peptide Incorporation R1 Peptide Chain (R-COOH) R1->Peptide Peptide Coupling

Caption: Role as a versatile building block in synthesis.

G A 1. Dissolve Reactants (Methyl Acrylate in Methanol) B 2. Cool Reaction Mixture (-20 °C) A->B Temperature Control C 3. Slow Addition of Amine (Methylamine in THF) B->C Controlled Addition D 4. Monitor Reaction (e.g., by TLC) C->D Reaction Progress E 5. Workup: Solvent Removal (Rotary Evaporation) D->E Isolation F 6. Purification (Vacuum Distillation) E->F Purity Enhancement G Final Product (Pure Amino Ester) F->G Characterization

Caption: Workflow for amino ester synthesis.

Conclusion

Methyl 2-(methylamino)propanoate is more than just a chemical intermediate; it is a strategic tool for molecular design. Its applications in pharmaceutical development are driven by the tangible benefits conferred by its N-methylated chiral structure, leading to compounds with improved stability, solubility, and biological efficacy.[2] Its use in biochemical research further underscores its value in unraveling the complexities of biological systems. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of precisely engineered building blocks like methyl 2-(methylamino)propanoate is set to expand, paving the way for the next generation of innovative medicines and research tools.

References

  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Journal of the Mexican Chemical Society. [Link]

  • (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Apexmol. [Link]

  • Exploring N-Methyl-D-Alanine: Properties and Applications. Pharmaffiliates. [Link]

  • N-methyl alanine. The Good Scents Company. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Methyl 2-amino-2-methylpropanoate. PubChem. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Methylation of Methyl Alaninate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic introduction of a methyl group to the nitrogen atom of amino acids and their derivatives, a process...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic introduction of a methyl group to the nitrogen atom of amino acids and their derivatives, a process known as N-methylation, is a cornerstone of modern medicinal chemistry. This seemingly subtle modification can profoundly influence the pharmacological profile of a peptide or small molecule therapeutic. N-methylation can enhance metabolic stability by impeding enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate the conformational properties of a molecule to optimize its binding to a biological target.[1][2] N-methyl-L-alanine, in its ester form as methyl alaninate, is a valuable building block in the synthesis of complex peptides and pharmaceutical intermediates.[2][3]

This comprehensive guide provides detailed, field-proven protocols for the N-methylation of methyl alaninate. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, ensuring that researchers can not only replicate these procedures but also adapt and troubleshoot them effectively. The protocols presented herein are designed to be self-validating, with an emphasis on achieving high yields and purity while maintaining chiral integrity.

Method 1: Reductive Amination with Formaldehyde and Sodium Cyanoborohydride

Reductive amination is a widely employed and highly effective method for the N-methylation of primary amines.[4][5] This two-step, one-pot process involves the initial reaction of the primary amine of methyl alaninate with formaldehyde to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a selective reducing agent, sodium cyanoborohydride, to yield the desired N-methylated product.[5] The choice of sodium cyanoborohydride is critical; it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion as it is formed.[5]

Scientific Rationale

The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, followed by dehydration to form a Schiff base, which is protonated to the iminium ion. The hydride transfer from sodium cyanoborohydride to the iminium carbon completes the methylation. The reaction is typically carried out in a protic solvent like methanol, which facilitates both the formation of the iminium ion and the reduction step. A mild acidic catalyst, such as acetic acid, can be used to accelerate the formation of the iminium ion.[6]

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl Alaninate HCl in Methanol add_base Add Triethylamine start->add_base Neutralize add_formaldehyde Add Formaldehyde Solution add_base->add_formaldehyde cool Cool to 0°C add_formaldehyde->cool add_nabh3cn Add NaBH3CN Portion-wise cool->add_nabh3cn Control Exotherm stir Stir at Room Temperature add_nabh3cn->stir Monitor by TLC quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for N-methylation via reductive amination.

Detailed Protocol
  • Reaction Setup:

    • To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material), add triethylamine (1.1 eq) at room temperature and stir for 10 minutes.

    • Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) to the reaction mixture.

  • Reaction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude N-methyl methyl alaninate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary
ParameterValue
Starting MaterialL-Alanine methyl ester hydrochloride
ReagentsFormaldehyde, Sodium Cyanoborohydride, Triethylamine
SolventMethanol
Stoichiometry1.0 : 1.2 : 1.5 : 1.1 (ester : CH₂O : NaBH₃CN : Et₃N)
Reaction Time12-18 hours
Temperature0°C to Room Temperature
Typical Yield80-90%
Safety Precautions
  • Formaldehyde: is a known carcinogen and should be handled in a well-ventilated fume hood.[7]

  • Sodium Cyanoborohydride: is toxic and can release hydrogen cyanide gas upon contact with strong acids.[8] Handle with care and quench reactions cautiously.[9]

Method 2: Direct Alkylation with Methyl Iodide

Direct alkylation of the amine with an electrophilic methyl source, such as methyl iodide, is another common strategy for N-methylation.[4] To facilitate the reaction, a base is required to deprotonate the amine, increasing its nucleophilicity.[10] Sodium hydride is a strong, non-nucleophilic base often used for this purpose.[11][12] This method is effective but requires anhydrous conditions and careful handling of the reagents.

Scientific Rationale

The reaction proceeds via an SN2 mechanism. The hydride from sodium hydride deprotonates the primary amine of methyl alaninate to form a highly nucleophilic amide anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the N-methylated product.[11] The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal for this reaction as it solvates the cation of the base without deactivating the nucleophile.

Reaction Mechanism Diagram

Alkylation_Mechanism reactant Methyl Alaninate intermediate Amide Anion reactant->intermediate Deprotonation base NaH product N-Methyl Methyl Alaninate intermediate->product SN2 Attack methyl_iodide CH3I byproduct NaI + H2

Caption: SN2 mechanism for N-methylation with methyl iodide.

Detailed Protocol
  • Reaction Setup:

    • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL per gram of NaH).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of methyl alaninate (1.0 eq) in anhydrous THF dropwise.

  • Reaction:

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary
ParameterValue
Starting MaterialMethyl Alaninate
ReagentsSodium Hydride, Methyl Iodide
SolventAnhydrous Tetrahydrofuran (THF)
Stoichiometry1.0 : 1.2 : 1.1 (ester : NaH : CH₃I)
Reaction Time12-16 hours
Temperature0°C to Room Temperature
Typical Yield75-85%
Safety Precautions
  • Sodium Hydride: is a highly flammable and water-reactive solid. Handle under an inert atmosphere and quench with extreme care.

  • Methyl Iodide: is toxic, a suspected carcinogen, and should be handled in a well-ventilated fume hood.[13][14]

Method 3: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[15][16] This method is advantageous as it avoids the use of metal hydrides or alkyl halides and the reagents are inexpensive.[17]

Scientific Rationale

Similar to the first method, the reaction begins with the formation of an iminium ion from the amine and formaldehyde.[16][17] In this case, formic acid serves as the reducing agent, delivering a hydride to the iminium ion.[17][18] The reaction is driven forward by the formation of carbon dioxide as a byproduct.[17]

Reaction Mechanism Overview

Eschweiler_Clarke_Mechanism start Methyl Alaninate + Formaldehyde iminium Iminium Ion Intermediate start->iminium Condensation product N-Methyl Methyl Alaninate iminium->product Hydride Transfer formic_acid Formic Acid (HCOOH) byproduct CO2 + H2O

Caption: Simplified Eschweiler-Clarke reaction mechanism.

Detailed Protocol
  • Reaction Setup:

    • In a round-bottom flask, combine methyl alaninate (1.0 eq), formic acid (3.0 eq), and an aqueous solution of formaldehyde (37 wt. %, 3.0 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 100°C) for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
ParameterValue
Starting MaterialMethyl Alaninate
ReagentsFormic Acid, Formaldehyde
SolventNone (reagents act as solvent) or Water
Stoichiometry1.0 : 3.0 : 3.0 (ester : HCOOH : CH₂O)
Reaction Time6-8 hours
TemperatureReflux (~100°C)
Typical Yield70-80%

Characterization of N-Methyl Methyl Alaninate

The successful synthesis of N-methyl methyl alaninate should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the N-methyl group at approximately 2.4 ppm, a quartet for the alpha-proton, a doublet for the C-methyl group, and a singlet for the ester methyl group.[2]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the N-methyl carbon, the alpha-carbon, the C-methyl carbon, the ester methyl carbon, and the carbonyl carbon.[2]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak corresponding to the mass of the protonated product.

References

  • Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH. [Link]

  • Organic Syntheses. (n.d.). A 1-L FLASK (NOTE 1) EQUIPPED WITH A 3-CM OVAL PTFE-COATED MAGNETIC STIR BAR IS CHARGED WITH A 31 WT% SOLUTION OF METHYLAMINE IN. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4873-4876. [Link]

  • Mindt, T. L., Schibli, R., & Gasser, G. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 335-343. [Link]

  • PrepChem. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Retrieved from [Link]

  • Benoiton, N. L., & Coggins, J. R. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(11), 1968-1971. [Link]

  • Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5382. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 102(6), 2155-2194. [Link]

  • Automated Topology Builder. (n.d.). N-Methyl-L-alanine. Retrieved from [Link]

  • da Silva, A. B., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Tetrahedron Letters, 48(43), 7655-7657. [Link]

  • Chinchilla, R., et al. (2006). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron Letters, 47(33), 5913-5916. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 345-347. [Link]

  • Chatterjee, J., et al. (2006). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 71(19), 7381-7384. [Link]

  • Tugarinov, V., & Kay, L. E. (2004). A new labeling method for methyl TROSY NMR spectra of alanine residues. Journal of biomolecular NMR, 28(3), 265-271. [Link]

  • OSU Chemistry. (n.d.). Sodium Cyanoborohydride SOP. Retrieved from [Link]

  • Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(11), 1915-1919. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the N-alkylation of amines. Journal of the Chemical Society C: Organic, 1972(12), 2113-2114. [Link]

  • The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Mechanism of the Eschweiler–Clarke methylation reaction of methylamine, formic acid, formaldehyde, and water molecules. Retrieved from [Link]

  • All 'Bout Chemistry. (2019, June 17). Eschweiler-Clarke reaction: Methylation on amines [Video]. YouTube. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

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Application

Application Notes & Protocols: Strategic Incorporation of N-Methylalanine in Solid-Phase Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Value of N-Methylation in Peptide Therapeutics Peptide-based therapeutics offer exceptional potency and target specificity....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of N-Methylation in Peptide Therapeutics

Peptide-based therapeutics offer exceptional potency and target specificity. However, their clinical utility is often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and limited cell permeability.[1][2] N-methylation, the substitution of an amide backbone proton with a methyl group, is a powerful chemical modification that directly addresses these limitations.[3] This modification enhances metabolic stability by sterically shielding the amide bond from proteases, improves membrane permeability by reducing hydrogen bonding capacity, and can lock the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity.[2][4][5]

N-methylalanine (N-Me-Ala), the N-methylated analogue of alanine, is a frequently incorporated residue in such designs. While the benefits are significant, its integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents formidable challenges. The topic of this guide, methyl 2-(methylamino)propanoate, is the methyl ester of N-methylalanine. In standard Fmoc-based SPPS, the free carboxylic acid is required for activation and coupling. Therefore, the direct building block used is Fmoc-N-methyl-L-alanine (Fmoc-N-Me-Ala-OH) . Methyl 2-(methylamino)propanoate serves as a potential precursor for the synthesis of this essential building block.[6][7]

This document provides a comprehensive guide to the successful incorporation of N-methylalanine into peptides, focusing on overcoming the inherent synthetic challenges and providing detailed, field-proven protocols.

The Core Challenge: Steric Hindrance in N-Methylated Residue Coupling

The primary obstacle in synthesizing N-methylated peptides is the profound steric hindrance introduced by the methyl group on the backbone nitrogen.[8] This converts the typically nucleophilic primary amine into a less reactive, sterically encumbered secondary amine.[9]

This hindrance has several critical consequences:

  • Slow and Inefficient Coupling: The bulky N-methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down peptide bond formation.[9][10] This leads to incomplete reactions, which, if unaddressed, result in the accumulation of deletion sequences (peptides missing the intended amino acid).[8]

  • Failure of Standard Monitoring Techniques: The ubiquitous Kaiser test, used to detect free primary amines, fails with N-methylated residues. A positive result will not be observed even if the amine is unreacted.[9] This necessitates the use of alternative monitoring methods, such as the bromophenol blue test, to accurately assess coupling completion.[11]

  • Increased Risk of Side Reactions: Difficult couplings, especially when forming a dipeptide of two consecutive N-methylated amino acids, can increase the likelihood of side reactions, including racemization and diketopiperazine formation upon deprotection of the subsequent residue.[12][13]

The following diagram illustrates the steric clash that must be overcome during the coupling step.

G cluster_0 Incoming Activated Amino Acid cluster_1 Resin-Bound Peptide cluster_2 Steric Hindrance Activated_AA Fmoc-NH-CHR'-COOH Activated Ester (e.g., OAt-ester) Clash X Activated_AA->Clash Approach Peptide_Resin Resin-...-NH-CHR-CO- N(CH3)-H Clash->Peptide_Resin:f0 caption Fig 1. Steric hindrance at the N-methylated amine.

Synthetic Strategies and Protocols

Two primary strategies exist for incorporating N-methylalanine: the use of a pre-synthesized Fmoc-N-Me-Ala-OH building block, and on-resin N-methylation of a standard alanine residue.

Strategy A: Incorporation of Fmoc-N-Me-Ala-OH (Recommended)

This is the most direct and widely used method. It relies on using powerful coupling reagents and optimized conditions to drive the difficult acylation reaction to completion.

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. Adjust volumes and equivalents accordingly.

1. Resin Preparation & Deprotection: a. Swell the peptide-resin (with N-terminal primary amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[14] b. Drain the DMF. Add a 20% solution of piperidine in DMF. Agitate for 5 minutes. c. Drain and add a fresh 20% piperidine/DMF solution. Agitate for an additional 15 minutes.[14] d. Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-N-Me-Ala-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.[11] b. Add N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol) to the solution.[11] c. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.[14] d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for a minimum of 2 hours. For particularly difficult couplings (e.g., coupling onto another N-methylated residue), extend this time to 4 hours or perform the reaction overnight.[14]

3. Monitoring and Recoupling: a. After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then Methanol. b. Perform a Bromophenol Blue (BPB) Test .[11] i. Add 1-2 drops of BPB solution (0.25 mg/mL in DMF) to the washed beads. ii. Blue/Green Beads: Incomplete coupling. The test is positive for free amine. iii. Yellow/Orange Beads: Complete coupling. The test is negative. c. If the BPB test is positive (Blue/Green): Drain the reaction vessel and perform a "double coupling" by repeating steps 2c-2e with a fresh solution of activated Fmoc-N-Me-Ala-OH.[8]

4. Washing: a. Once the BPB test confirms a complete reaction, drain the coupling solution. b. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents before proceeding to the next deprotection/coupling cycle.

The choice of coupling reagent is paramount for success. Standard reagents like HBTU or HCTU are often insufficient for N-methylated residues.[11] Urionium/aminium salts based on the less basic, more nucleophilic HOAt (1-hydroxy-7-azabenzotriazole) are superior.

ReagentAcronymEfficacy for N-Me-AlaNotes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateExcellent The industry standard for difficult couplings. Forms a highly reactive OAt-ester.[11][15]
HDBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphatePoor/Fair Generally considered less effective than HATU for sterically hindered couplings.[14]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExcellent A highly potent phosphonium salt reagent, often cited as a strong alternative to HATU.[12][16]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateGood Effective, especially when used with an additive like HOAt.[15]
PyBroP Bromotripyrrolidinophosphonium hexafluorophosphateGood A highly reactive phosphonium salt, but may increase racemization risk with prolonged couplings.[11][15]
Strategy B: On-Resin N-Methylation

This alternative strategy avoids the use of pre-synthesized N-methylated building blocks. Instead, a standard Fmoc-Ala-OH is incorporated, and the backbone amide is methylated directly on the solid support. This method is versatile but requires additional steps and reagents.[17] The most common approach is the Fukuyama sulfonamide alkylation.

G start Peptide-Ala-Resin (N-terminal Fmoc protected) step1 1. Fmoc Deprotection (20% Piperidine/DMF) start->step1 step2 2. Sulfonylation (o-NBS-Cl, Collidine) step1->step2 step3 3. Methylation (MTBD, Dimethylsulfate) step2->step3 step4 4. Desulfonylation (Thiophenol, DBU) step3->step4 result Peptide-N(Me)Ala-Resin step4->result caption Fig 2. Workflow for on-resin N-methylation.

This multi-step process can be efficient but must be carefully optimized for each sequence.[9]

Downstream Processing: Cleavage, Purification, and Analysis

Cleavage and Deprotection

Standard cleavage from the resin and removal of side-chain protecting groups is typically accomplished with a Trifluoroacetic Acid (TFA) cocktail. A common mixture is TFA/H₂O/Triisopropylsilane (TIPS) (95:2.5:2.5) .

Caution: Peptides rich in N-methylated amino acids may be prone to specific side reactions during prolonged acid cleavage, such as fragmentation at the bond between two consecutive N-methylated residues or cleavage of an N-terminal acetylated N-methyl amino acid.[12][13][16] Cleavage time should be optimized and kept to the minimum necessary for complete deprotection (typically 1.5-3 hours).

Purification and Analysis

Reverse-phase HPLC (RP-HPLC) is the standard method for purification. However, a unique analytical challenge arises with N-methylated peptides. The tertiary amide bond formed by the N-methylated residue (X-N(Me)Ala) can exhibit slow cis/trans isomerization. This often results in peak broadening or the appearance of two distinct, closely eluting peaks on the HPLC chromatogram, even for a pure compound.[12][13][16]

Pro-Tip: To confirm that multiple peaks are due to conformers and not impurities, collect the different peaks and re-inject them separately. If they are conformers, they will typically re-equilibrate to produce the original multi-peak profile. Running the HPLC at an elevated temperature (e.g., 40-50°C) can sometimes coalesce these peaks into a single, sharper peak.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Final Yield Incomplete coupling of N-Me-Ala.Always use a potent coupling reagent (HATU/PyAOP). Perform a double coupling. Extend coupling times.[8]
Mass Spec shows Deletion Sequence Failed coupling at the N-Me-Ala position.Strictly monitor each coupling with the Bromophenol Blue test. Do not proceed until the test is negative.[9][11]
Multiple Peaks in HPLC 1. Deletion sequences or other impurities. 2. Cis/trans conformers.[12][16]1. Optimize coupling protocol (see above). 2. Perform peak isolation and re-injection analysis. Try analysis at elevated temperature.
Bromophenol Blue test remains positive after double coupling Extremely difficult coupling sequence (e.g., N-Me-Aib onto N-Me-Ala).Consider capping the unreacted amines with acetic anhydride to terminate the deletion sequence and simplify purification. Increase equivalents of amino acid and reagents.

Conclusion

The incorporation of methyl 2-(methylamino)propanoate, via its activated Fmoc-protected free acid derivative, is a challenging but highly rewarding step in the synthesis of advanced peptide therapeutics. Success hinges on acknowledging the severe steric hindrance and proactively addressing it through the selection of powerful coupling reagents like HATU, the use of extended reaction times, and diligent monitoring with appropriate non-ninhydrin-based tests. By employing the robust protocols and strategies outlined in this guide, researchers can confidently access the significant pharmacological advantages offered by N-methylated peptides.

References

  • Bioorganic Chemistry. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • Journal of Peptide Research. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • ResearchGate. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development | Request PDF. [Link]

  • Watsongroup. (n.d.). Mastering Peptide Synthesis with Fmoc-alpha-methylalanine. [Link]

  • Semantic Scholar. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • PubMed. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. [Link]

  • PubMed. (2018). N-methylation in amino acids and peptides: Scope and limitations. [Link]

  • ACS Publications. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. [Link]

  • Google Patents. (2009).
  • Journal of the American Chemical Society. (2008). Ribosomal Synthesis of N-Methyl Peptides. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • ResearchGate. (2009). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF. [Link]

  • ResearchGate. (2023). A general process of solid-phase peptide synthesis (SPPS) with Fmoc.... [Link]

  • ResearchGate. (2005). (PDF) An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. [Link]

  • PubMed. (2005). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. [Link]

  • PubMed Central (PMC). (2011). Advances in Fmoc solid‐phase peptide synthesis. [Link]

  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • ResearchGate. (2022). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the.... [Link]

  • PubMed. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. [Link]

  • Electronic Journal of Biotechnology. (2023). Peptides, solid-phase synthesis and characterization. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • CEM GmbH. (2023). Total wash elimination for solid phase peptide synthesis. [Link]

Sources

Method

Application Note: Quantitative Analysis of Methyl 2-(methylamino)propanoate

Introduction and Scope Methyl 2-(methylamino)propanoate (CAS 52060-77-2) is an amino acid ester of significant interest in pharmaceutical and chemical synthesis. As a derivative of alanine, it can function as a chiral bu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

Methyl 2-(methylamino)propanoate (CAS 52060-77-2) is an amino acid ester of significant interest in pharmaceutical and chemical synthesis. As a derivative of alanine, it can function as a chiral building block, a potential metabolite of larger drug molecules, or a process-related impurity. Accurate and precise quantification is therefore critical for ensuring product quality, monitoring reaction kinetics, performing pharmacokinetic studies, and meeting regulatory standards.

This document provides detailed, validated protocols for the quantification of methyl 2-(methylamino)propanoate in solution. Recognizing that laboratory capabilities and sample matrices vary, we present two robust, orthogonal methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method ideal for volatile analytes, particularly when derivatization is employed to enhance chromatographic performance.

  • Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS): A versatile technique suitable for less volatile compounds or complex matrices, offering excellent specificity through mass-based detection.

The methodologies are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3]

Analyte Properties and Method Selection Rationale

The molecular structure of methyl 2-(methylamino)propanoate dictates the analytical strategy. Key features include:

  • Methyl Ester Group: Confers sufficient volatility for gas chromatography.

  • Secondary Amine Group: This is an active polar site. In GC, it can lead to peak tailing and poor reproducibility due to interactions with the stationary phase or active sites in the inlet. In HPLC, it provides a site for protonation, which is crucial for good peak shape in reversed-phase chromatography.

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing properties, making UV-based quantification in HPLC challenging and less specific.

Causality for Method Choice:

  • GC-MS: Chosen for its high separation efficiency and the universal, specific detection offered by mass spectrometry. To mitigate the issues caused by the secondary amine, a derivatization step is included in the protocol. Silylation, for example, replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group, drastically improving peak shape and thermal stability.[4]

  • HPLC-MS: Selected as a complementary technique. It avoids the need for derivatization and is less susceptible to issues with thermally labile compounds. The use of a mass spectrometer as a detector overcomes the limitation of poor UV absorbance and provides unequivocal identification.[5] The addition of an acid modifier (e.g., formic acid) to the mobile phase is critical to protonate the amine, ensuring sharp, symmetrical peaks on a C18 column.[6]

Method Validation Framework (ICH Q2(R2))

Both protocols described herein must be validated to demonstrate fitness for purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[3][7] Key parameters to be assessed are summarized in the table below.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.Peak purity analysis (MS); baseline resolution from interfering peaks.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined concentration range.Correlation coefficient (r²) ≥ 0.995. y-intercept should be statistically insignificant.
Accuracy To measure the closeness of the experimental value to the true value. Assessed by spike/recovery studies.98.0% to 102.0% recovery for assay; broader range may be acceptable for impurity analysis.
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.Typically determined as Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8]Typically determined as Signal-to-Noise ratio of 10:1; must be validated for precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).[9]System suitability parameters remain within acceptance criteria.

Protocol 1: Quantitative Analysis by GC-MS

This method is ideal for the analysis of methyl 2-(methylamino)propanoate in relatively clean, volatile organic solvents.

Workflow Overview

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Stock & Working Standards C Aliquot & Evaporate Solvent A->C B Prepare Sample Solution B->C D Derivatize with BSTFA + 1% TMCS C->D E System Suitability Test D->E F Inject Samples & Standards E->F G Acquire Data (SIM Mode) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: GC-MS workflow for quantifying methyl 2-(methylamino)propanoate.

Materials and Reagents
  • Reference Standard: Methyl 2-(methylamino)propanoate, purity ≥ 98%

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard (Optional but Recommended): e.g., Tridecane or a deuterated analog of the analyte.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 or equivalent, with split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B or equivalent single quadrupole MS.

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, Split ratio 20:1 (can be adjusted based on sensitivity needs).

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion or a major fragment).

    • Qualifier Ions (2-3): Other characteristic fragment ions for identity confirmation.

Step-by-Step Protocol
  • Standard Preparation: Prepare a stock solution of methyl 2-(methylamino)propanoate (e.g., 1 mg/mL) in the chosen solvent. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the samples.

  • Sample Preparation: Dilute the sample with the solvent to bring the analyte concentration within the calibration range.

  • Derivatization: a. Aliquot 100 µL of each standard and sample into separate GC vials. b. If using an internal standard, add it at this stage. c. Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Add 100 µL of BSTFA + 1% TMCS to each vial. e. Cap the vials tightly and heat at 70°C for 30 minutes. f. Cool to room temperature before analysis.

  • System Suitability: Inject a mid-level calibration standard five times. The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the derivatized calibration standards to generate a calibration curve, followed by the derivatized samples.

  • Data Processing: Integrate the peak area of the quantifier ion for the derivatized analyte. Construct a linear regression curve of peak area versus concentration. Use the resulting equation to calculate the concentration of the analyte in the samples.

Protocol 2: Quantitative Analysis by RP-HPLC-MS

This method is advantageous for samples in aqueous or complex matrices and does not require derivatization.

Workflow Overview

HPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Stock & Working Standards C Filter through 0.22 µm Syringe Filter A->C B Prepare Sample Solution B->C D System Equilibration C->D E System Suitability Test D->E F Inject Samples & Standards E->F G Extract Ion Chromatogram (XIC) F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Caption: HPLC-MS workflow for quantifying methyl 2-(methylamino)propanoate.

Materials and Reagents
  • Reference Standard: Methyl 2-(methylamino)propanoate, purity ≥ 98%

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade)

  • Diluent: Mobile Phase A or a suitable mixture.

Instrumentation and Conditions
  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6120 or equivalent single quadrupole MS.

  • HPLC Column: C18 column, e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm.[10]

  • Column Temperature: 30°C.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 13.0 | 5 |

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 12 L/min

    • Nebulizer Pressure: 40 psi

    • Capillary Voltage: 3500 V

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ion: [M+H]⁺ (protonated molecule). For C₅H₁₁NO₂, the theoretical m/z is 118.09. This must be confirmed by infusing a standard solution.

Step-by-Step Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution in the diluent. Create a series of at least five calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample with the diluent to fall within the calibration range.

  • Filtration: Filter all standards and samples through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability: Inject a mid-level calibration standard five times. The RSD of the peak area and retention time should be ≤ 2.0% and ≤ 1.0%, respectively. The peak tailing factor should be ≤ 2.0.

  • Analysis: Inject the calibration standards followed by the samples.

  • Data Processing: Extract the ion chromatogram (XIC) for the target m/z (118.1 ± 0.2). Integrate the peak area and construct a linear regression curve. Use the curve to calculate the analyte concentration in the samples.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Rutherfurd, S. M., & Gilani, G. S. (2012). Standardised methods for amino acid analysis of food. British Journal of Nutrition.
  • SIELC Technologies. (2018). 2-methyl-2-(methylamino)propan-1-ol.
  • BLD Pharm. 52060-77-2|Methyl 2-(methylamino)
  • Doria.fi. Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)
  • ResearchGate. (2003).
  • PubMed. (2003).
  • Journal of Biomolecular Techniques.
  • NIH. (2024). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
  • NIH. (2024). Evaluation of stability of (1R, 2 S)-(−)
  • LOUIS - UAH. Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics.
  • Semantic Scholar.
  • ScienceDirect. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.

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Application

Application Note: Chiral HPLC Separation of Methyl 2-(methylamino)propanoate Enantiomers

Abstract This comprehensive application note provides a detailed protocol and guiding principles for the successful chiral separation of methyl 2-(methylamino)propanoate enantiomers using High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and guiding principles for the successful chiral separation of methyl 2-(methylamino)propanoate enantiomers using High-Performance Liquid Chromatography (HPLC). The methodology is tailored for researchers, scientists, and professionals in drug development who require robust and reliable enantioselective analysis. This guide emphasizes the rationale behind the selection of the chiral stationary phase (CSP), mobile phase composition, and other critical chromatographic parameters. By grounding the protocol in established principles of chiral recognition, this document serves as a practical tool for method development and optimization.

Introduction: The Significance of Enantiomeric Purity

Methyl 2-(methylamino)propanoate, a derivative of the amino acid alanine, possesses a stereogenic center, resulting in the existence of two enantiomers: (R)-methyl 2-(methylamino)propanoate and (S)-methyl 2-(methylamino)propanoate. In the pharmaceutical and agrochemical industries, the enantiomeric purity of chiral molecules is of paramount importance, as different enantiomers can exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the development of precise and accurate analytical methods to separate and quantify these enantiomers is a critical aspect of research, development, and quality control.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the enantioselective analysis of chiral compounds. This application note details a systematic approach to developing a robust chiral HPLC method for the separation of methyl 2-(methylamino)propanoate enantiomers.

Principles of Chiral Recognition for Amino Acid Esters

The separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The primary interactions governing chiral recognition include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.

For amino acid esters like methyl 2-(methylamino)propanoate, the presence of a secondary amine and an ester functional group provides key sites for interaction with the CSP. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amino acid derivatives. The carbamate groups on the polysaccharide backbone act as effective sites for hydrogen bonding and dipole-dipole interactions with the analyte.

Recommended Chiral Stationary Phases (CSPs)

Based on extensive applications for amino acid esters, polysaccharide-based CSPs are the primary recommendation for the separation of methyl 2-(methylamino)propanoate enantiomers.

  • Primary Recommendation: Amylose-based CSPs, such as CHIRALPAK® AD-H or CHIRALPAK® IA , are often superior for the resolution of α-amino acid esters. These CSPs consist of amylose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate) respectively, either coated or immobilized on a silica support. Immobilized versions (e.g., CHIRALPAK IA) offer enhanced solvent compatibility.

  • Secondary Recommendation: Cellulose-based CSPs, such as CHIRALCEL® OD-H , which is comprised of cellulose tris(3,5-dimethylphenylcarbamate), also show high enantioselectivity for amino acid derivatives and are a viable alternative for screening.

  • Alternative CSPs: For challenging separations or for methods requiring aqueous mobile phases (e.g., for LC-MS compatibility), macrocyclic glycopeptide-based CSPs like the Astec® CHIROBIOTIC® series (T, V2, TAG) can be effective. These phases operate under reversed-phase, polar ionic, and polar organic modes. Crown ether-based CSPs are another option, particularly for analytes with primary amine groups.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for the method development for the chiral separation of methyl 2-(methylamino)propanoate.

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm particle size) is recommended as the primary screening column.

  • Racemic methyl 2-(methylamino)propanoate standard.

  • HPLC-grade n-hexane, 2-propanol (IPA), and ethanol (EtOH).

  • Additives: Trifluoroacetic acid (TFA) and diethylamine (DEA).

  • Sample solvent: A mixture of n-hexane and IPA (e.g., 90:10 v/v).

Sample Preparation
  • Prepare a stock solution of racemic methyl 2-(methylamino)propanoate in the sample solvent at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the sample solvent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral HPLC separation.

ParameterRecommended ConditionRationale & Optimization Notes
Chiral Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)Amylose-based CSP with proven high enantioselectivity for amino acid esters.
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)A standard normal phase condition for polysaccharide CSPs. The ratio can be adjusted (e.g., to 80:20 or 95:5) to optimize retention and resolution. Ethanol can be used as an alternative alcohol modifier.
Additives 0.1% Diethylamine (DEA)As methyl 2-(methylamino)propanoate is a secondary amine (basic), a basic additive like DEA is crucial to prevent peak tailing by minimizing ionic interactions with residual silanols on the silica support and improving the consistency of interactions with the CSP.
0.1% Trifluoroacetic acid (TFA)If peak shape is still poor with a basic additive, an acidic additive can be tried. It can protonate the analyte, leading to different interactions with the CSP. The choice between a basic or acidic additive is often determined empirically.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution.
Column Temperature 25 °CTemperature can influence enantioselectivity. Running at lower temperatures (e.g., 10-15 °C) often improves resolution, while higher temperatures can decrease retention times.
Detection Wavelength 210 nmAs the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary. If sensitivity is an issue, derivatization with a UV-active or fluorescent tag can be considered, though this adds complexity.
Injection Volume 10 µLCan be adjusted based on analyte concentration and detector sensitivity.
Method Development and Optimization Workflow

The following diagram illustrates the logical workflow for developing and optimizing the chiral separation method.

Chiral_Method_Development cluster_prep Preparation cluster_analysis Analysis & Optimization Prep_Sample Prepare 0.1 mg/mL Racemic Standard Prep_Mobile_Phase Prepare Mobile Phase (Hexane/IPA 90:10 + 0.1% DEA) Initial_Run Initial Injection on CHIRALPAK® AD-H Evaluate Evaluate Resolution (Rs) and Peak Shape Initial_Run->Evaluate Optimize_Alcohol Adjust %IPA (e.g., 80:20 to 95:5) Evaluate->Optimize_Alcohol Poor Resolution or Long Retention Optimize_Additive Try Acidic Additive (0.1% TFA instead of DEA) Evaluate->Optimize_Additive Poor Peak Shape (Tailing) Optimize_Temp Change Column Temperature (e.g., 15°C or 35°C) Evaluate->Optimize_Temp Partial Resolution Final_Method Final Validated Method Evaluate->Final_Method Rs > 1.5 and Good Peak Shape Optimize_Alcohol->Initial_Run Optimize_Additive->Initial_Run Optimize_Temp->Initial_Run

Method

Application Notes and Protocols: Methyl 2-(Methylamino)propanoate in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of (S)-methyl 2-(methylamino)propanoate, a chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of (S)-methyl 2-(methylamino)propanoate, a chiral building block derived from the natural amino acid L-alanine, in the field of asymmetric catalysis. While direct use as a primary ligand is not extensively documented, its true potential is realized when it serves as a precursor for more sophisticated chiral ligands, particularly P,N-ligands. These ligands, when complexed with transition metals such as rhodium and iridium, form highly efficient and selective catalysts for a variety of asymmetric transformations, most notably asymmetric hydrogenation. This document details the synthesis of the chiral starting material, its conversion into a representative P,N-ligand, and a detailed protocol for its application in the asymmetric hydrogenation of a prochiral olefin, a cornerstone reaction in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Introduction: The Strategic Value of (S)-Methyl 2-(Methylamino)propanoate

(S)-Methyl 2-(methylamino)propanoate, the methyl ester of N-methyl-L-alanine, is a valuable chiral synthon. Its structural features—a stereogenic center at the α-carbon, a secondary amine, and an ester functionality—make it an ideal starting material for the synthesis of a diverse range of chiral auxiliaries and ligands. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with transition metals, which is a critical feature for effective asymmetric catalysis. The N-methyl group can influence the steric and electronic properties of the resulting catalyst, offering a handle for fine-tuning catalyst performance.

This guide will focus on a key application: the transformation of (S)-methyl 2-(methylamino)propanoate into a chiral P,N-ligand and its subsequent use in rhodium-catalyzed asymmetric hydrogenation. P,N-ligands are a prominent class of ligands in asymmetric catalysis, known for their ability to confer high levels of enantioselectivity in a variety of reactions.

Synthesis of Chiral Starting Material and Ligand

Synthesis of (S)-Methyl 2-(Methylamino)propanoate Hydrochloride

The synthesis of the chiral starting material can be readily achieved from the inexpensive and commercially available amino acid, L-alanine. A common route involves the N-methylation of L-alanine methyl ester.

Protocol 1: Synthesis of (S)-Methyl 2-(Methylamino)propanoate Hydrochloride

  • Step 1: Esterification of L-Alanine

    • Suspend L-alanine (1.0 eq) in methanol (5-10 mL per gram of alanine).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.

  • Step 2: N-Methylation

    • While a direct methylation of the amino ester can be challenging due to over-methylation, a reductive amination approach is often cleaner. Alternatively, a carefully controlled methylation using a suitable protecting group strategy can be employed. A more direct, albeit potentially lower-yielding, approach involves direct methylation. For a more controlled synthesis, N-protection followed by methylation and deprotection is recommended. A simplified direct methylation is described here for illustrative purposes.

    • Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol.

    • Add a base, such as triethylamine (2.5 eq), to neutralize the hydrochloride and free the amine.

    • Add methyl iodide (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove any salts.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (S)-methyl 2-(methylamino)propanoate.

    • To obtain the hydrochloride salt, dissolve the free amine in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter and dry the solid to obtain (S)-methyl 2-(methylamino)propanoate hydrochloride.

Synthesis of a Chiral P,N-Ligand

The true utility of (S)-methyl 2-(methylamino)propanoate in asymmetric catalysis is demonstrated by its conversion into more complex and highly effective ligands. Here, we outline the synthesis of a representative P,N-ligand.

Protocol 2: Synthesis of a Chiral P,N-Ligand from (S)-Methyl 2-(Methylamino)propanoate

  • Step 1: Reduction of the Ester to the Amino Alcohol

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (S)-methyl 2-(methylamino)propanoate (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting white precipitate and wash thoroughly with THF.

    • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-(methylamino)propan-1-ol.

  • Step 2: Synthesis of the P,N-Ligand

    • Dissolve (S)-2-(methylamino)propan-1-ol (1.0 eq) and triethylamine (2.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C.

    • Add a solution of chlorodiphenylphosphine (2.2 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the chiral P,N-ligand.

Synthesis_Workflow cluster_0 Synthesis of Starting Material cluster_1 Ligand Synthesis Alanine L-Alanine Ala_ester (S)-Alanine Methyl Ester HCl Alanine->Ala_ester  MeOH, HCl   N_Me_ester (S)-Methyl 2-(methylamino)propanoate HCl Ala_ester->N_Me_ester  MeI, Base   Amino_alcohol (S)-2-(Methylamino)propan-1-ol N_Me_ester->Amino_alcohol  LiAlH4   PN_ligand Chiral P,N-Ligand Amino_alcohol->PN_ligand  Ph2PCl, Base   caption Synthetic workflow from L-alanine to a chiral P,N-ligand.

Synthetic workflow from L-alanine to a chiral P,N-ligand.

Application in Asymmetric Hydrogenation

Rhodium and Iridium complexes of chiral P,N-ligands are powerful catalysts for the asymmetric hydrogenation of various prochiral olefins, including enamides and dehydroamino acids. This reaction is a key step in the synthesis of many chiral drugs and fine chemicals.

Catalyst Preparation

The active catalyst is typically prepared in situ by reacting the chiral P,N-ligand with a suitable rhodium precursor.

Protocol 3: In Situ Preparation of the Rhodium Catalyst

  • In a Schlenk flask under an inert atmosphere, dissolve the chiral P,N-ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in a degassed solvent (e.g., dichloromethane or methanol).

  • Stir the solution at room temperature for 30 minutes to allow for complex formation. The color of the solution will typically change, indicating coordination of the ligand to the rhodium center.

Asymmetric Hydrogenation of a Prochiral Enamide

A standard substrate used to evaluate the efficacy of new asymmetric hydrogenation catalysts is methyl (Z)-α-acetamidocinnamate.

Protocol 4: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

  • In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in the chosen degassed solvent.

  • Transfer the substrate solution to a high-pressure autoclave equipped with a magnetic stir bar.

  • Add the freshly prepared catalyst solution to the autoclave via cannula transfer under a positive pressure of inert gas.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by passing it through a short pad of silica gel to remove the catalyst.

  • Determine the enantiomeric excess (ee) of the product, N-acetyl-L-phenylalanine methyl ester, by chiral HPLC or GC analysis.

Catalytic_Cycle Catalyst [Rh(P,N)(Solvent)₂]⁺ Substrate_Complex [Rh(P,N)(Substrate)]⁺ Catalyst->Substrate_Complex + Substrate - Solvent H2_Adduct [Rh(H)₂(P,N)(Substrate)]⁺ Substrate_Complex->H2_Adduct + H₂ Hydride_Insertion Alkyl Hydride Intermediate H2_Adduct->Hydride_Insertion Migratory Insertion Product_Complex [Rh(P,N)(Product)]⁺ Hydride_Insertion->Product_Complex Reductive Elimination Product_Complex->Catalyst + Solvent - Product caption Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Application

Application Note: Derivatization of Methyl 2-(methylamino)propanoate for GC-MS Analysis

Introduction: The "Why" of Derivatization Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection. However, its application is pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" of Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection. However, its application is primarily limited to compounds that are volatile and thermally stable.[1][2][3] Methyl 2-(methylamino)propanoate, a secondary amine and an amino acid ester, possesses polar functional groups that can lead to poor chromatographic performance, including peak tailing and potential decomposition in the hot injector port.[4] Derivatization is a chemical modification process that transforms these problematic functional groups into less polar, more volatile, and more thermally stable moieties, thereby rendering them amenable to GC-MS analysis.[1][5][6] This application note provides a detailed guide to the derivatization of methyl 2-(methylamino)propanoate, focusing on acylation with trifluoroacetic anhydride (TFAA) as a primary method, with additional discussion on alternative approaches like silylation and chloroformate derivatization.

The primary objectives of derivatizing methyl 2-(methylamino)propanoate are:

  • Increased Volatility: By masking the polar N-H group, the intermolecular hydrogen bonding is eliminated, significantly increasing the compound's vapor pressure and allowing it to be readily transferred into the gas phase.[1][6]

  • Improved Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC injector and column.[6]

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.[6]

  • Characteristic Mass Spectra: The derivatizing group introduces specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.[6][7][8]

Choosing the Right Tool: A Survey of Derivatization Reagents

Several classes of reagents can be employed for the derivatization of secondary amines like methyl 2-(methylamino)propanoate. The choice of reagent depends on the specific analytical goals, matrix complexity, and available instrumentation.

Acylation with Fluorinated Anhydrides: The Gold Standard

Fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA) , Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA), are highly reactive and effective for derivatizing primary and secondary amines.[1][9][10][11] TFAA is often the reagent of choice due to its high reactivity and the volatility of its byproducts.[6][11]

Mechanism of Action: TFAA reacts with the secondary amine of methyl 2-(methylamino)propanoate in an acylation reaction to form a stable and volatile N-trifluoroacetyl derivative. The reaction is typically rapid and can be driven to completion with gentle heating.[6] The addition of a base, such as pyridine or triethylamine, can act as a catalyst and scavenger for the acid byproduct, further promoting the reaction.[9][11]

Silylation: A Versatile Alternative

Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used for the derivatization of compounds with active hydrogens, including amines.[4][5][12][13] These reagents replace the active hydrogen with a trimethylsilyl (TMS) group.

Considerations: While effective, silylation has a significant drawback: the reagents and the resulting TMS derivatives are highly sensitive to moisture.[5][14] This necessitates strictly anhydrous conditions, which can be challenging to maintain.[13]

Chloroformate Reagents: Rapid and Efficient

Alkyl chloroformates, particularly ethyl chloroformate (ECF), offer a rapid and efficient method for derivatizing amino acids and other amines.[15][16][17] The reaction can often be performed in an aqueous medium, simplifying sample preparation.[15][17]

Application: This method is particularly useful for the simultaneous derivatization of both amine and carboxylic acid functional groups in amino acids.[15][16] For methyl 2-(methylamino)propanoate, which already has an esterified carboxyl group, the reaction would primarily target the secondary amine.

Experimental Protocols

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol details the most common and robust method for the derivatization of methyl 2-(methylamino)propanoate.

Materials:

  • Methyl 2-(methylamino)propanoate standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or dichloromethane)

  • Pyridine or Triethylamine (optional, as catalyst/scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Step-by-Step Procedure:

  • Sample Preparation:

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water.

    • Accurately weigh or pipette a known amount of the methyl 2-(methylamino)propanoate standard or sample residue into a clean, dry reaction vial.

  • Reagent Addition:

    • Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the sample.

    • Add 50 µL of TFAA to the vial.[6]

    • (Optional) Add 10 µL of pyridine or triethylamine to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.[9][11]

  • Reaction:

    • Tightly cap the vial.

    • Heat the vial at 70°C for 30 minutes in a heating block or water bath.[6]

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Be cautious not to evaporate to complete dryness for an extended period to avoid loss of the volatile derivative.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Expected Derivative: N-Trifluoroacetyl-methyl 2-(methylamino)propanoate.

Chiral Analysis Considerations

For the enantiomeric separation of methyl 2-(methylamino)propanoate, a chiral GC column is required.[18] The derivatization protocol remains the same, but the GC method must be optimized for chiral separation. Columns such as those with cyclodextrin-based stationary phases are commonly used for this purpose.[18] Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a non-chiral column.

GC-MS Analysis: Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis of the TFAA-derivatized methyl 2-(methylamino)propanoate. Optimization will be necessary based on the specific instrument and column used.

Parameter Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar or mid-polar column provides good separation for a wide range of derivatives.
Injector Temperature 250 °CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Splitless or Split (e.g., 20:1)Splitless for trace analysis, split for higher concentrations to avoid column overload.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Oven Temperature Program Initial: 70°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)A starting point to be optimized for the best separation from matrix components.[13]
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.[13]
Mass Range m/z 40-400A typical range that will encompass the molecular ion and key fragment ions of the derivative.
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysisSIM mode offers higher sensitivity and selectivity for target compounds.

Expected Mass Spectrum and Fragmentation

The electron ionization mass spectrum of N-trifluoroacetyl-methyl 2-(methylamino)propanoate is expected to show characteristic fragment ions. Alpha-cleavage (α-cleavage) relative to the nitrogen atom is a common fragmentation pathway for N-acylated amines.[7][8]

Expected Key Fragments:

  • Molecular Ion (M+): The intact ionized molecule. Its presence and abundance will depend on its stability.

  • [M-COOCH3]+: Loss of the methoxycarbonyl group.

  • [M-CH(CH3)COOCH3]+: Cleavage of the bond between the nitrogen and the chiral carbon.

The presence of the trifluoroacetyl group will also lead to characteristic ions containing fluorine.

Workflow Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Analyte Methyl 2-(methylamino)propanoate (in solution or as residue) Drydown Evaporation to Dryness (Nitrogen Stream) Analyte->Drydown Reconstitution Reconstitute in Anhydrous Solvent Drydown->Reconstitution Reagent_Addition Add TFAA (+/- Catalyst) Reconstitution->Reagent_Addition Reaction Heat at 70°C for 30 min Reagent_Addition->Reaction Final_Prep Evaporate & Reconstitute in Injection Solvent Reaction->Final_Prep GCMS_Analysis GC-MS Analysis Final_Prep->GCMS_Analysis Data_Processing Data Acquisition & Processing GCMS_Analysis->Data_Processing

Caption: Workflow for TFAA derivatization of Methyl 2-(methylamino)propanoate.

Troubleshooting

Problem Potential Cause Solution
Low or no derivative peak Incomplete reactionIncrease reaction time or temperature. Ensure the use of a catalyst (e.g., pyridine).
Presence of moistureEnsure all glassware is dry and use anhydrous solvents.[5]
Loss of volatile derivative during work-upAvoid prolonged evaporation to complete dryness.
Poor peak shape (tailing) Active sites in the GC systemUse a deactivated liner and column. Check for leaks.
Incomplete derivatizationOptimize the derivatization protocol as described above.
Extraneous peaks in the chromatogram Contamination from reagents or glasswareRun a reagent blank. Ensure all glassware is thoroughly cleaned.
Side reactionsOptimize reaction conditions to minimize byproduct formation.

Conclusion

Derivatization is an essential step for the successful analysis of methyl 2-(methylamino)propanoate by GC-MS. Acylation with trifluoroacetic anhydride is a reliable and robust method that yields a volatile and thermally stable derivative with excellent chromatographic properties. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers and drug development professionals can achieve accurate and reproducible quantification and identification of this compound in various matrices.

References

  • Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. doi: 10.1016/0021-9673(94)80497-4.
  • Zaggout, F., Gaskel, S. J., & Hajjaj, J. S. (2010). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small PeptidesUsing Gas Chromatography-Mass Spectrometry. Asian Journal of Chemistry, 18, 1366-1376.
  • Fan, T. W.-M., Yuan, P., & Lane, A. N. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19. doi: 10.3390/metabo7020019.
  • Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]

  • Reddy, G. S., Reddy, G. V. B., & Rao, G. K. (2016). Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. Journal of Mass Spectrometry, 51(8), 638-650. doi: 10.1002/jms.3788.
  • Qiu, Y., Su, M., Liu, Y., & Zhang, R. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391, 2881-2888.
  • Regis Technologies, Inc. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • Ciavardelli, D., D'Orazio, M., Consalvo, A., & Di Ilio, C. (2012).
  • Jo, K., Lee, J., Park, S., Kim, Y. P., & Lee, K. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 12(3), 390. doi: 10.
  • Thenot, J. P., & Horning, E. C. (1972). Amino Acid N-Dimethylaminomethylene Alkyl Esters. New Derivatives for GC and GC-MS Studies. Analytical Letters, 5(8), 519-529.
  • Mülleder, M., & Ralser, M. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 179. doi: 10.3390/metabo11030179.
  • ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC?. Retrieved from [Link]

  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. doi: 10.3390/metabo13090986.
  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • Lee, M. R., Lee, J. F., & Chen, C. M. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 35(7), 459-466.
  • ResearchGate. (2011). (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Caudron, E., & Laurent, F. (2017). Derivatization Methods in GC and GC/MS. In Comprehensive Analytical Chemistry (Vol. 77, pp. 1-28). Elsevier.
  • ResearchGate. (2022). Derivatization for GC-MS analysis?. Retrieved from [Link]

  • Koenig, W. A., Smith, L. C., Crain, P. F., & McCloskey, J. A. (1971). Mass Spectrometry of Trifluoroacetyl Derivatives of Nucleosides and Hydrolysates of Deoxyribonucleic Acid. Biochemistry, 10(21), 3968-79. doi: 10.1021/bi00797a026.
  • Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2834, pp. 147-160). Humana, New York, NY.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. SpringerLink.
  • Šimek, P., & Hrádková, P. (2025).
  • Gelin, F., & Gachon, F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1605. doi: 10.3390/molecules28041605.
  • Šimek, P., & Hrádková, P. (2025). (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.

Sources

Method

Application Note & Protocol: Efficient Amide Coupling of Methyl 2-(methylamino)propanoate for Pharmaceutical Scaffolds

Introduction: The Significance of N-Methylation in Drug Development In modern medicinal chemistry, the strategic modification of peptide and small-molecule scaffolds is paramount to enhancing their therapeutic profiles....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Drug Development

In modern medicinal chemistry, the strategic modification of peptide and small-molecule scaffolds is paramount to enhancing their therapeutic profiles. N-methylation, the substitution of an amide proton with a methyl group, is a powerful tool to improve the pharmacokinetic properties of drug candidates.[1][2][3] This seemingly minor modification can confer significant advantages, including increased resistance to enzymatic degradation, enhanced membrane permeability, and improved oral bioavailability.[1][2][3][4]

Methyl 2-(methylamino)propanoate, a derivative of alanine, is a key building block for introducing N-methylation. However, its secondary amine presents a distinct synthetic challenge. The methyl group on the nitrogen atom introduces steric hindrance and reduces the amine's nucleophilicity, which can lead to slow reaction rates and low yields with standard coupling protocols.[5][6] This application note provides a comprehensive guide for researchers, detailing the mechanistic considerations, reagent selection, and a robust experimental protocol for the successful coupling of methyl 2-(methylamino)propanoate with a protected amino acid, using N-Boc-Alanine as a model substrate.

Mechanistic Insight: The Chemistry of Amide Bond Formation

The formation of an amide bond is a condensation reaction that requires the activation of a carboxylic acid. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7][8] The fundamental mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then attacked by the amine nucleophile to form the desired amide bond, releasing a soluble urea byproduct.

However, the O-acylisourea intermediate is unstable and can rearrange into a stable N-acylurea, a common and problematic side product that terminates the reaction pathway.[9] To mitigate this and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are employed. HOBt intercepts the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and more reactive towards the amine, thereby increasing the yield of the desired amide.[10][11]

G cluster_products RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl EDC EDC EDC->O_acyl HOBt_ester Active HOBt Ester O_acyl->HOBt_ester N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Undesired Rearrangement HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide EDU EDU Byproduct Amine Amine (R'-NHR'') Amine->Amide G A 1. Combine Reactants (Boc-Ala, Amine HCl) in DCM B 2. Add DIPEA (Neutralization) A->B C 3. Add HOBt & Cool to 0°C B->C D 4. Add EDC·HCl (Initiate Coupling) C->D E 5. Stir at RT (12-24h) & Monitor (TLC/LCMS) D->E F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify (Flash Chromatography) G->H I 9. Characterize (NMR, HRMS) H->I J Pure Product I->J

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-(methylamino)propanoate

Introduction: The Significance of Methyl 2-(methylamino)propanoate in Modern Drug Development Methyl 2-(methylamino)propanoate, a derivative of the amino acid alanine, is a critical building block in contemporary pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 2-(methylamino)propanoate in Modern Drug Development

Methyl 2-(methylamino)propanoate, a derivative of the amino acid alanine, is a critical building block in contemporary pharmaceutical synthesis. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, modulate biological activity, and improve membrane permeability of drug candidates. The N-methylated amine and the methyl ester functionalities provide versatile handles for further chemical elaboration, making it a sought-after intermediate in the development of a wide array of therapeutics. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of methyl 2-(methylamino)propanoate, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are optimized for scalability, safety, and high purity of the final product.

Strategic Approach: Reductive Amination as the Optimal Synthetic Pathway

For the large-scale production of methyl 2-(methylamino)propanoate, a one-pot reductive amination strategy is employed. This approach is superior to multi-step procedures involving protection and deprotection of the amine, as it is more atom-economical and results in higher overall yields. The chosen pathway involves the direct reaction of methyl pyruvate with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The causality behind this strategic choice lies in its efficiency and robustness. Reductive amination is a well-established and highly reliable transformation in organic synthesis.[1][2] The use of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) is critical, as it selectively reduces the protonated imine intermediate over the starting ketone, minimizing the formation of by-products.[1] This selectivity is paramount in a large-scale setting to ensure a clean reaction profile and simplify downstream purification.

Visualizing the Synthesis: Reaction Scheme and Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product MethylPyruvate Methyl Pyruvate (H₃C-CO-COOCH₃) Imine Imine Intermediate (H₃C-C(=NCH₃)-COOCH₃) MethylPyruvate->Imine + CH₃NH₂ - H₂O Methylamine Methylamine (CH₃NH₂) Methylamine->Imine FinalProduct Methyl 2-(methylamino)propanoate (H₃C-CH(NHCH₃)-COOCH₃) Imine->FinalProduct + [H] (NaBH₃CN)

Caption: Reaction scheme for the synthesis of methyl 2-(methylamino)propanoate via reductive amination.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Charge reactor with methyl pyruvate, methanol, and methylamine solution. - Cool to 0-5 °C. start->reaction_setup imine_formation Imine Formation: - Stir for 1-2 hours at 0-5 °C. reaction_setup->imine_formation reduction Reduction: - Slowly add a solution of NaBH₃CN in methanol. - Allow to warm to room temperature and stir overnight. imine_formation->reduction quench Quenching: - Cool the reaction mixture. - Slowly add dilute HCl to decompose excess NaBH₃CN. reduction->quench workup Work-up: - Concentrate the mixture. - Perform acid-base extraction to isolate the product. quench->workup purification Purification: - Dry the organic phase. - Purify by fractional vacuum distillation. workup->purification characterization Characterization: - Analyze by GC-MS, NMR, and IR spectroscopy. purification->characterization finish End Product characterization->finish

Caption: High-level experimental workflow for the large-scale synthesis.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for this synthesis.

ParameterValueNotes
Reactants
Methyl Pyruvate1.0 equivalentStarting material
Methylamine (40% in H₂O)1.5 equivalentsAmine source
Sodium Cyanoborohydride1.2 equivalentsReducing agent
Solvent
Methanol5-10 volumesReaction solvent
Reaction Conditions
Imine Formation Temperature0-5 °CTo control exothermicity
Reduction Temperature0 °C to room temperatureGradual warming
Reaction Time12-18 hoursFor complete conversion
Yield and Purity
Typical Yield75-85%Isolated yield after purification
Purity (by GC)>99%After fractional distillation

Detailed Experimental Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment space.

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirring, temperature probe, and addition funnel.

  • Cooling/heating circulator.

  • Vacuum pump and vacuum distillation apparatus with a fractionating column.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

Reagents:

  • Methyl pyruvate (≥98%)

  • Methylamine (40% solution in water)

  • Sodium cyanoborohydride (≥95%)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or 50% solution)

  • Dichloromethane (or other suitable extraction solvent)

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • Reaction Setup and Imine Formation:

    • Charge the jacketed reactor with methyl pyruvate (1.0 eq) and methanol (5 volumes).

    • Begin stirring and cool the reactor contents to 0-5 °C using the circulator.

    • Slowly add the methylamine solution (1.5 eq) via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • In a separate vessel, dissolve sodium cyanoborohydride (1.2 eq) in methanol (2 volumes). Caution: Sodium cyanoborohydride is toxic and should be handled with care in a fume hood.[3][4]

    • Slowly add the sodium cyanoborohydride solution to the reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Quenching:

    • Cool the reaction mixture back to 0-5 °C.

    • Caution: This step will generate hydrogen cyanide gas if the pH becomes too acidic too quickly. Ensure adequate ventilation and consider using a scrubber.

    • Slowly and carefully add 2M hydrochloric acid to the reaction mixture to quench the excess sodium cyanoborohydride and adjust the pH to ~2. The quenching process is complete when gas evolution ceases. It is crucial to avoid acidification when quenching NaBH₃CN to prevent the formation of highly toxic HCN gas; a basic or neutral aqueous workup is recommended.[5] For safe disposal, any cyanide-containing waste should be treated with bleach.[6]

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add water and wash with a nonpolar solvent like hexanes to remove any non-basic organic impurities.

    • Cool the aqueous layer in an ice bath and slowly add a 50% sodium hydroxide solution to basify the mixture to a pH > 12. This will deprotonate the amine product.

    • Extract the aqueous layer with dichloromethane (3 x 3 volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude methyl 2-(methylamino)propanoate by fractional vacuum distillation. A boiling point for a related compound, methyl 3-(benzylamino)-2-methylpropanoate, is reported as 142-144 °C at 14 Torr, which can serve as a rough guide.[7]

    • Collect the fractions with a purity of >99% as determined by GC analysis.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity. The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

    • ¹H NMR: Expected signals include a doublet for the C-H proton at the 2-position, a singlet for the N-methyl protons, a singlet for the ester methyl protons, and a quartet for the C-H proton coupled to the methyl group.

    • ¹³C NMR: Expected signals for the carbonyl carbon, the ester methyl carbon, the N-methyl carbon, and the carbons of the propanoate backbone.

  • Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for an ester carbonyl (C=O) stretch are expected around 1740 cm⁻¹, and N-H bending vibrations may also be observed.[8][9]

Safety and Handling Considerations

  • Methyl Pyruvate: Flammable liquid and vapor. Causes skin and eye irritation.

  • Methylamine: Flammable gas or liquid. Corrosive and causes severe skin burns and eye damage.

  • Sodium Cyanoborohydride: Highly toxic if swallowed or in contact with skin. Contact with acids liberates very toxic hydrogen cyanide gas. Handle only in a well-ventilated fume hood with appropriate PPE.[3][4][10]

  • Large-Scale Reaction: The reaction can be exothermic, especially during the addition of methylamine and the quenching step. Ensure adequate cooling capacity and slow addition rates to maintain temperature control.

  • Waste Disposal: All waste containing cyanide must be treated with an oxidizing agent like bleach (sodium hypochlorite) before disposal, in accordance with local regulations.[6]

References

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • General Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Sodium cyanoborohydride. (2018, August 9). Reddit. [Link]

  • Reductive amination. Wikipedia. [Link]

  • How can I handle and dispose sodium cyanoborohydride? (2015, January 29). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Human Metabolome Database. [Link]

  • Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

  • Methyl 2-amino-2-methylpropanoate | C5H11NO2 | CID 4186341. PubChem. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Methyl-2-methylpropanoate (YMDB01748). Yeast Metabolome Database. [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Publications. [Link]

  • infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Doc Brown's Chemistry. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • J Zach Dawson, BSa*; Carrie Ozalas, BSb; Lauren Richards-Waugh, PhDa. Marshall University. [Link]

  • 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Human Metabolome Database. [Link]

  • Methyl 2-methyl-3-(methylamino)propanoate (C6H13NO2). PubChem. [Link]

  • INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... ResearchGate. [Link]

  • Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198. PubChem. [Link]

  • Methyl 2-Methyl-3-(methylamino)propanoate, TRC 250 mg | Buy Online. Fisher Scientific. [Link]

  • Propanoic acid, 2-methyl-. NIST WebBook. [Link]

  • 2-Propanamine, 2-methyl-. NIST WebBook. [Link]

  • CN103483192A - High-yield separation method of methyl propionate-methanol-water system.

Sources

Method

Protecting Group Strategies for Methyl 2-(Methylamino)propanoate: An Application Guide

Abstract This comprehensive technical guide provides an in-depth analysis of protecting group strategies for the secondary amine of methyl 2-(methylamino)propanoate, a crucial building block in the synthesis of N-methyla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth analysis of protecting group strategies for the secondary amine of methyl 2-(methylamino)propanoate, a crucial building block in the synthesis of N-methylated peptides and other complex organic molecules. This document outlines the selection criteria for suitable protecting groups and offers detailed, field-proven protocols for the application and removal of the most common and effective protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The protocols are designed to ensure high yields, chemoselectivity, and preservation of the methyl ester functionality. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Imperative for Amine Protection

Methyl 2-(methylamino)propanoate, the methyl ester of N-methylalanine, is a bifunctional molecule featuring a secondary amine and a methyl ester. In multi-step organic synthesis, particularly in peptide synthesis, the nucleophilic nature of the secondary amine can interfere with desired reactions at other sites of the molecule or with other reagents in the reaction mixture.[1] To achieve chemoselectivity and prevent unwanted side reactions, the temporary masking of the amine functionality with a protecting group is an essential strategy.[1]

A suitable protecting group must be introduced efficiently, remain stable under a variety of reaction conditions, and be removable selectively under mild conditions that do not compromise other functional groups within the molecule, such as the methyl ester in our target substrate.[1] The concept of orthogonal protection , where different protecting groups on the same molecule can be removed under distinct sets of conditions (e.g., acidic, basic, or hydrogenolysis), is a cornerstone of modern synthetic strategy.[2] This guide will explore three such orthogonal protecting groups for the secondary amine of methyl 2-(methylamino)propanoate.

Selecting the Optimal Protecting Group

The choice of a protecting group is dictated by the overall synthetic route. Key considerations include:

  • Stability: The protecting group must be robust enough to withstand the conditions of subsequent reaction steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Orthogonality: The removal conditions for the amine protecting group should not affect other protecting groups or sensitive functionalities in the molecule.

  • Atom Economy and Cost: In industrial applications, the cost of reagents and the efficiency of the reactions are significant factors.

The three protecting groups detailed below—Boc, Cbz, and Fmoc—are widely used due to their reliability and distinct deprotection mechanisms, which allows for a high degree of flexibility in synthetic design.

The tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions.[2]

Mechanism of Boc Protection and Deprotection

Protection: The secondary amine attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), leading to the formation of a carbamate. This reaction is typically carried out in the presence of a base to neutralize the liberated proton.

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched or deprotonates to form isobutylene. The resulting carbamic acid spontaneously decarboxylates to yield the free amine.[3]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Caption: Boc Protection and Deprotection Workflow.
Experimental Protocols

Protocol 3.2.1: Boc Protection of Methyl 2-(methylamino)propanoate

  • Materials:

    • Methyl 2-(methylamino)propanoate hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend methyl 2-(methylamino)propanoate hydrochloride (1.0 eq.) in DCM.

    • Add triethylamine (2.2 eq.) and stir for 10 minutes at room temperature.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-protected product.

Protocol 3.2.2: Boc Deprotection

  • Materials:

    • N-Boc-Methyl 2-(methylamino)propanoate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected amino ester (1.0 eq.) in DCM.

    • Add TFA (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine. It is often isolated as the TFA salt if neutralization is omitted.

Table 1: Summary of Boc Protection Strategy

ParameterProtectionDeprotection
Reagents Boc₂O, TEA/DIPEATFA, HCl in dioxane
Solvent DCM, THFDCM
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours1-3 hours
Work-up Aqueous washNeutralization and extraction
Compatibility Stable to base and hydrogenolysisIncompatible with acid-labile groups

The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection

The Cbz group is a classic amine protecting group that is stable to both acidic and basic conditions, providing orthogonality to the Boc and Fmoc groups.[4]

Mechanism of Cbz Protection and Deprotection

Protection: The amine is acylated with benzyl chloroformate (Cbz-Cl) in the presence of a base to form the corresponding carbamate.[4]

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis. Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to give the free amine.[4] This method is exceptionally mild and generally does not affect other functional groups, including methyl esters.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Caption: Cbz Protection and Deprotection Workflow.
Experimental Protocols

Protocol 4.2.1: Cbz Protection of Methyl 2-(methylamino)propanoate

  • Materials:

    • Methyl 2-(methylamino)propanoate hydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

    • Dioxane/water or THF/water mixture

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve methyl 2-(methylamino)propanoate hydrochloride (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a mixture of dioxane and water (e.g., 1:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 eq.) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

Protocol 4.2.2: Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials:

    • N-Cbz-Methyl 2-(methylamino)propanoate

    • Palladium on activated carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl acetate (EtOAc)

    • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

    • Celite®

  • Procedure:

    • Dissolve the N-Cbz protected amino ester (1.0 eq.) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the suspension vigorously at room temperature for 2-8 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Rinse the Celite® pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

Table 2: Summary of Cbz Protection Strategy

ParameterProtectionDeprotection
Reagents Cbz-Cl, NaHCO₃H₂, 10% Pd/C
Solvent Dioxane/waterMeOH, EtOAc
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours2-8 hours
Work-up ExtractionFiltration through Celite®
Compatibility Stable to acid and baseIncompatible with reducible groups (e.g., alkenes, alkynes)

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, providing orthogonality to both acid-labile and hydrogenolysis-labile protecting groups.[2]

Mechanism of Fmoc Protection and Deprotection

Protection: The amine is typically acylated using an activated Fmoc derivative, such as Fmoc-Cl or Fmoc-OSu, in the presence of a weak base.

Deprotection: The Fmoc group is cleaved by a base, commonly a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cB-type elimination that releases the highly conjugated dibenzofulvene and the unstable carbamic acid, which subsequently decarboxylates.[5]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

}

Caption: Fmoc Protection and Deprotection Workflow.
Experimental Protocols

Protocol 5.2.1: Fmoc Protection of Methyl 2-(methylamino)propanoate

  • Materials:

    • Methyl 2-(methylamino)propanoate hydrochloride

    • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Acetonitrile/water or Dioxane/water mixture

    • Diethyl ether or Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve methyl 2-(methylamino)propanoate hydrochloride (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a mixture of acetonitrile and water.

    • Add a solution of Fmoc-OSu (1.05 eq.) in acetonitrile.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Protocol 5.2.2: Fmoc Deprotection

  • Materials:

    • N-Fmoc-Methyl 2-(methylamino)propanoate

    • Piperidine

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Fmoc protected amino ester (1.0 eq.) in DMF or DCM.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be used directly in the next step after co-evaporation with a suitable solvent (e.g., toluene) to remove residual piperidine. If purification is necessary, it can be achieved by chromatography.

Table 3: Summary of Fmoc Protection Strategy

ParameterProtectionDeprotection
Reagents Fmoc-OSu, NaHCO₃20% Piperidine in DMF
Solvent Acetonitrile/waterDMF, DCM
Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours0.5-2 hours
Work-up ExtractionEvaporation
Compatibility Stable to acid and hydrogenolysisIncompatible with base-labile groups

Orthogonal Strategies and Conclusion

The distinct deprotection conditions for Boc (acidic), Cbz (hydrogenolysis), and Fmoc (basic) groups make them an excellent toolkit for orthogonal protection strategies in complex syntheses. For instance, a molecule bearing both a Boc-protected and a Cbz-protected amine can be selectively deprotected at either site without affecting the other. This level of control is indispensable in modern organic synthesis.

This guide has provided a detailed overview and practical protocols for the protection and deprotection of the secondary amine in methyl 2-(methylamino)propanoate. The choice of protecting group should be carefully considered in the context of the overall synthetic plan. By following these validated protocols, researchers can effectively manage the reactivity of this versatile building block, enabling the efficient synthesis of target molecules.

References

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289. [Link]

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  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

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Sources

Application

Application Notes & Protocols: Methyl 2-(methylamino)propanoate as a Versatile Chiral Building Block

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Value of N-Methylation In the landscape of modern organic synthesis and medicinal chemistry, the strategic introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of N-Methylation

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of chirality is paramount. Methyl 2-(methylamino)propanoate, the methyl ester of N-methyl-alanine, has emerged as a critical chiral building block for this purpose. Its primary utility lies in the introduction of the N-methylated amino acid motif, a structural alteration that confers significant and advantageous properties to parent molecules, particularly peptides.[1] The N-methyl group provides steric shielding to the adjacent peptide bond, dramatically increasing resistance to enzymatic degradation by proteases.[1] This enhancement in proteolytic stability, coupled with improved membrane permeability, addresses two of the most significant liabilities of peptide-based therapeutics: poor metabolic stability and low cell permeability.[1][2]

This guide provides an in-depth exploration of methyl 2-(methylamino)propanoate, offering not just protocols but the scientific rationale behind its application. We will cover its utility in peptide synthesis, its role as a precursor for complex chiral molecules, and the analytical methods required to validate its stereochemical integrity.

Physicochemical & Safety Data

A foundational understanding of a reagent's properties and handling requirements is non-negotiable for its successful and safe implementation in any synthetic workflow.

Properties of Methyl 2-(methylamino)propanoate

The compound is typically handled as its hydrochloride salt to improve stability and ease of handling.[3]

PropertyValueSource(s)
IUPAC Name methyl (2S)-2-(methylamino)propanoate[1][3]
Synonyms N-methyl-L-alanine methyl ester, Methyl (S)-N-methylalaninate[3]
Molecular Formula C₅H₁₁NO₂[4]
Molecular Weight 117.15 g/mol [5]
Appearance Colorless liquid or white to off-white powder[1]
CAS Number 52060-77-2 (racemate), 1449273-85-1 ((S)-isomer)[4][6]
InChI Key (S-isomer HCl) CYMQHMBRKIJBGI-WCCKRBBISA-N[3]
Safety & Handling Protocol

Methyl 2-(methylamino)propanoate and its derivatives should be handled with appropriate care in a well-ventilated area or chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not breathe dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[7][9] Keep containers tightly closed when not in use.[9]

  • First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • First Aid (Skin): If skin contact occurs, wash with plenty of water and soap.[7] If irritation occurs, seek medical attention.[10]

  • First Aid (Ingestion/Inhalation): If inhaled, remove the person to fresh air. If swallowed, rinse mouth and immediately call a poison center or doctor.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[9]

Core Application: Enhancing Peptides via N-Methylation

The primary application of this chiral building block is its incorporation into peptide backbones. This is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide-based drugs.[1]

Rationale: The N-Methyl Shield

Standard peptides are rapidly cleaved in vivo by proteases. The N-methyl group on the alanine nitrogen atom acts as a "steric shield," physically blocking the approach of protease enzymes to the adjacent amide bond. This modification significantly extends the half-life of the peptide therapeutic in biological systems.

Caption: Steric hindrance from N-methylation protecting a peptide bond.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Methyl 2-(methylamino)propanoate

This protocol outlines the manual incorporation of an N-methylated alanine residue using standard Fmoc-based SPPS. The key challenge with N-methylated amino acids is their reduced coupling efficiency. Therefore, stronger coupling reagents and/or longer reaction times are often necessary.

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable solid support)

  • (S)-Methyl 2-(methylamino)propanoate hydrochloride (requires pre-activation or in-situ neutralization)

  • Fmoc-Cl or appropriate Fmoc-protection reagent for the building block

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solution: Isopropyl alcohol (IPA)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 1 hour in a fritted syringe or reaction vessel.[11]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[11]

  • Preparation of Fmoc-N-Me-Ala-OH: The commercially available methyl ester must first be Fmoc-protected and then saponified to the free acid for SPPS. Alternatively, purchase the pre-made Fmoc-N-Me-Ala-OH.

  • Coupling Reaction (Activation):

    • In a separate vial, dissolve Fmoc-N-Me-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

  • Coupling to Resin:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. Note: This is significantly longer than for standard amino acids to overcome the steric hindrance of the N-methyl group.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test; note: this test will be negative for the secondary amine after coupling).

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and IPA (3x) to remove all excess reagents and byproducts.[12]

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Steps 4-6) cycles for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[13]

SPPS_Workflow cluster_loop Repeat for each AA Resin Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple to Resin (2-4 hours) Wash1->Couple Activate Activate Amino Acid (HATU/DIPEA) Activate->Couple Wash2 Wash (DMF, DCM, IPA) Couple->Wash2 Loop Wash2->Loop Loop->Deprotect Next Amino Acid Cleave Cleave & Deprotect (TFA Cocktail) Loop->Cleave Final AA

Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Application as a Chiral Precursor

Beyond peptides, enantiomerically pure methyl 2-(methylamino)propanoate is a valuable starting material for synthesizing more complex chiral molecules, such as quaternary α-methyl α-amino acids.[14][15]

Rationale: Asymmetric Alkylation

By converting the N-methyl alanine derivative into a chiral enolate, it's possible to perform diastereoselective alkylations. The inherent chirality of the alanine backbone, often augmented by a recoverable chiral auxiliary, directs the approach of an incoming electrophile to one face of the enolate, thereby creating a new stereocenter with high fidelity.[14]

Protocol: Diastereoselective Alkylation for Quaternary Amino Acid Synthesis

This generalized protocol describes the alkylation of an N-protected alanine derivative using a chiral auxiliary to direct stereochemistry.

Materials:

  • (S)-Methyl 2-(methylamino)propanoate

  • Chiral auxiliary (e.g., pseudoephenamine)[15]

  • Protecting group reagents (e.g., Boc-anhydride)

  • Strong base: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)

  • Electrophile (e.g., Benzyl bromide)

  • Anhydrous solvents: Tetrahydrofuran (THF)

  • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Auxiliary Attachment: Couple (S)-methyl 2-(methylamino)propanoate with a suitable chiral auxiliary (e.g., pseudoephenamine) and protect the nitrogen as needed (e.g., with a pivaldimine group).[15] This creates a rigid substrate where one face is sterically hindered.

  • Enolate Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral substrate in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong base such as LDA (1.2 eq.) dropwise via syringe. Stir for 1 hour at -78 °C to ensure complete enolate formation.[14]

  • Alkylation:

    • Slowly add the desired electrophile (e.g., benzyl bromide, 1.5 eq.) to the enolate solution at -78 °C.

    • Allow the reaction to stir for several hours, monitoring by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

    • Determine the diastereomeric ratio using ¹H NMR or chiral HPLC.

  • Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., acid hydrolysis) to yield the desired enantiomerically enriched quaternary α-methyl α-amino acid.[15]

Analytical Control: Ensuring Enantiomeric Purity

The utility of a chiral building block is entirely dependent on its enantiomeric purity. It is essential to verify the enantiomeric excess (% ee) of the starting material and products.

Protocol: HPLC Determination of Enantiomeric Excess (% ee)

A common method involves derivatizing the amino acid ester with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified on standard (achiral) HPLC columns.[1]

Materials:

  • Sample of methyl 2-(methylamino)propanoate

  • Chiral derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)

  • HPLC system with UV detector

  • HPLC-grade solvents: Acetonitrile, Water, Trifluoroacetic acid (TFA)

Procedure:

  • Derivatization: React a small sample of the methyl 2-(methylamino)propanoate with the chiral derivatizing agent according to established procedures to form stable diastereomers.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Run a gradient elution method to separate the diastereomers.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's reagent derivatives).[1]

  • Data Analysis:

    • The two diastereomers will exhibit different retention times.

    • Integrate the peak areas corresponding to each diastereomer.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Typical HPLC Conditions
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient e.g., 30% to 70% B over 20 minutes
Flow Rate 1.0 mL/min[1]
Detection UV, 340 nm (for Marfey's reagent)[1]

Conclusion

Methyl 2-(methylamino)propanoate is a high-value, versatile chiral building block. Its most prominent role is in peptidomimetic and drug discovery programs, where its incorporation provides a reliable and effective strategy to enhance the metabolic stability and bioavailability of peptide-based therapeutics.[1] Furthermore, its utility as a stereodefined precursor for the synthesis of complex organic molecules, including quaternary amino acids, underscores its importance.[14][15] The protocols and data presented herein provide a robust framework for researchers to harness the strategic advantages of this essential chiral synthon.

References

  • PubChem. Methyl 2-amino-2-methylpropanoate. [Link]

  • Turner, N. J., & Kumar, D. (2018). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 57(32), 10352-10355. [Link]

  • Berkowitz, D. B., & Smith, M. K. (1995). Enantiomerically Enriched .alpha.-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. The Journal of Organic Chemistry, 60(5), 1233–1238. [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society, 121(44), 10828-10829. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AA Blocks. propan-2-yl (2S)-2-(methylamino)propanoate. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Góngora-Benítez, M., et al. (2013). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 16(2). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(methylamino)propanoate

Welcome to the technical support center for the synthesis of methyl 2-(methylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 2-(methylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of methyl 2-(methylamino)propanoate.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the synthesis of methyl 2-(methylamino)propanoate can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common methods for this synthesis are the reductive amination of methyl pyruvate with methylamine and the N-methylation of methyl alaninate.

For Reductive Amination:

  • Incomplete Imine Formation: The initial step is the formation of an imine intermediate from methyl pyruvate and methylamine. This equilibrium can be unfavorable. Ensure you are using an appropriate solvent and consider the use of a dehydrating agent or Dean-Stark apparatus to remove water and drive the reaction forward.

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the starting ketone but will efficiently reduce the imine/iminium ion.[1] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), you may be reducing the methyl pyruvate before imine formation can occur.

  • pH Control: The pH of the reaction mixture is crucial for imine formation and the stability of the reducing agent. An acidic catalyst, such as acetic acid, is often added to facilitate imine formation.[1] However, a very low pH can protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.

For N-methylation of Methyl Alaninate (e.g., Eschweiler-Clarke reaction):

  • Sub-optimal Reagent Stoichiometry: The Eschweiler-Clarke reaction utilizes formaldehyde and formic acid to methylate the primary amine of methyl alaninate.[2][3][4] Using an excess of both reagents is crucial to drive the reaction to completion and achieve dimethylation.[3] Insufficient formaldehyde or formic acid will result in incomplete conversion.

  • Reaction Temperature and Time: This reaction is typically performed at elevated temperatures, often near boiling, to ensure a reasonable reaction rate.[3] Insufficient heating or reaction time can lead to a low yield.

  • Decomposition of Starting Material or Product: Prolonged heating at high temperatures can potentially lead to decomposition. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

Q2: I'm observing significant side products. How can I identify and minimize them?

Side product formation is a common challenge. Understanding the potential side reactions for your chosen synthetic route is key to minimizing them.

Common Side Products in Reductive Amination:

  • Alcohol Formation: If the reducing agent is too reactive, it can reduce the starting methyl pyruvate to methyl 2-hydroxypropanoate. To avoid this, use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.

  • Over-alkylation: While less common for this specific synthesis, in some cases, the secondary amine product can react further. This is generally not a major issue in reductive amination.

Common Side Products in Eschweiler-Clarke N-methylation:

  • Unreacted Starting Material: This is often due to the issues mentioned in Q1 (sub-optimal stoichiometry or reaction conditions).

  • Monomethylated Intermediate: Incomplete reaction can leave methyl 2-(aminomethyl)propanoate as a significant impurity. Increasing the excess of formaldehyde and formic acid, as well as extending the reaction time or increasing the temperature, can help drive the reaction to the desired dimethylated product.

Troubleshooting Workflow for Side Product Minimization

G start Side Products Observed route Identify Synthetic Route start->route reductive Reductive Amination route->reductive Route 1 eschweiler Eschweiler-Clarke route->eschweiler Route 2 reductive_q1 Is methyl 2-hydroxypropanoate present? reductive->reductive_q1 eschweiler_q1 Is monomethylated product present? eschweiler->eschweiler_q1 reductive_a1 Use a milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3) reductive_q1->reductive_a1 Yes end_node Improved Purity reductive_q1->end_node No reductive_a1->end_node eschweiler_a1 Increase excess of HCHO and HCOOH Increase temperature/reaction time eschweiler_q1->eschweiler_a1 Yes eschweiler_q1->end_node No eschweiler_a1->end_node

Caption: Troubleshooting Decision Tree for Side Product Minimization.

Q3: My purification by distillation is resulting in product loss. Are there alternative methods?

While vacuum distillation is a common method for purifying liquid products like methyl 2-(methylamino)propanoate, it can lead to losses, especially for small-scale reactions.[5]

Alternative Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[5] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide high purity.

  • Acid-Base Extraction: As an amine, your product can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, basifying the aqueous layer will regenerate the free amine, which can then be extracted into an organic solvent.

  • Recrystallization of a Salt: If the product can form a stable crystalline salt (e.g., hydrochloride or oxalate), recrystallization can be a very effective purification technique.[5]

Purification MethodAdvantagesDisadvantagesBest For
Vacuum Distillation Good for large scale, removes non-volatile impurities.[5]Can lead to thermal degradation, losses on small scale.Thermally stable liquids with significantly different boiling points from impurities.
Column Chromatography High purity achievable, separates compounds with similar polarities.[5]Can be time-consuming and require large solvent volumes.Small to medium scale purifications requiring high purity.
Acid-Base Extraction Simple, removes non-basic impurities effectively.Does not separate from other basic impurities.Initial cleanup of the crude product.
Recrystallization Can provide very high purity, scalable.Requires a suitable crystalline salt, potential for product loss in the mother liquor.Products that form stable, crystalline salts.

II. Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to methyl 2-(methylamino)propanoate, and what are their pros and cons?

The two primary and most practical synthetic routes are reductive amination and the Eschweiler-Clarke reaction.

1. Reductive Amination of Methyl Pyruvate

This method involves the reaction of methyl pyruvate with methylamine in the presence of a reducing agent.[6]

  • Pros: It is a direct, one-pot synthesis.[6] It often proceeds under mild conditions. Biocatalytic versions of this reaction are also being developed for improved stereoselectivity and sustainability.[7][8]

  • Cons: The imine intermediate can be unstable. Careful control of pH and the choice of reducing agent are critical for good yields.

2. Eschweiler-Clarke Reaction of Methyl Alaninate

This classic reaction involves the methylation of the primary amine of methyl alaninate using formaldehyde and formic acid.[2][3][4]

  • Pros: It is a high-yielding reaction that avoids the formation of quaternary ammonium salts.[3][9] The reagents are readily available and inexpensive.

  • Cons: The reaction is typically run at higher temperatures, which may not be suitable for sensitive substrates. The workup can sometimes be complicated by the presence of excess formic acid.

Reaction Scheme Overview

G cluster_0 Reductive Amination cluster_1 Eschweiler-Clarke Reaction mp Methyl Pyruvate product Methyl 2-(methylamino)propanoate mp->product + ma1 Methylamine ma1->product ra Reducing Agent (e.g., NaBH3CN) ra->product me Methyl Alaninate me->product + hcho Formaldehyde hcho->product hcooh Formic Acid hcooh->product

Caption: Common Synthetic Routes to Methyl 2-(methylamino)propanoate.

Q5: How can I improve the N-methylation efficiency of aliphatic amines in general?

Improving N-methylation efficiency often involves optimizing the choice of methylating agent and reaction conditions.

  • Stronger Methylating Agents: For reactions other than the Eschweiler-Clarke method, stronger methylating agents like dimethyl sulfate or methyl iodide can be used.[10] However, these are more hazardous and can lead to over-methylation to the quaternary ammonium salt.

  • Higher Temperatures: Increasing the reaction temperature generally increases the reaction rate and can improve yield, but one must be cautious of potential side reactions or decomposition.[10]

  • Higher Substrate Concentration: Increasing the concentration of the amine can also improve reaction efficiency.[10]

  • Catalytic Methods: Modern approaches include the use of catalysts with methanol as the methylating agent, which is a greener alternative.[11]

Q6: Are there any biocatalytic methods for the synthesis of N-methylated amino acids like this one?

Yes, biocatalysis is an emerging and promising field for the synthesis of N-methylated amino acids. These methods offer high stereoselectivity and are performed under environmentally benign conditions.

  • Imine Reductases (IREDs): These enzymes can catalyze the reductive amination of a keto-acid precursor with an amine.[8]

  • Engineered Microorganisms: Whole-cell biocatalysts, such as recombinant Corynebacterium glutamicum, have been developed for the one-step conversion of sugars and methylamine to N-methyl-L-alanine.[7] This approach avoids the need for expensive co-factors and can produce high titers of the desired product.[7]

III. Experimental Protocols

Protocol 1: Reductive Amination of Methyl Pyruvate

Objective: To synthesize methyl 2-(methylamino)propanoate from methyl pyruvate and methylamine using sodium cyanoborohydride.

Materials:

  • Methyl pyruvate

  • Methylamine (as a solution in THF or methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl pyruvate (1.0 eq) and dissolve it in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (1.2 eq) in methanol.

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture at room temperature.

  • Stir the reaction overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Eschweiler-Clarke N-methylation of Methyl Alaninate

Objective: To synthesize methyl 2-(methylamino)propanoate from methyl alaninate using formaldehyde and formic acid.

Materials:

  • Methyl alaninate hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (for basification)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add methyl alaninate hydrochloride (1.0 eq).

  • Add formic acid (2.5 eq) followed by formaldehyde solution (2.2 eq).

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for several hours, monitoring for the cessation of CO₂ evolution.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide to a pH > 10, keeping the flask in an ice bath to manage the exothermic reaction.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

IV. References

  • Eschweiler, W. Ber. Dtsch. Chem. Ges. 1905, 38, 880–882. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd.

  • Chemistry Lab: Reductive Amination | PDF | Unit Processes | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Guo, Y. (2023, March 21). Is there any way to increase the N-methylation response of aliphatic amines? Retrieved from [Link]

  • RU2240308C1 - N-methylalanine production process - Google Patents. (n.d.). Retrieved from

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-385.

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. (2025, May 23). Retrieved from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. (n.d.). Retrieved from [Link]

  • Reductive Amination - YouTube. (2023, March 16). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-(methylamino)propanoate

Welcome to the technical support center for the synthesis of methyl 2-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 2-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 2-(methylamino)propanoate?

A1: The most prevalent methods include the reductive amination of methyl pyruvate with methylamine and the N-methylation of L-alanine methyl ester. Reductive amination offers a direct approach, while N-methylation of the pre-formed amino ester is also widely used.[1][2]

Q2: My primary concern is maintaining the stereochemical integrity of the α-carbon. Which synthetic route is generally better for this?

A2: Both routes can be optimized to minimize racemization. However, direct N-alkylation of amino acid esters without a base is often preferred to preserve stereochemistry.[3] Base-catalyzed racemization is a known issue, particularly during saponification or other base-mediated steps.[4][5]

Q3: I am observing a significant amount of a dialkylated impurity in my final product. What is the likely cause?

A3: The formation of a dialkylated product, methyl 2-(dimethylamino)propanoate, is a common side reaction resulting from over-alkylation. This is particularly prevalent in N-methylation reactions where the desired secondary amine product competes with the starting primary amine for the alkylating agent.[1]

Q4: Can the methyl ester hydrolyze during the reaction?

A4: Yes, ester hydrolysis is a potential side reaction, especially if the reaction is run under aqueous basic conditions (saponification) or for prolonged periods in the presence of strong acids.[5][6] It's crucial to use anhydrous conditions when possible, particularly when ester integrity is paramount.

Troubleshooting Guides

Issue 1: Racemization of the Chiral Center

Symptoms:

  • Loss of optical activity in the final product.

  • Presence of both enantiomers or diastereomers (if a chiral derivatizing agent is used) in NMR or chiral chromatography analysis.

Root Cause Analysis:

Racemization at the α-carbon of amino acid esters is often base-catalyzed.[4] The α-proton is acidic and can be abstracted by a base to form a planar enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemical information. Another pathway, especially with N-protected amino acids, involves the formation of an oxazolone intermediate which readily racemizes.[4]

Mitigation Strategies & Protocols:

Strategy 1: Base-Free Reductive Amination

Reductive amination can be performed under mildly acidic to neutral conditions, which minimizes the risk of base-catalyzed racemization. Using a reducing agent like sodium triacetoxyborohydride (STAB) is often effective.[7][8]

  • Protocol: Reductive Amination of Methyl Pyruvate with Methylamine using STAB

    • In a round-bottom flask, dissolve methyl pyruvate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

    • Add a solution of methylamine (1.0-1.2 eq) in THF or as a gas bubbled through the solution at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Strategy 2: Controlled N-Methylation Conditions

When performing N-methylation on methyl alaninate, avoiding strong bases is crucial. If a base is required, using a weaker, non-nucleophilic base for a shorter duration is recommended.

  • Protocol: N-methylation using a Protecting Group Strategy

    • Protect the amino group of L-alanine methyl ester with an o-nitrobenzenesulfonyl (o-NBS) group.[9]

    • The resulting sulfonamide can be methylated under milder basic conditions (e.g., K2CO3) with methyl iodide.

    • The o-NBS group can then be removed under mild conditions to yield the desired N-methylated product.

Visualizing the Racemization Pathway:

G Start (S)-Methyl 2-aminopropanoate Enolate Planar Enolate Intermediate Start->Enolate - H+ Base Base (e.g., OH-) Racemic Racemic Mixture (S)- and (R)-Methyl 2-aminopropanoate Enolate->Racemic + H+

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Issue 2: Over-alkylation to form Methyl 2-(dimethylamino)propanoate

Symptoms:

  • A significant peak in GC-MS or LC-MS corresponding to the mass of the N,N-dimethylated product.

  • Complex NMR spectra showing signals for the desired secondary amine and the tertiary amine impurity.

Root Cause Analysis:

Over-alkylation occurs when the product, methyl 2-(methylamino)propanoate, which is a secondary amine, reacts further with the methylating agent to form a tertiary amine. The secondary amine can sometimes be more nucleophilic than the starting primary amine, leading to this competitive side reaction.

Mitigation Strategies & Protocols:

Strategy 1: Control of Stoichiometry in Reductive Amination

In reductive amination, using a slight excess of the primary amine relative to the carbonyl compound can help, but the most effective method is a two-step, one-pot procedure where the imine is pre-formed before the reducing agent is added.

  • Protocol: One-Pot, Two-Step Reductive Amination

    • Combine methyl pyruvate (1.0 eq) and methylamine (1.0-1.2 eq) in methanol.

    • Add a catalytic amount of acetic acid to promote imine formation.

    • Stir for 2-4 hours at room temperature, monitoring for imine formation by NMR or IR spectroscopy.

    • Cool the reaction to 0 °C and then add sodium borohydride (NaBH4) (1.5 eq) portion-wise.[8] Note: NaBH4 can also reduce the starting ketone, so it's crucial to allow for complete imine formation first.

    • Work up the reaction as previously described.

Strategy 2: Use of Bulky Protecting Groups

For N-alkylation of methyl alaninate, using a bulky N-protecting group can sterically hinder a second alkylation event.

Visualizing the Over-alkylation Side Reaction:

G cluster_main Desired Reaction cluster_side Side Reaction Start Methyl 2-aminopropanoate Product Methyl 2-(methylamino)propanoate (Desired Product) Start->Product + CH3-X SideProduct Methyl 2-(dimethylamino)propanoate (Over-alkylation) Product->SideProduct + CH3-X

Caption: Competing reaction pathways leading to over-alkylation.

Issue 3: Ester Hydrolysis and Transesterification

Symptoms:

  • Presence of 2-(methylamino)propanoic acid in the product mixture.

  • If an alcohol other than methanol is used as a solvent (e.g., ethanol), the corresponding ethyl ester may be observed as a transesterification product.[10]

Root Cause Analysis:

Ester hydrolysis is catalyzed by acid or base and requires the presence of water. Transesterification can occur if the reaction is performed in an alcohol solvent that is different from the alcohol of the ester, particularly under acidic or basic conditions.

Mitigation Strategies & Protocols:

Strategy 1: Strict Anhydrous Conditions

Ensure all glassware is oven-dried, and use anhydrous solvents to minimize the risk of hydrolysis.

Strategy 2: Solvent Choice

When synthesizing a methyl ester, use methanol as the solvent if an alcohol is required. This will prevent transesterification, as the exchanging alkoxy group is the same as the one already present. If a different solvent is necessary, aprotic solvents like DCM, THF, or acetonitrile are preferred.

  • Protocol: Fischer Esterification of N-methyl-L-alanine

    • Suspend N-methyl-L-alanine (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or pass dry HCl gas through the solution.[6][11]

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the desired methyl ester.

Quantitative Data Summary Table:

Side ReactionCausal Factor(s)Recommended Mitigation
Racemization Presence of base, elevated temperaturesUse base-free conditions (e.g., STAB in reductive amination), operate at lower temperatures.
Over-alkylation Excess alkylating agent, reactive secondary amine productControl stoichiometry, use protecting groups, sequential addition of reagents.
Ester Hydrolysis Presence of water, strong acid/base catalysisUse anhydrous solvents and reagents.
Transesterification Use of a different alcohol as solventUse methanol as the solvent or an aprotic solvent.

References

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society.
  • Int J Pept Protein Res. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH.
  • Chemically fuelled deracemiz
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry.
  • Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Reductive Amin
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024). Pearson.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). PMC.
  • methyl 3-(methylamino)
  • Reductive amin
  • Reductive Amination | Synthesis of Amines. (2025). YouTube.
  • N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. (2025).
  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Methyl 2-(methylamino)propanoate

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of methyl 2-(methylamino)propanoate. As a chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of methyl 2-(methylamino)propanoate. As a chiral building block, its purity and enantiomeric integrity are paramount. This document provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to address common purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses frequent problems observed during the purification of methyl 2-(methylamino)propanoate, offering insights into their root causes and providing actionable solutions.

Issue 1: Co-eluting Impurities and Stagnant Purity

Question: Despite repeated fractional vacuum distillation, my product's purity is stalled at ~97% by GC analysis. What are the likely co-distilling impurities and how can I remove them?

Answer: This issue is typically caused by impurities with boiling points very close to that of methyl 2-(methylamino)propanoate. The most common culprits are structurally similar molecules formed during synthesis.

  • Causality:

    • Starting Material Carryover: Unreacted alanine methyl ester is a frequent impurity.

    • Over-methylation: The formation of methyl 2-(dimethylamino)propanoate is a possible side reaction.

    • Azeotrope Formation: The product may form an azeotrope with residual solvents or water, which distillation alone cannot break.

  • Troubleshooting Workflow:

Caption: Workflow for addressing low purity.

  • Recommended Solutions:

    • Acid-Base Extraction: This is a highly effective method to remove non-basic organic impurities. By dissolving the crude product in an organic solvent and washing with aqueous acid, the protonated amine product moves to the aqueous phase. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.

    • Extractive Distillation: For separating mixtures with close boiling points, extractive distillation can be employed. This involves adding a solvent that alters the relative volatility of the components.[1]

    • Chromatography: When distillation and extraction fail, flash chromatography using neutral silica gel can be effective for removing persistent impurities.[2]

Issue 2: Product Discoloration and Degradation

Question: My methyl 2-(methylamino)propanoate is initially colorless but develops a yellow tint over time. What is causing this and how can it be prevented?

Answer: The yellowing is a classic sign of oxidation. Amines, particularly secondary amines, are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

  • Causality: The lone pair of electrons on the nitrogen atom can be oxidized, leading to the formation of colored byproducts.

  • Prevention and Storage Protocol:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents contact with atmospheric oxygen.
Container Use amber glass vials with tight-fitting caps.Protects from light, which can catalyze oxidation.
Temperature Store at 2-8°C.Slows the rate of chemical degradation.
Additives For long-term storage, consider adding a radical inhibitor like BHT.Scavenges free radicals that initiate oxidation.
Issue 3: Loss of Enantiomeric Purity (Racemization)

Question: I am observing a decrease in the enantiomeric excess (ee) of my product after purification. What conditions are causing this racemization?

Answer: The stereocenter in α-amino esters like methyl 2-(methylamino)propanoate is susceptible to racemization, especially under basic conditions or at elevated temperatures.[3]

  • Mechanism: The proton on the α-carbon can be abstracted by a base to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.

  • Mitigation Strategies:

    • Avoid Strong Bases: During workup and extractions, use mild bases like sodium bicarbonate or potassium carbonate instead of strong bases like sodium hydroxide or lithium hydroxide.[4][5]

    • Minimize Thermal Stress: During distillation, use a high vacuum to lower the boiling point. Prolonged heating, even at moderate temperatures, can lead to gradual racemization.

    • Process Monitoring: Analyze the enantiomeric excess at different stages of your process (post-reaction, post-extraction, post-distillation) using chiral chromatography to identify the critical step where racemization occurs.

  • Racemization Risk Diagram:

G cluster_0 High Risk Conditions cluster_1 Mitigation Strategies StrongBase Strong Base (e.g., NaOH) HighTemp High Temperature (>100°C) MildBase Mild Base (e.g., NaHCO3) Product Chiral Methyl 2-(methylamino)propanoate MildBase->Product Preserves Chirality LowTemp Low Temperature Distillation LowTemp->Product Preserves Chirality Product->StrongBase Racemization Product->HighTemp Racemization

Caption: Factors influencing the racemization of methyl 2-(methylamino)propanoate.

Issue 4: Persistent Water Content

Question: My final product shows high water content by Karl Fischer titration. How can I effectively dry this hygroscopic compound?

Answer: Amines and their salts are often hygroscopic, readily absorbing moisture from the atmosphere.[6][7] Standard drying methods may be insufficient.

  • Causality: The polar amine and ester groups can form hydrogen bonds with water, making its removal difficult.

  • Effective Drying Techniques:

    • Azeotropic Distillation: Before the final distillation, dissolving the product in a solvent like toluene and distilling off the toluene-water azeotrope is an effective way to remove bulk water.[8]

    • Chemical Drying Agents:

      • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and economical choice for initial drying of the organic solution.

      • Anhydrous Magnesium Sulfate (MgSO₄): Faster and has a higher capacity than sodium sulfate.

      • Molecular Sieves (3Å or 4Å): Excellent for removing trace amounts of water to achieve very low water content.[9]

    • Drying under Inert Gas: For very hygroscopic amine hydrochlorides, drying in an oven under a slow stream of nitrogen can be effective.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical impurities in crude methyl 2-(methylamino)propanoate?

    • A1: Besides the previously mentioned starting materials and over-alkylation products, you may also find residual solvents from the reaction and workup, as well as hydrolysis products like 2-(methylamino)propanoic acid if water was present during heating.

  • Q2: What is the best way to monitor the purity during purification?

    • A2: A combination of techniques is ideal. Gas Chromatography (GC) is excellent for monitoring volatile impurities. For structural confirmation and to check for non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

  • Q3: Can I use preparative HPLC for purification?

    • A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving very high purity, especially when dealing with impurities that are difficult to separate by distillation. Both normal-phase and reverse-phase chromatography can be effective.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus: Assemble a fractional distillation setup with a Vigreux or packed column, a condenser, and a receiving flask. Ensure all glassware is oven-dried.

  • Crude Product Preparation: Ensure the crude material is dry by passing its organic solution through a plug of anhydrous sodium sulfate.

  • Distillation:

    • Charge the distillation flask with the crude product and a magnetic stir bar.

    • Slowly apply vacuum to the desired pressure.

    • Gently heat the flask in an oil bath.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Collect the main product fraction at its characteristic boiling point and pressure.

    • Stop the distillation before the flask is completely dry.

  • Storage: Immediately transfer the purified product to a clean, dry, amber vial and blanket with an inert gas.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The product will move into the aqueous layer as the hydrochloride salt.

  • Separation: Separate the layers and save the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 2M NaOH) with stirring until the pH is > 9.

  • Back-Extraction: Extract the product back into the organic solvent (perform at least three extractions).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting product can be further purified by distillation.

References

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

  • ACS Publications. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the racemization of α-amino acids.
  • PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Drying quaternary ammonium compounds.
  • Atmospheric Chemistry and Physics. (2023). The effect of atmospherically relevant aminium salts on water uptake. Retrieved from [Link]

  • Reddit. (n.d.). racemize alpha chiral acid with LiOH?. Retrieved from [Link]

  • Google Patents. (n.d.). High-yield separation method of methyl propionate-methanol-water system.
  • ACS Publications. (n.d.). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Methylamines purification process.
  • Sciencemadness.org. (2004). Hygroscopic problems with ammonium perchlorate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Enantiopure Methyl 2-(methylamino)propanoate

Welcome to the technical support center for the synthesis of methyl 2-(methylamino)propanoate, a critical N-methylated amino acid derivative used in pharmaceutical and peptide research.[1] This guide provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 2-(methylamino)propanoate, a critical N-methylated amino acid derivative used in pharmaceutical and peptide research.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis, with a primary focus on the preservation of stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of methyl 2-(methylamino)propanoate?

A1: The primary cause of racemization is the deprotonation of the α-carbon (the carbon atom to which the amino and carboxyl groups are attached). This occurs under basic conditions, leading to the formation of a planar enolate or carbanion intermediate. Reprotonation can then occur from either face of this planar intermediate, resulting in a mixture of both (R) and (S) enantiomers and a loss of optical purity.[2][3] The activation of the carboxyl group, especially during peptide coupling or certain derivatization reactions, can also significantly increase the acidity of the α-proton, making it more susceptible to racemization.[2][4]

Q2: I'm planning a direct N-methylation of L-alanine methyl ester. What are the key considerations to avoid racemization?

A2: Direct N-methylation is a common route but requires careful control to prevent both racemization and over-methylation. Key considerations include:

  • Amino Group Protection: The nitrogen atom must be protected with a suitable group that prevents over-methylation but doesn't promote racemization. The nosyl (Ns) or benzyloxycarbonyl (Cbz) groups are commonly used.[5][6] The nosyl group is particularly effective as its strong electron-withdrawing nature reduces the basicity of the nitrogen, making methylation more controlled.

  • Base Selection: The choice of base is critical. A weak, non-nucleophilic base is preferred to deprotonate the N-H bond without abstracting the α-proton. Bases like potassium carbonate or hindered organic bases such as N,N-diisopropylethylamine (DIEA) are often used.[2] Strong bases like hydroxides or alkoxides significantly increase the risk of racemization.

  • Reaction Temperature: The methylation should be carried out at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the enolization pathway that leads to racemization.

Q3: Is reductive amination of a pyruvate derivative a better strategy to maintain chirality?

A3: Reductive amination of methyl pyruvate with methylamine is an excellent alternative that can offer high enantioselectivity, especially when enzymatic methods are employed.[5]

  • Chemical Reduction: Using chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) can be effective.[5] However, the stereochemical outcome is dependent on the reaction conditions and the substrate.

  • Biocatalysis: A superior approach for stereocontrol is the use of enzymes like imine reductases (IREDs) or reductive aminases (RedAms).[7][8] These biocatalysts can convert the intermediate imine to the corresponding amine with very high enantiomeric excess (ee), often >99%.[9] This method avoids the use of protecting groups and often proceeds under mild, aqueous conditions.[10]

Q4: How can I accurately measure the enantiomeric excess (ee) of my final product?

A4: Accurate determination of enantiomeric excess is crucial. Several robust analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11][12][13] Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is also a valid strategy.[14]

  • Chiral Gas Chromatography (GC): For volatile derivatives, GC with a chiral column can provide excellent separation and quantification of enantiomers.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used in conjunction with chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid).[16] This causes the signals for the different stereoisomers to appear at distinct chemical shifts, allowing for their integration and the calculation of ee.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) in Final Product 1. Base is too strong: Using strong bases (e.g., NaOH, KOtBu) causes deprotonation of the α-carbon.[2] 2. High Reaction Temperature: Elevated temperatures provide the activation energy needed for the racemization pathway. 3. Prolonged Reaction Time: Extended exposure to basic or harsh conditions increases the likelihood of racemization.[17] 4. Inappropriate Protecting Group: The chosen protecting group may not sufficiently deactivate the α-proton.1. Use a weaker base: Switch to a milder inorganic base like K₂CO₃ or an organic base like N,N-diisopropylethylamine (DIEA).[2] 2. Lower the temperature: Run the reaction at 0 °C or room temperature if possible. Monitor the reaction closely to avoid unnecessary heating. 3. Optimize reaction time: Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed. 4. Re-evaluate protecting group strategy: Consider using an electron-withdrawing protecting group like Nosyl (Ns) on the nitrogen, which has been shown to be highly effective in preventing racemization during N-alkylation.[6][18]
Incomplete Reaction / Low Yield 1. Inefficient Methylating Agent: The chosen methylating agent (e.g., methyl iodide) may be old or degraded. 2. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, limiting reactivity. 3. Steric Hindrance: The protecting group may be too bulky, hindering the approach of the methylating agent. 4. Catalyst Poisoning (for Reductive Amination): If using a metal catalyst (e.g., Pd/C) for hydrogenation, it may be poisoned by sulfur-containing impurities.1. Use a fresh or more reactive methylating agent: Consider using dimethyl sulfate or methyl triflate. Always use freshly opened or properly stored reagents. 2. Change solvent: Use a more polar aprotic solvent like DMF or acetonitrile to improve solubility. 3. Choose a smaller protecting group: If steric hindrance is suspected, consider alternative protecting groups. 4. Purify reagents: Ensure starting materials are free of catalyst poisons. If using biocatalysis, ensure the reaction buffer and substrates are compatible with the enzyme.
Formation of Side Products (e.g., Quaternary Ammonium Salt) 1. Over-methylation: The newly formed secondary amine is more nucleophilic than the protected starting amine, leading to a second methylation. 2. Incorrect Stoichiometry: Using a large excess of the methylating agent increases the probability of over-methylation.1. Use a suitable protecting group: A protecting group like Cbz or Nosyl prevents the formation of the tertiary amine and subsequent quaternary salt.[5] 2. Control stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent and add it slowly to the reaction mixture to maintain a low instantaneous concentration.

Visualizing the Synthetic Challenge: Pathways to Racemization

The following diagram illustrates the critical step where stereochemical integrity can be lost during a base-mediated reaction and contrasts it with a stereoretentive pathway.

G cluster_0 Stereoretentive Pathway (Desired) cluster_1 Racemization Pathway (Undesired) Start_Good Enantiopure (S)-Alanine Derivative Reaction_Good Controlled N-Methylation (e.g., Mild Base, Low Temp) Start_Good->Reaction_Good Product_Good Enantiopure (S)-Product (High ee) Reaction_Good->Product_Good Start_Bad Enantiopure (S)-Alanine Derivative Base_Attack α-Proton Abstraction (Strong Base / High Temp) Start_Bad->Base_Attack Intermediate Planar Enolate Intermediate (Achiral) Base_Attack->Intermediate Protonation Non-selective Protonation Intermediate->Protonation Product_Bad Racemic Product (Low ee) Protonation->Product_Bad

Caption: Key pathways in N-methylation.

Recommended Protocol: N-Nosyl-Protected Synthesis

This protocol is designed to minimize racemization by using a nosyl protecting group, which acidifies the N-H proton for easy deprotonation while deactivating the α-proton towards abstraction.[6][19]

Step 1: Synthesis of N-Nosyl-L-alanine methyl ester

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Basification: Slowly add triethylamine (TEA) (2.2 eq) to neutralize the hydrochloride and act as a base for the subsequent reaction. Stir for 10 minutes.

  • Nosylation: In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 eq) in DCM. Add this solution dropwise to the alanine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Nosyl-L-alanine methyl ester. Purify by column chromatography if necessary.

Step 2: N-Methylation

  • Setup: Dissolve the N-Nosyl-L-alanine methyl ester (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Methylation: Add methyl iodide (CH₃I) (1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Filter off the K₂CO₃ and wash the solid with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The product is N-methyl-N-Nosyl-L-alanine methyl ester.

Step 3: Deprotection of the Nosyl Group

  • Setup: Dissolve the methylated product (1.0 eq) in acetonitrile or DMF.

  • Deprotection Reagent: Add potassium carbonate (K₂CO₃) (5.0 eq) and thiophenol (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the disappearance of the yellow color.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with saturated NaHCO₃ solution to remove thiophenol and the nosyl byproduct. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude methyl 2-(methylamino)propanoate by column chromatography or distillation to obtain the final, enantiopure product.

The following diagram outlines this recommended workflow.

Caption: Racemization-Resistant Synthesis Workflow.

References

  • BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • Aurelio, L., et al. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Rioz-Martínez, A., et al. (2011). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. RSC Publishing. Available at: [Link]

  • Di Gioia, M. L., et al. (2007). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Gorin, D. J., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Schmid, M. G., et al. (1998). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. Available at: [Link]

  • Di Gioia, M. L., et al. (2009). "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine. ResearchGate. Available at: [Link]

  • Freire, R. L., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. National Institutes of Health. Available at: [Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Available at: [Link]

  • Smith, G. G., & Reddy, G. V. (1980). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. Available at: [Link]

  • Di Gioia, M. L., et al. (2007). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ResearchGate. Available at: [Link]

  • Alonso, J. L., et al. (2019). The effect of N-methylation on the conformational landscape of alanine. RSC Publishing. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Grigorean, G., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Wang, Z., et al. (2014). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Nature Communications. Available at: [Link]

  • Creation.com. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Available at: [Link]

  • Wendisch, V. F., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports. Available at: [Link]

  • MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PubMed Central. Available at: [Link]

  • National Institutes of Health. (2024). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. National Institutes of Health. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Alanine Methyl Ester

Welcome to the technical support center for the N-methylation of alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for successful N-methylation.

Introduction

N-methylation of amino acids and their esters, such as alanine methyl ester, is a critical modification in peptide and medicinal chemistry. This alteration can significantly enhance the pharmacokinetic properties of peptide-based drugs, including their metabolic stability, membrane permeability, and oral bioavailability.[1][2] However, the synthesis of N-methylated amino acids can present several challenges, including low yields, over-methylation, racemization, and side reactions with certain amino acid residues.[3][4]

This guide focuses on the N-methylation of alanine methyl ester, a common substrate, and addresses specific issues you may encounter. We will explore various synthetic strategies and provide detailed, evidence-based solutions to common problems.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Problem 1: Low or No Yield of N-Methyl Alanine Methyl Ester

Question: I am attempting the N-methylation of alanine methyl ester, but I am observing very low to no formation of the desired product. What are the likely causes and how can I resolve this?

Answer:

Low or nonexistent yields in N-methylation reactions can stem from several factors, primarily related to the choice of reagents, reaction conditions, and the specific methodology employed. Let's break down the most common culprits and their solutions.

Possible Causes & Solutions
  • Inefficient Deprotonation of the Amine: For the nitrogen atom of alanine methyl ester to act as a nucleophile and attack the methylating agent, it must be sufficiently deprotonated.

    • Solution (for methods using strong bases): When employing methods like the use of sodium hydride (NaH) with methyl iodide (MeI), it is crucial to use fresh, high-quality NaH and ensure strictly anhydrous (water-free) reaction conditions.[3] The presence of moisture will quench the NaH, rendering it ineffective. A mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) can improve the solubility of the resulting sodium salt of the protected amino acid.[3]

    • Solution (for reductive amination): In reductive amination methods, such as the Eschweiler-Clarke reaction, the pH of the reaction medium is critical. The reaction proceeds through the formation of an iminium ion, which is favored under mildly acidic conditions.[5][6][7]

  • Poor Solubility of Starting Materials: If the alanine methyl ester hydrochloride salt or other reagents are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and proceed slowly, leading to low conversion.

    • Solution: Ensure your chosen solvent or solvent system can fully dissolve all reactants. For instance, in some protocols, a co-solvent may be necessary to achieve homogeneity.

  • Choice of Methylating Agent: The reactivity of the methylating agent is a key factor.

    • Solution: Methyl iodide (MeI) and dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents.[8][9][10] If you are experiencing low reactivity with one, consider trying the other. Note that dimethyl sulfate is highly toxic and should be handled with extreme care.

  • Steric Hindrance: While alanine has a small side chain, steric hindrance can still be a factor, especially if bulky protecting groups are used on the nitrogen.

    • Solution: If you are using a protected form of alanine methyl ester, ensure the protecting group does not sterically encumber the nitrogen atom.

Problem 2: Over-methylation Leading to Quaternary Ammonium Salt

Question: My reaction is producing a significant amount of a di-methylated product, the quaternary ammonium salt. How can I favor mono-methylation?

Answer:

The formation of the quaternary ammonium salt is a common side reaction when using alkylating agents like methyl iodide.[7][8] This occurs because the newly formed secondary amine (N-methyl alanine methyl ester) can be further methylated.

Possible Causes & Solutions
  • Excess Methylating Agent: A large excess of the methylating agent will drive the reaction towards di-methylation.

    • Solution: Carefully control the stoichiometry. Begin with a slight excess (e.g., 1.1 to 1.5 equivalents) of the methylating agent and optimize based on your results.

  • Reaction Temperature: Higher temperatures can increase the rate of the second methylation reaction.

    • Solution: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-methylated product.

  • Method Selection: Certain methods inherently avoid over-methylation.

    • Solution: The Eschweiler-Clarke reaction is an excellent choice for mono-methylation as the reaction mechanism prevents the formation of quaternary ammonium salts.[5][7] This reaction uses formaldehyde and a reducing agent (typically formic acid) to methylate primary and secondary amines.[5][6][7]

Problem 3: Racemization of the Chiral Center

Question: I am concerned about maintaining the stereochemical integrity of my L-alanine methyl ester during the N-methylation. What conditions can lead to racemization, and how can I prevent it?

Answer:

Racemization is a critical issue, particularly in the synthesis of chiral molecules for pharmaceutical applications. The α-proton of the amino acid ester can be abstracted under basic conditions, leading to a loss of stereochemistry.

Possible Causes & Solutions
  • Strongly Basic Conditions: The use of strong bases can promote epimerization at the chiral center.

    • Solution: If using a strong base like NaH, it's crucial to perform the reaction at low temperatures to minimize the risk of racemization.[9]

  • Method Selection: Some N-methylation methods are known to be less prone to racemization.

    • Solution: The Eschweiler-Clarke reaction is generally considered to be racemization-free.[7] Another approach is to use protecting groups on the nitrogen that acidify the N-H proton, allowing for methylation under milder basic conditions. The Fukuyama-Mitsunobu reaction is another example of a method with a low risk of racemization.

Problem 4: Difficulty with Product Purification

Question: I am having trouble isolating the pure N-methyl alanine methyl ester from the reaction mixture. What are the best purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

Possible Causes & Solutions
  • Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting material and product.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has finished before attempting workup and purification.

  • Formation of Salts: The product may be present as a salt (e.g., hydrochloride or hydroiodide), which will affect its solubility and chromatographic behavior.

    • Solution: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be used to neutralize any acid and convert the product to its free base form, which is more soluble in organic solvents and easier to purify by column chromatography.

  • Chromatography Conditions: The choice of eluent for column chromatography is critical.

    • Solution: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of alanine methyl ester?

A1: Several methods are commonly employed:

  • Reductive Amination (e.g., Eschweiler-Clarke Reaction): This is a highly effective method that uses formaldehyde as the methyl source and a reducing agent like formic acid.[5][6][7] It is advantageous because it avoids over-methylation.[7]

  • Direct Alkylation with Methyl Halides: This involves reacting the amino ester with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[9][10] Careful control of stoichiometry is required to prevent di-methylation.[3]

  • Methods Involving Protecting Groups: The nitrogen can be protected with a group like o-nitrobenzenesulfonyl (o-NBS), which makes the remaining N-H proton acidic and facilitates methylation under milder conditions.[1] The protecting group is then removed.

Q2: How do I choose the best N-methylation method for my specific application?

A2: The choice of method depends on several factors:

  • Scale of the reaction: For large-scale synthesis, the cost and safety of reagents are important considerations.

  • Stereochemical requirements: If maintaining chirality is paramount, methods known to be racemization-free, like the Eschweiler-Clarke reaction, are preferred.[7]

  • Available equipment: Some methods may require specific equipment, such as a hydrogenation apparatus.

  • Functional group tolerance: If your molecule contains other sensitive functional groups, you must choose a method with compatible reaction conditions.

Q3: Can I perform the N-methylation on the free amino acid (alanine) before esterification?

A3: While possible, it is generally more straightforward to perform the N-methylation on the ester. The free carboxylic acid can interfere with some methylation reactions, particularly those using strong bases. Protecting the carboxylic acid as an ester simplifies the reaction and subsequent workup.[11]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material to product and confirms the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. The appearance of a new signal for the N-methyl group is a key indicator of a successful reaction.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the product and assess if any racemization has occurred.

Experimental Protocols & Visualizations

Protocol 1: N-Methylation of Alanine Methyl Ester via the Eschweiler-Clarke Reaction

This protocol provides a general procedure for the N-methylation of a primary amine using formaldehyde and formic acid.

Materials:

  • Alanine methyl ester hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add alanine methyl ester hydrochloride (1.0 eq).

  • Add formic acid (excess, e.g., 3-5 eq) and formaldehyde solution (excess, e.g., 2-3 eq).

  • Heat the reaction mixture to 80-100 °C and reflux for several hours (monitor by TLC).[5]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Ala_Me Alanine Methyl Ester Imine_Formation Imine Formation Ala_Me->Imine_Formation + Formaldehyde HCHO Formaldehyde HCHO->Imine_Formation HCOOH Formic Acid Reduction Hydride Transfer (Reduction) HCOOH->Reduction Hydride Source Imine_Formation->Reduction Iminium Ion Intermediate H2O Water Imine_Formation->H2O N_Me_Ala_Me N-Methyl Alanine Methyl Ester Reduction->N_Me_Ala_Me CO2 Carbon Dioxide Reduction->CO2

Caption: Workflow of the Eschweiler-Clarke reaction for N-methylation.

Data Summary Table: Common N-Methylation Methods
MethodMethyl SourceReducing Agent/BaseKey AdvantagesPotential Issues
Eschweiler-Clarke FormaldehydeFormic AcidAvoids over-methylation, often racemization-free.[5][7]Requires heating, workup can be tedious.
Direct Alkylation Methyl Iodide / Dimethyl SulfateNaH, K₂CO₃, etc.Simple procedure, readily available reagents.[9][10]Risk of over-methylation and racemization.[3]
Fukuyama/Biron-Kessler Methyl Iodide / Dimethyl SulfateDBU, K₂CO₃Milder conditions, suitable for solid-phase synthesis.[1]Requires use of a protecting group.
Biocatalytic Reductive Amination N/AImine Reductases (IREDs)High enantioselectivity, mild reaction conditions.[2]Requires specific enzymes, may not be suitable for all substrates.
Logical Troubleshooting Flowchart

Troubleshooting_N_Methylation Start Low/No Yield of N-Methylated Product Check_Deprotonation Is the amine being effectively deprotonated? Start->Check_Deprotonation Check_Solubility Are all reactants fully dissolved? Check_Deprotonation->Check_Solubility Yes Sol_Deprotonation Use fresh, anhydrous reagents. Optimize base and solvent. Check_Deprotonation->Sol_Deprotonation No Check_Reagents Are the methylating agent and base reactive enough? Check_Solubility->Check_Reagents Yes Sol_Solubility Use a co-solvent or a different solvent system. Check_Solubility->Sol_Solubility No Sol_Reagents Consider a more reactive methylating agent or base. Check_Reagents->Sol_Reagents No Success Improved Yield Check_Reagents->Success Yes Sol_Deprotonation->Success Sol_Solubility->Success Sol_Reagents->Success

Caption: Troubleshooting flowchart for low yield in N-methylation.

Conclusion

The successful N-methylation of alanine methyl ester is an achievable goal with careful consideration of the reaction conditions and potential side reactions. This guide provides a framework for troubleshooting common issues and selecting the most appropriate synthetic strategy. By understanding the underlying chemical principles and employing the systematic approaches outlined here, researchers can optimize their experimental outcomes and efficiently synthesize these valuable building blocks for peptide and drug discovery research.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • YouTube. (2025, October 12). Eschweiler-Clarke reaction. Retrieved from [Link]

  • National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US20090264620A1 - N-Methylation of amino acids.
  • PubMed. (n.d.). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids | The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2110380B1 - Alpha-N-methylation of amino acids.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2013, March 19). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 10). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). Retrieved from [Link]

  • ACS Publications. (2019, May 23). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry. Retrieved from [Link]

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  • Journal of the Chemical Society C. (n.d.). A rapid method of N-alkylation of amines. Retrieved from [Link]

  • NIST WebBook. (n.d.). N,N-Dimethyl-L-alanine methyl ester. Retrieved from [Link]&Mask=4)

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Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl 2-(methylamino)propanoate

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methyl 2-(methylamino)propanoate. This resource is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methyl 2-(methylamino)propanoate. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar small, polar, basic compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies, explaining the "why" behind each recommendation to empower you to develop robust and reliable analytical methods.

Understanding the Culprit: Why Does Methyl 2-(methylamino)propanoate Tail?

Methyl 2-(methylamino)propanoate is a small molecule characterized by a secondary amine group. This functional group is basic and, at typical reversed-phase HPLC pH ranges, will be protonated, carrying a positive charge. This inherent property is the primary driver of problematic interactions with standard silica-based stationary phases, leading to the common issue of peak tailing.

Peak tailing is not merely a cosmetic issue; it compromises resolution, reduces sensitivity, and introduces significant errors in quantification.[1][2][3] The primary cause of peak tailing for basic compounds like methyl 2-(methylamino)propanoate is secondary interactions with the stationary phase.[2][4] Specifically, the protonated amine analyte interacts strongly with negatively charged, acidic silanol groups (Si-OH) present on the surface of silica-based columns.[1][2][5] These interactions are a form of ion-exchange and are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to guide you from the most common and easily solvable issues to more complex method development challenges.

Q1: My peak for methyl 2-(methylamino)propanoate is tailing significantly. What is the first thing I should check?

A1: The first and most critical parameter to evaluate is the pH of your mobile phase.

The ionization state of both your analyte and the column's stationary phase is dictated by the mobile phase pH.[6] Methyl 2-(methylamino)propanoate, being a secondary amine, has a pKa value (estimated to be around 9-10) where it will be protonated (positively charged) at acidic to neutral pH. Simultaneously, residual silanol groups on the silica surface are acidic (pKa ~3.5-4.5) and will be deprotonated (negatively charged) at a mid-range pH.[1][5] This creates a strong electrostatic attraction, leading to peak tailing.[4][5]

Troubleshooting Protocol: Mobile Phase pH Adjustment

  • Lower the Mobile Phase pH: Adjust your mobile phase to a pH below 3, ideally around 2.5.[1][5][7] At this low pH, the majority of surface silanol groups will be protonated (neutral), which minimizes the strong ionic secondary interactions with your protonated analyte.[4][5][7]

    • Recommended Buffer: Use a 10-20 mM phosphate buffer or 0.1% formic acid or trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase to achieve and maintain a stable low pH.[8]

  • Consider High pH (with the right column): An alternative is to operate at a high pH (e.g., > 8 or 9).[5][9] At high pH, the methyl 2-(methylamino)propanoate will be in its neutral (free base) form, eliminating the ionic interaction with the deprotonated silanols.[5]

    • CRITICAL CAVEAT: This approach requires a pH-stable HPLC column, such as a hybrid-silica or a specifically designed high-pH C18 column, as standard silica columns will dissolve at high pH, leading to rapid column degradation.[5]

pH Strategy Analyte State Silanol State Interaction Pros Cons
Low pH (<3) Protonated (+)NeutralMinimized IonicGood peak shape, compatible with most silica columns.[7]Reduced retention for the polar analyte.
Mid pH (4-7) Protonated (+)Deprotonated (-)Strong Ionic(None for basic analytes)Severe Peak Tailing .[5]
High pH (>8) NeutralDeprotonated (-)Minimized IonicExcellent peak shape.[5][9]Requires specialized, pH-stable column.[5]
Q2: I've adjusted the pH to 2.5, but I'm still observing some peak tailing. What's my next step?

A2: Introduce a competing base, like triethylamine (TEA), into your mobile phase.

Even at low pH, not all silanol groups are fully protonated, and some high-acidity silanols can still interact with your analyte.[1] A competing base, also known as a silanol blocker, can be added to the mobile phase to preferentially interact with these active sites, effectively masking them from your analyte.[5][8]

Troubleshooting Protocol: Using a Competing Base

  • Prepare a Stock Solution: Prepare a stock solution of triethylamine (TEA).

  • Add to Mobile Phase: Add TEA to the aqueous portion of your mobile phase at a concentration of 10-25 mM (approximately 0.1-0.25% v/v).[5][10]

  • pH Readjustment: After adding TEA, readjust the mobile phase pH to your desired setpoint (e.g., 2.5) using an acid like phosphoric acid or formic acid.

  • Equilibrate Thoroughly: Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.

Mechanism of Action: TEA is a small amine that, at low pH, is also protonated. It will compete with the protonated methyl 2-(methylamino)propanoate for the residual ionized silanol sites on the stationary phase.[5] Because TEA is in high concentration in the mobile phase, it effectively saturates these secondary interaction sites, allowing the analyte to undergo a more ideal hydrophobic partitioning.

cluster_0 Without Competing Base cluster_1 With Competing Base (TEA) Analyte Protonated Analyte (+) Silanol Active Silanol Site (-) on Silica Surface Analyte->Silanol Strong Ionic Interaction (Peak Tailing) Analyte2 Protonated Analyte (+) C18 C18 Chain Analyte2->C18 Desired Hydrophobic Interaction (Good Peak Shape) Silanol2 Active Silanol Site (-) TEA Protonated TEA (+) TEA->Silanol2 TEA blocks the site

Caption: Mechanism of a competing base to reduce peak tailing.

Q3: My compound has very poor retention in reversed-phase mode, even with pH adjustments. What other chromatographic techniques can I explore?

A3: For a small, polar molecule like methyl 2-(methylamino)propanoate, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.

Reversed-phase chromatography relies on hydrophobic interactions, which are weak for highly polar compounds, leading to poor retention. HILIC is a powerful technique specifically designed for the separation of polar and hydrophilic compounds.[11][12][13]

HILIC Explained: In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase that is high in organic solvent (typically >70% acetonitrile) and contains a small amount of aqueous buffer.[12][14] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Analyte retention is based on a partitioning mechanism between the organic-rich mobile phase and this immobilized aqueous layer.[12][14]

Experimental Protocol: Getting Started with HILIC

  • Column Selection: Choose a HILIC column. An amide-phase column (e.g., TSKgel Amide-80) or a bare silica column can be a good starting point.[11][15]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium formate or ammonium acetate in water, pH adjusted to 3.0 with formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention.

    • Run a gradient by increasing the aqueous component (Solvent A). For example: 95% B to 60% B over 10 minutes.

  • Sample Diluent: This is critical in HILIC. The sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition (i.e., high in acetonitrile) to avoid peak distortion.

Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Adjust pH to ~2.5 using 0.1% Formic Acid Check_pH->Adjust_pH No Check_Tailing1 Is Tailing Resolved? Check_pH->Check_Tailing1 Yes Adjust_pH->Check_Tailing1 Add_TEA Add Competing Base (e.g., 10-25 mM TEA) and re-adjust pH Check_Tailing1->Add_TEA No End Problem Solved Check_Tailing1->End Yes Check_Tailing2 Is Tailing Resolved? Add_TEA->Check_Tailing2 Consider_Column Evaluate Column Choice: - Use modern, high-purity, end-capped column - Consider alternative stationary phase Check_Tailing2->Consider_Column No End2 Problem Solved Check_Tailing2->End2 Yes Poor_Retention Is Retention Poor? Consider_Column->Poor_Retention Use_HILIC Switch to HILIC Mode Poor_Retention->Use_HILIC Yes End3 Problem Solved Poor_Retention->End3 No Use_HILIC->End3

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Q4: Could my column be the problem? How do I select the right column?

A4: Yes, column selection is absolutely critical.

Older columns, often classified as Type A silica, contain more metal impurities and a higher concentration of acidic silanol groups, which significantly exacerbate peak tailing for basic compounds.[1]

Column Selection Guidelines:

  • Use High-Purity, End-Capped Columns: Modern, high-purity silica columns (Type B) that are thoroughly end-capped are essential.[2][7] End-capping is a process where the silica surface is chemically treated to block a majority of the residual silanol groups, reducing the sites for secondary interactions.[4]

  • Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar functional group incorporated near the base of the alkyl chain or at the end-capping stage. This polar group helps to shield the analyte from the underlying silica surface and can improve peak shape for bases.[9][16]

  • Hybrid Silica Technology: Columns based on hybrid silica-organic particles (e.g., Waters XBridge, XTerra) offer excellent pH stability and reduced silanol activity, making them a versatile choice for challenging separations of basic compounds.[1][17]

If you suspect your column is old or has degraded, a simple test is to inject a neutral, well-behaved compound (like toluene or naphthalene). If this compound also shows tailing, it could indicate a physical problem with the column, such as a void at the inlet or a blocked frit, rather than a chemical interaction issue.[3][18] In this case, replacing the column is the best solution.[10][18]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Scribd. (n.d.). Peak Tailing.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ChemicalBook. (2025). (S)-Methyl 2-(methylamino)propanoate hydrochloride.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography - HILIC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate.
  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Gray, N., et al. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.
  • PubChem. (n.d.). methyl (2S)-2-(methylamino)propanoate hydrochloride.
  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Sigma-Aldrich. (n.d.). (S)-Methyl 2-(methylamino)propanoate hydrochloride.
  • Industry news. (2023).
  • Waters Knowledge Base. (n.d.). What is a good UPLC, UHPLC, and HPLC column choice for analysis and purification of small polar molecules that contain phosphate groups?.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.
  • Chromatography Forum. (2008). Which column for basic analytes.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Agilent Technologies. (n.d.). Agilent HPLC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPARATIONS.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.

Sources

Troubleshooting

common impurities in commercial methyl 2-(methylamino)propanoate

Welcome to the technical support center for methyl 2-(methylamino)propanoate. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 2-(methylamino)propanoate. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the impurities in commercial methyl 2-(methylamino)propanoate. As a key building block in the synthesis of various pharmaceutical compounds, understanding and controlling the purity of this reagent is paramount for reproducible and successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to impurities in your batch of methyl 2-(methylamino)propanoate.

Observed Issue Potential Root Cause (Impurity) Suggested Action & Rationale
Inconsistent reaction kinetics or yield in peptide coupling reactions. Unreacted N-methyl-L-alanine or L-alanine. These free amino acids can compete with your desired reaction, leading to lower yields of the target product. It is advisable to quantify the free amino acid content using HPLC. If significant levels are detected, consider purifying the starting material by distillation or chromatography.
Formation of a di-methylated byproduct in your synthesis. Presence of methyl 2-(dimethylamino)propanoate. This impurity arises from the over-methylation of alanine during the synthesis of the N-methylalanine precursor[1]. This impurity can participate in subsequent reactions, leading to undesired byproducts. Confirm its presence with GC-MS analysis. If your synthesis is sensitive to this impurity, sourcing a higher purity grade of methyl 2-(methylamino)propanoate is recommended.
Observation of an unexpected higher molecular weight species in your product mixture. bis[Methyl 3-(methylamino)]propanoate or polymeric impurities. The reaction of methylamine with methyl acrylate can sometimes lead to a double addition product. Additionally, methyl acrylate can polymerize. These impurities can be detected by mass spectrometry. Purification of the methyl 2-(methylamino)propanoate by vacuum distillation can remove these less volatile impurities.
Discoloration of the product upon storage or reaction. Residual stabilizers from methyl acrylate (e.g., MEHQ). Stabilizers like monomethyl ether hydroquinone (MEHQ) are often added to methyl acrylate to prevent polymerization[2]. These phenolic compounds can oxidize and cause discoloration. While they may not interfere with all reactions, their presence can be problematic in sensitive applications. Their removal can be achieved by washing with an aqueous base or by column chromatography.
Slow or incomplete reaction when using the reagent after prolonged storage. Hydrolysis to N-methyl-L-alanine. As a β-aminoester, methyl 2-(methylamino)propanoate is susceptible to hydrolysis, especially in the presence of moisture. This reduces the concentration of the active reagent. It is recommended to store the compound under anhydrous conditions and to test the purity of older batches before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial methyl 2-(methylamino)propanoate?

A1: The common impurities can be broadly categorized based on their origin:

  • Synthesis-Related Impurities: These include unreacted starting materials like N-methyl-L-alanine and L-alanine , and byproducts from side reactions such as N,N-dimethyl-L-alanine and its corresponding ester, methyl 2-(dimethylamino)propanoate [1]. If synthesized via Michael addition, bis[methyl 3-(methylamino)]propanoate from double addition to methyl acrylate can be present.

  • Residual Solvents and Reagents: Solvents like methanol, ethanol, or toluene used during synthesis and purification may be present in trace amounts.

  • Degradation Products: The primary degradation product is N-methyl-L-alanine , formed via hydrolysis of the ester bond.

  • Starting Material Impurities: Impurities from the starting materials, such as the stabilizer monomethyl ether hydroquinone (MEHQ) from methyl acrylate, can also be present[2].

Q2: How can I detect these impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities such as residual solvents and the main component itself. Derivatization may be necessary for less volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating and quantifying non-volatile impurities like unreacted amino acids (N-methyl-L-alanine, L-alanine) and the di-methylated analog. Chiral HPLC can be used to determine enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the main component and help in the identification and quantification of major impurities.

Q3: My synthesis requires very high purity methyl 2-(methylamino)propanoate. What are my options?

A3: If your application is highly sensitive to impurities, you have a few options:

  • Source from a reputable supplier: Reputable suppliers often provide detailed certificates of analysis (CoA) that specify the purity and the levels of key impurities.

  • Purify in-house: Vacuum distillation is an effective method for removing less volatile impurities. For removing polar impurities like free amino acids, column chromatography can be employed.

  • Synthesize and purify in-house: For ultimate control over purity, you can synthesize methyl 2-(methylamino)propanoate in your lab followed by rigorous purification.

Q4: How should I properly store methyl 2-(methylamino)propanoate to minimize degradation?

A4: To minimize hydrolysis, methyl 2-(methylamino)propanoate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.

Analytical Protocol: GC-MS for Purity Assessment

This protocol provides a general method for the analysis of methyl 2-(methylamino)propanoate and its potential volatile impurities.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of methyl 2-(methylamino)propanoate in a suitable solvent like dichloromethane or methanol. b. For quantitative analysis, prepare a series of calibration standards of the pure compound.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (split mode, e.g., 50:1).
  • Oven Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Transfer Line Temperature: 280 °C.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Scan Range: 35-400 amu.

3. Data Analysis: a. Identify the peak for methyl 2-(methylamino)propanoate based on its retention time and mass spectrum. b. Search the chromatogram for other peaks and identify them by comparing their mass spectra with a library (e.g., NIST). c. Quantify the main component and impurities by integrating the peak areas. For accurate quantification, use the calibration curve.

Impurity Formation Pathways

The following diagram illustrates the potential pathways leading to the formation of common impurities during the synthesis of methyl 2-(methylamino)propanoate.

Impurity_Formation cluster_0 Synthesis of N-methyl-L-alanine cluster_1 Esterification cluster_2 Michael Addition Route L-alanine L-alanine N-methyl-L-alanine N-methyl-L-alanine L-alanine->N-methyl-L-alanine Methylation Methyl 2-(amino)propanoate Methyl 2-(amino)propanoate L-alanine->Methyl 2-(amino)propanoate Esterification N,N-dimethyl-L-alanine N,N-dimethyl-L-alanine N-methyl-L-alanine->N,N-dimethyl-L-alanine Over-methylation Methyl 2-(methylamino)propanoate Methyl 2-(methylamino)propanoate N-methyl-L-alanine->Methyl 2-(methylamino)propanoate Esterification Methyl 2-(dimethylamino)propanoate Methyl 2-(dimethylamino)propanoate N,N-dimethyl-L-alanine->Methyl 2-(dimethylamino)propanoate Esterification bis[Methyl 3-(methylamino)]propanoate bis[Methyl 3-(methylamino)]propanoate Methyl 2-(methylamino)propanoate->bis[Methyl 3-(methylamino)]propanoate Double Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Methyl 2-(methylamino)propanoate Methyl Acrylate->bis[Methyl 3-(methylamino)]propanoate Double Addition Polymer Polymer Methyl Acrylate->Polymer Polymerization Methylamine Methylamine Methylamine->Methyl 2-(methylamino)propanoate

Caption: Synthetic pathways and potential impurity formation.

References

  • Valdés, et al. Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Boletín de la Sociedad Química de México. 2007.
  • DORAS. Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Available at: [Link]

  • Veeprho. Methyl Acrylate | CAS 96-33-3. Available at: [Link]

  • Chemistry Stack Exchange. Should I remove inhibitor from methyl acrylate? Available at: [Link]

  • NIH. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

Sources

Optimization

Technical Support Center: Methyl 2-(methylamino)propanoate Production

A Guide for Researchers and Process Chemists on Navigating Scale-Up Challenges Welcome to the technical support resource for the synthesis of methyl 2-(methylamino)propanoate. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Process Chemists on Navigating Scale-Up Challenges

Welcome to the technical support resource for the synthesis of methyl 2-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the production of this valuable N-methylated amino acid ester from the laboratory bench to a larger scale. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you anticipate and resolve common scale-up challenges.

Section 1: The Synthetic Pathway - From Lab to Plant

Q1: What is the most common and scalable synthetic route for methyl 2-(methylamino)propanoate?

The most robust and widely adopted industrial synthesis is a two-stage process. The first stage involves the esterification of the parent amino acid, L-alanine, to form methyl 2-aminopropanoate. The second, and more critical stage for scale-up, is the N-methylation of this ester.

While various N-methylation techniques exist, the Eschweiler-Clarke reaction is frequently preferred for its high selectivity, use of inexpensive reagents, and its inherent mechanism that prevents the formation of undesirable quaternary ammonium salts.[1][2] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[3]

The overall process flow can be visualized as follows:

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Methylation (Eschweiler-Clarke) cluster_2 Stage 3: Purification Alanine L-Alanine Esterification Esterification (Methanol, Acid Catalyst) Alanine->Esterification AlanineEster Methyl 2-aminopropanoate (Alanine Methyl Ester) Esterification->AlanineEster Reaction N-Methylation Reaction AlanineEster->Reaction Reagents Formaldehyde & Formic Acid Reagents->Reaction Workup Aqueous Workup (pH Adjustment, Extraction) Reaction->Workup Purification Final Purification (e.g., Distillation) Workup->Purification FinalProduct Methyl 2-(methylamino)propanoate Purification->FinalProduct

Caption: Overall synthetic workflow for methyl 2-(methylamino)propanoate.

Section 2: Troubleshooting the N-Methylation Scale-Up

This section addresses the most common issues encountered when scaling the Eschweiler-Clarke reaction for methyl 2-(methylamino)propanoate synthesis.

Q2: My reaction yield dropped significantly upon moving from a 1L flask to a 50L reactor. What are the likely causes?

This is a classic scale-up problem rooted in heat and mass transfer limitations.

  • Causality (The "Why"): The Eschweiler-Clarke reaction is exothermic, and the formation of the intermediate iminium ion is rapid.[2] In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the environment. In a large reactor, this ratio decreases dramatically. If the heat generated is not removed effectively, the internal temperature can rise uncontrollably, leading to:

    • Decomposition of formic acid.

    • Formation of polymeric byproducts from formaldehyde.

    • Potential degradation of the starting material or product. Furthermore, poor mixing in a large vessel can create localized "hot spots" or areas of high reagent concentration, exacerbating these side reactions.

  • Troubleshooting Protocol:

    • Verify Heat Transfer: Ensure your reactor's cooling system is adequate for the reaction scale. Perform a heat-flow calculation before the run.

    • Control Reagent Addition: Do not add all the formaldehyde and formic acid at once. A slow, controlled addition (e.g., via a dosing pump) is critical. This allows the cooling system to keep pace with heat generation.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. The internal temperature is the true indicator of the reaction conditions.

    • Optimize Agitation: Ensure the agitator speed and design provide sufficient mixing to maintain a homogenous mixture and prevent localized hot spots. Baffles within the reactor can significantly improve mixing efficiency.

Q3: I'm observing significant amounts of unreacted alanine methyl ester and a new, intermediate peak in my chromatogram. How can I improve conversion?

This points to an incomplete reaction, likely due to suboptimal stoichiometry or reaction conditions. The "intermediate peak" is often the secondary amine formed after the first methylation, which has not yet proceeded to the desired tertiary amine.[1]

  • Causality (The "Why"): The reaction mechanism involves two successive methylations.[1][4] Insufficient amounts of the methylating reagents (formaldehyde/formic acid) or insufficient reaction time/temperature will lead to incomplete conversion. While the reaction is known to favor the formation of the tertiary amine, suboptimal conditions can stall the process.[1]

  • Troubleshooting Protocol:

    • Check Reagent Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid.[1] For scale-up, ensure accurate measurement and charging of all reagents. A common lab-scale practice might be to use volumetric measures, but at scale, gravimetric additions are more precise.

    • Increase Reaction Temperature/Time: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling.[1][2] A common range is 80-100 °C. If conversion is low, consider cautiously increasing the temperature or extending the reaction time. Monitor for byproduct formation if you push the conditions.

    • Reaction Monitoring: Implement in-process controls (IPCs). Take samples periodically (e.g., every 2 hours), quench them, and analyze by GC or LC-MS to track the disappearance of the starting material and the formation of the product. The reaction is complete when the starting material is consumed.

Q4: The pressure in my sealed reactor is increasing more than expected. What is happening and how do I manage it?

This is a critical safety issue caused by gas evolution inherent to the reaction mechanism.

  • Causality (The "Why"): A key step in the Eschweiler-Clarke mechanism is the transfer of a hydride from the formate ion to the iminium ion. This step is irreversible because it releases a molecule of carbon dioxide (CO₂).[1] In a small, open flask, this gas simply escapes. In a large, sealed reactor, CO₂ will build up, leading to a potentially dangerous increase in pressure.

  • Management Protocol:

    • NEVER Run in a Sealed System: The reactor must be equipped with a vent line leading through a condenser (to prevent loss of volatile reagents) to a suitable scrubber or exhaust system.

    • Monitor Headspace Pressure: Use a pressure gauge to monitor the reactor's headspace pressure. A steady, controlled release of gas should be observed during the reaction.

    • Controlled Addition: A slow addition rate for the reagents, as mentioned for temperature control, will also moderate the rate of CO₂ evolution, making it easier to manage.

Section 3: Purification and Workup Challenges at Scale

Q5: I'm struggling with the aqueous workup. I'm getting a stable emulsion during the extraction phase. How can I resolve this?

Emulsions are a common problem when scaling up liquid-liquid extractions, especially those involving basification of amine salts.

  • Causality (The "Why"): The workup for the Eschweiler-Clarke reaction typically involves cooling the reaction mixture, diluting it with water, and then basifying (e.g., with NaOH or K₂CO₃) to a high pH (>11) to deprotonate the amine product.[2] This allows the free amine to be extracted into an organic solvent (like dichloromethane or ethyl acetate). At scale, the vigorous agitation required for efficient extraction can create a stable emulsion, where tiny droplets of one phase are dispersed in the other, making separation impossible.

  • Troubleshooting Protocol:

    • Add Brine: After basification, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by making the two phases less miscible.

    • Slower Agitation: During extraction, use the slowest agitation speed that still provides adequate mixing. Avoid high-shear mixing.

    • Allow for Settling Time: After agitation, turn off the stirrer and allow ample time for the layers to separate. This can take much longer at scale than in a lab separating funnel.

    • Consider a Different Solvent: If problems persist, consider a less emulsion-prone solvent. Toluene or MTBE can sometimes be better alternatives to dichloromethane or ethyl acetate.

Section 4: Key Experimental Protocols & Data

Baseline Laboratory Protocol: N-Methylation of Alanine Methyl Ester

This protocol serves as a validated starting point for optimization and scale-up.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-aminopropanoate hydrochloride (1.0 eq).

  • Reagent Addition: Add formic acid (98%, ~2.5 eq). Stir until the solid dissolves.

  • Formaldehyde Addition: Add aqueous formaldehyde (37 wt%, ~2.2 eq).

  • Reaction: Heat the mixture to 80-90 °C and maintain for 12-18 hours. Monitor progress by TLC or GC-MS.[2]

  • Workup: Cool the reaction to room temperature. Carefully add the mixture to ice-cold water. Basify the aqueous solution to pH > 11 with 50% NaOH solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure methyl 2-(methylamino)propanoate.

Table 1: Scale-Up Parameter Troubleshooting Guide
ParameterLab-Scale Guideline (1L)Potential Scale-Up Issue (50L+)Recommended Action & Rationale
Reagent Addition All reagents added at the start.Runaway exotherm, excessive gas evolution.Implement slow, subsurface addition of formaldehyde over 1-2 hours to control the reaction rate.
Temperature Control External oil bath set to 90 °C.Internal temperature exceeds setpoint by >10 °C.Use a reactor jacket with circulating fluid. Control based on the internal temperature probe, not the jacket setpoint.
Agitation Magnetic stir bar at medium speed.Poor mixing, localized hot spots, low conversion.Use an overhead mechanical stirrer with an appropriately sized impeller. Ensure a vortex is visible but not excessive.
Pressure Management Open to atmosphere via condenser.Pressure buildup in a closed system.CRITICAL: Ensure the reactor is vented through a condenser and scrubber. Monitor headspace pressure.
Workup pH Adjustment Rapid addition of 50% NaOH.Severe exotherm during neutralization.Dilute the reaction mixture first. Use a more dilute base (e.g., 20% NaOH) and add it slowly with efficient cooling.

Section 5: Troubleshooting Logic & FAQs

Troubleshooting Low Yield

Use the following decision tree to diagnose the root cause of poor yield during scale-up.

G Start Low Yield Observed After Scale-Up IPC Analyze In-Process Control (IPC) Sample Before Workup Start->IPC WorkupLoss Good IPC Result, But Low Isolated Yield Start->WorkupLoss If IPC looks good Incomplete High Starting Material (SM) or Intermediate? IPC->Incomplete Yes Degradation Low SM, Low Product, High Impurities? IPC->Degradation No Cause1 Cause: Incomplete Reaction Incomplete->Cause1 Cause2 Cause: Product Degradation Degradation->Cause2 Cause3 Cause: Workup/Isolation Loss WorkupLoss->Cause3 Action1 Action: • Verify Stoichiometry • Increase Temp/Time • Improve Agitation Cause1->Action1 Action2 Action: • Improve Heat Transfer • Slow Reagent Addition • Check Raw Material Quality Cause2->Action2 Action3 Action: • Check pH of Aqueous Layer • Perform Extra Extraction • Address Emulsion Issues • Check Distillation Parameters Cause3->Action3

Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
Frequently Asked Questions (FAQs)
  • Q: Does the Eschweiler-Clarke reaction risk racemization of the chiral center at C2?

    • A: Generally, the Eschweiler-Clarke reaction is considered to be robust for preserving the stereochemical integrity of chiral amines, and racemization is typically not observed under standard conditions.[1] However, exposure to excessively harsh basic or acidic conditions during workup or purification at high temperatures could potentially pose a risk and should be evaluated.

  • Q: Can I use a different reducing agent, like sodium borohydride, instead of formic acid?

    • A: Yes, this is known as reductive amination. Using an alternative reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is a valid synthetic strategy.[5][6] This approach avoids the high temperatures and CO₂ evolution of the Eschweiler-Clarke reaction but requires different solvents and pH control. Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the aldehyde.[1] Scale-up of these reactions presents its own challenges, including handling of borohydride reagents and managing hydrogen evolution during quenching.

  • Q: What is the thermal stability of the final product, methyl 2-(methylamino)propanoate?

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. [Link]

  • N- Methyl Amine Synthesis by Reductive Amination of CO 2. ResearchGate. [Link]

  • Review of Modern Eschweiler-Clarke Methylation Reaction. PubMed. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Reductive Amination. YouTube. [Link]

  • The effect of N-methylation on the conformational landscape of alanine. RSC Publishing. [Link]

  • Process for the preparation of amino acid methyl esters.

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Troubleshooting

Technical Support Center: Resolving Emulsions in the Workup of Methyl 2-(methylamino)propanoate

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter emulsion-related challenges during the workup of methyl 2-(methylamino)propanoat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter emulsion-related challenges during the workup of methyl 2-(methylamino)propanoate and similar amino esters. Persistent emulsions are a common bottleneck in organic synthesis, leading to poor phase separation, reduced yield, and product contamination. This document provides a structured, in-depth approach to both preventing and resolving these issues, grounded in chemical principles and field-proven methodologies.

Part 1: The "Why" - Understanding the Root Causes of Emulsion Formation
Q1: Why is the workup of methyl 2-(methylamino)propanoate so prone to forming stable emulsions?

A1: The formation of a stable emulsion during the liquid-liquid extraction of methyl 2-(methylamino)propanoate is not arbitrary; it is a direct consequence of the molecule's structure and the chemistry of the workup environment. Several factors contribute to this issue:

  • Amphiphilic Nature: Methyl 2-(methylamino)propanoate is an amino ester, a class of molecules that possess both a hydrophilic (water-loving) secondary amine group and a lipophilic (oil-loving) ester/alkyl backbone.[1] This dual nature allows the molecule to act as a surfactant, migrating to the interface between the aqueous and organic layers. By reducing the interfacial tension, it stabilizes the microscopic droplets of one phase dispersed within the other, which is the definition of an emulsion.[2][3]

  • pH Sensitivity and Basicity: The secondary amine is basic. During a typical workup, the reaction mixture is often basified (e.g., with NaHCO₃ or Na₂CO₃) to deprotonate the ammonium salt form of the amine, rendering it neutral and more soluble in the organic extraction solvent. This pH adjustment can lead to the formation of finely dispersed solids or compounds with intermediate solubility that stabilize emulsions.[4][5] Emulsions are particularly common when extracting basic solutions with chlorinated solvents like dichloromethane (DCM).[4]

  • Presence of Particulate Matter: Many emulsions are caused or stabilized by suspended microscopic solids.[4] In the context of a reaction, these can be unreacted starting materials, inorganic salts generated during the reaction or neutralization, or even polymeric byproducts. These particles can accumulate at the phase interface and form a physical barrier around the dispersed droplets, preventing them from coalescing—a phenomenon known as a Pickering emulsion.[6]

  • Mechanical Agitation: While vigorous shaking is intended to maximize the surface area for efficient extraction, it can also impart too much energy into the system.[2][7] This energy shears the dispersed phase into extremely fine droplets that are much slower to coalesce, creating a kinetically stable emulsion.[8]

Part 2: Proactive Strategies - Preventing Emulsions Before They Form

Proactive measures are the most efficient way to manage emulsions. Preventing their formation is always preferable to breaking them.

Q2: What preventative steps can I implement to minimize the risk of emulsion formation during my extraction?

A2: A well-designed workup protocol can significantly reduce the likelihood of emulsion formation. Consider the following strategies:

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel for a longer period (2-5 minutes).[9] This technique increases the contact time between the phases without the high shear force that creates difficult emulsions.

  • Solvent Selection: If you are consistently facing emulsions with a particular solvent, consider an alternative. Dichloromethane, for example, is notoriously prone to causing emulsions.[8] Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often better choices.[9]

  • Pre-filtration: If you suspect the presence of insoluble materials from your reaction, filter the entire crude reaction mixture through a pad of Celite® or glass wool before transferring it to the separatory funnel.[4][10] This removes the solid particles that can stabilize emulsions.

  • Temperature Control: Performing the extraction at a slightly elevated or lowered temperature can sometimes help by changing the viscosity and density of the phases.[7] However, this must be done cautiously to avoid pressure buildup from volatile solvents.

  • "Salting Out" from the Start: If your protocol is known to produce emulsions, add a saturated solution of sodium chloride (brine) or even solid salt to the aqueous phase before the initial extraction.[11][12] This increases the ionic strength of the aqueous layer, making it more polar and reducing the solubility of organic compounds, which can help prevent the emulsion from forming in the first place.[13]

Part 3: A Troubleshooting Guide to Breaking Emulsions

Even with preventative measures, emulsions can still occur. The following Q&A guide provides a systematic approach to breaking them, starting with the least invasive methods.

Workflow for Emulsion Resolution

The following decision tree illustrates a logical progression for tackling an emulsion.

G start Emulsion Formed patience Wait 15-30 mins Gentle Swirl/Stir start->patience salt Add Saturated Brine (NaCl) or Solid NaCl patience->salt Not resolved resolved Phases Separated patience->resolved Resolved celite Filter through Celite® Pad salt->celite Not resolved salt->resolved Resolved ph_adjust Careful pH Adjustment celite->ph_adjust Not resolved celite->resolved Resolved physical Physical Methods: - Centrifugation - Gentle Heating - Sonication ph_adjust->physical Not resolved ph_adjust->resolved Resolved solvent Add Different Solvent physical->solvent Not resolved physical->resolved Resolved solvent->resolved Resolved

Caption: A decision tree for troubleshooting emulsions.

Q3: I have a stubborn emulsion. What is the first and simplest thing I should try?

A3: The first step is always patience . Many emulsions are kinetically, not thermodynamically, stable and will break upon standing.[4][13]

  • Protocol:

    • Place the separatory funnel upright in a ring stand and remove the stopper.

    • Allow the mixture to stand undisturbed for 15-30 minutes.

    • If separation has not occurred, gently insert a glass stirring rod or spatula and slowly swirl the emulsion layer.[14] This can help the dispersed droplets coalesce. Tapping the side of the funnel can also be effective.[12]

Q4: The emulsion persists. How does adding brine or salt ("salting out") work, and what is the protocol?

A4: This is one of the most effective and common techniques.

  • Mechanism of Action: Adding a saturated salt solution (brine) or solid sodium chloride dramatically increases the ionic strength of the aqueous phase.[2][11] This has two effects:

    • It makes the aqueous layer even more polar, which decreases the solubility of your organic product and any surfactant-like molecules, forcing them into the organic layer.[11]

    • The high concentration of ions disrupts the electrostatic double layer that can stabilize colloidal droplets, promoting coalescence.[15]

  • Experimental Protocol:

    • Add a small volume (5-10% of the aqueous layer volume) of saturated NaCl solution (brine) to the separatory funnel.

    • Gently rock the funnel a few times to mix the brine into the aqueous phase. Avoid vigorous shaking.

    • Allow the funnel to stand and observe if the layers begin to separate.

    • If brine is ineffective, adding a small amount of solid salt (NaCl or Na₂SO₄) can sometimes be more effective.[4][12]

Q5: When and how should I use filtration through Celite® to resolve an emulsion?

A5: This method is particularly effective when you suspect the emulsion is stabilized by fine particulate matter.[4]

  • Mechanism of Action: Celite® (diatomaceous earth) is an inert filter aid.[10] It does not act chemically, but rather forms a porous filter bed with a very high surface area that traps fine suspended solids.[16] By filtering the entire emulsified mixture through a Celite® pad, you remove the solid stabilizing agents, allowing the liquid phases to separate in the filtrate.[6][10]

  • Experimental Protocol: Preparing and Using a Celite® Pad

    • Place a piece of filter paper in a Büchner or Hirsch funnel.

    • In a small beaker, make a slurry of Celite® (2-3 spoonfuls) in the same solvent used for your organic phase.

    • Wet the filter paper with the solvent and apply gentle vacuum.

    • Pour the Celite® slurry into the funnel. The vacuum will pull the solvent through, leaving a flat, even pad of Celite® (typically 1-2 cm thick).

    • Carefully pour the entire emulsified mixture from your separatory funnel onto the Celite® pad with the vacuum on.

    • Wash the filter cake with a small amount of fresh organic solvent to ensure your product is not retained on the pad.[16]

    • The filtrate collected in the filter flask should now consist of two distinct layers.

Q6: What other physical methods can be effective for very persistent emulsions?

A6: When chemical methods fail, physical force can be used to break the emulsion.

  • Centrifugation: This is a highly effective, albeit equipment-dependent, method.[2][12] The high g-force accelerates the separation of the phases based on their density differences and forces the dispersed droplets to collide and coalesce.[17] This is often the method of last resort for very valuable samples.

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion.[14] This works by decreasing the viscosity of the continuous phase and increasing the kinetic energy of the droplets, promoting coalescence. Caution: This must be done with extreme care. Use a vented system (stopper removed) and be mindful of the boiling point of your organic solvent to avoid dangerous pressure buildup.

  • Ultrasonication: Placing the vessel containing the emulsion in an ultrasonic bath can sometimes provide enough energy to disrupt the interface and break the emulsion.[6][12]

Part 4: Summary of Techniques

The following table summarizes the primary methods for resolving emulsions during the workup of methyl 2-(methylamino)propanoate.

MethodMechanism of ActionProsConsBest For
Patience / Gentle Stirring Allows for slow coalescence of kinetically stable droplets.[4][14]Non-invasive, requires no additional reagents.Time-consuming, may not work for stable emulsions.Minor or freshly formed emulsions.
"Salting Out" (Brine/NaCl) Increases aqueous phase polarity and disrupts electrostatic stabilization.[2][11][15]Highly effective, simple, inexpensive.Adds salt to the aqueous layer.Most common emulsions, especially those stabilized by surfactants.
Filtration (Celite®) Physically removes solid particulate stabilizers (Pickering emulsions).[4][10]Very effective for solid-stabilized emulsions.Requires an extra filtration step; potential for product loss on the pad.Emulsions where fine solids are visible or suspected.
pH Adjustment Alters the solubility of the amphiphilic product, moving it fully into one phase.[5][14]Can be effective if the product is the main emulsifier.Risk of product decomposition (e.g., ester hydrolysis).Situations where the product itself is the suspected emulsifying agent.
Centrifugation Accelerates phase separation via applied g-force.[2][12]Highly effective for nearly all emulsion types.Requires a centrifuge large enough to handle the volume.Stubborn, high-value samples when other methods fail.
Part 5: Final Recommendations

When working with methyl 2-(methylamino)propanoate, anticipate the potential for emulsions. A proactive approach involving gentle mixing, pre-filtration of the crude reaction mixture, and the use of brine in the initial wash is the most robust strategy. If an emulsion does form, proceed through the troubleshooting steps logically, starting with the simplest and least invasive techniques. Understanding the underlying chemical principles will empower you to make informed decisions, saving valuable time and maximizing the yield and purity of your final product.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]

  • Ultrasonically Induced and Enhanced Phase Transfer Catalysis. [Link]

  • Celite, Hive Methods Discourse. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Enhancing Extractions by Salting Out | LCGC International. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]

  • Breaking emulsions : r/chemistry - Reddit. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. [Link]

  • US6214236B1 - Process for breaking an emulsion - Google P
  • Phase-transfer catalyst - Wikipedia. [Link]

  • Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture - ResearchGate. [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. [Link]

  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar. [Link]

  • Methods of Preparation of Emulsions | Pharmaguideline. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. [Link]

  • Emulsion breaking process by pH increasing of the continuous phase and special helicoidally multi-vane used geometry. - ResearchGate. [Link]

  • Why is the formation of emulsion in solvent extraction considered as a disadvantage? - Quora. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. [Link]

  • What is the best physical way to separate a water-oil emulsion in an industrial process? [Link]

  • Active Filtration - Chemistry Teaching Labs - University of York. [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]

  • Amino esters – Knowledge and References - Taylor & Francis. [Link]

  • Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity - NIH. [Link]

  • Studies on pH Variations in Crude Oil Demulsification - Engineering Research Publication. [Link]

  • Amino esters - Wikipedia. [Link]

  • How emulsions form and break? - Biolin Scientific. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. [Link]

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Optimization

Technical Support Center: Minimizing Di-methylation in Methyl 2-(methylamino)propanoate Synthesis

Introduction Welcome to the technical support guide for the synthesis of methyl 2-(methylamino)propanoate. This document is designed for researchers, chemists, and drug development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of methyl 2-(methylamino)propanoate. This document is designed for researchers, chemists, and drug development professionals who are navigating the common but challenging side reaction of di-methylation. The formation of the tertiary amine byproduct, methyl 2-(dimethylamino)propanoate, is a frequent obstacle that can significantly impact yield, purity, and downstream applications.

The core of the problem lies in the reaction mechanism itself. After the initial N-methylation of the primary amine (methyl 2-aminopropanoate, or methyl alaninate), the resulting secondary amine is often more nucleophilic than the starting material. This increased reactivity makes it more susceptible to a second methylation, leading to the undesired di-methylated product.[1] This guide provides in-depth, field-proven insights and protocols to help you control this competitive reaction and maximize the yield of your desired mono-methylated product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during or after your synthesis.

Problem Encountered Probable Cause(s) Suggested Solutions & Scientific Rationale
High percentage (>15%) of di-methylated product detected by NMR/GC-MS. 1. Excess Methylating Agent: Using too much of a reactive methylating agent (e.g., methyl iodide, dimethyl sulfate) drives the reaction towards exhaustive methylation.[2] 2. High Reaction Temperature: The second methylation step often has a higher activation energy. Elevated temperatures provide the necessary energy to overcome this barrier, increasing the rate of di-methylation.[3] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the primary amine has been consumed provides more opportunity for the secondary amine to react.1. Control Stoichiometry: Reduce the equivalents of the methylating agent to 1.0-1.1 relative to the starting amine. This ensures it is the limiting reagent, minimizing the chance for a second addition. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.[3] 3. Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of starting material and the appearance of the mono- and di-methylated products. Quench the reaction as soon as the concentration of the desired mono-methylated product is maximized.
Reaction is sluggish or stalls, with significant starting material remaining. 1. Insufficient Base: If using an alkyl halide (e.g., MeI), a base is required to neutralize the H-X byproduct. An inadequate amount or strength of base can halt the reaction. 2. Low Temperature: While beneficial for selectivity, excessively low temperatures may reduce the reaction rate to an impractical level. 3. Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction mechanism (e.g., not polar enough for an SN2 reaction).1. Optimize Base: Ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is used. The base should be strong enough to deprotonate the ammonium salt intermediate but not so strong as to cause side reactions like ester hydrolysis. 2. Gradual Temperature Increase: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. This can initiate the reaction without drastically increasing the rate of di-methylation. 3. Solvent Screening: Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to facilitate SN2-type alkylations. For reductive aminations, methanol or dichloromethane are common choices.[4]
Significant ester hydrolysis observed (presence of 2-(methylamino)propanoic acid). 1. Strongly Basic Conditions: Using strong bases like NaOH or KOH, especially in the presence of water, can easily hydrolyze the methyl ester. 2. High Temperatures with Protic Solvents: Refluxing in solvents like methanol or water for extended periods, particularly under acidic or basic conditions, can lead to hydrolysis or transesterification.[5]1. Use Non-Hydrolytic Bases: Employ milder, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃. 2. Moderate Conditions: Avoid high temperatures and prolonged reaction times. If heating is necessary, ensure the system is anhydrous. After the reaction, perform the aqueous workup at a lower temperature (0-5 °C) to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy to ensure high mono-methylation selectivity from the start?

A1: While direct methylation can be optimized, the most reliable and selective method is often reductive amination .[6] This involves reacting methyl 2-oxopropanoate (methyl pyruvate) with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The conditions are typically mild, and over-alkylation is much less common compared to direct alkylation with reactive electrophiles.

Q2: Can I use the Eschweiler-Clarke reaction?

A2: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for N-methylation.[7][8] However, it is inherently designed for exhaustive methylation to the tertiary amine.[9] It proceeds twice for primary amines and therefore is not suitable for selectively synthesizing the mono-methylated product, methyl 2-(methylamino)propanoate.[10][11]

Q3: How do I choose a methylating agent for direct alkylation to favor mono-methylation?

A3: The choice of methylating agent is critical. Highly reactive agents like methyl triflate (MeOTf) or methyl iodide (MeI) tend to lead to over-methylation.[12] "Softer" methylating agents can provide better selectivity. Dimethyl carbonate (DMC), in the presence of a suitable catalyst, is an excellent choice as it is less reactive and considered a greener reagent.[13]

Q4: Is it worth using a protecting group strategy?

A4: For syntheses where purity is paramount and yield must be maximized, a protecting group strategy is an excellent, albeit longer, approach.[14] You can protect the primary amine of methyl alaninate, for example, as a Boc-carbamate or a benzyl group. The protected secondary amine can then be methylated (e.g., using NaH and MeI), followed by deprotection to yield the pure mono-methylated product.[15][16] This multi-step process offers superior control over selectivity.

Key Mechanisms & Control Strategies

Understanding the competing reaction pathways is crucial for troubleshooting.

Diagram: Competing Mono- vs. Di-methylation Pathways

G Start Methyl 2-aminopropanoate (Primary Amine) Reagent + CH₃-X (Methylating Agent) Start->Reagent Mono Methyl 2-(methylamino)propanoate (Desired Secondary Amine) Reagent2 + CH₃-X (Methylating Agent) Mono->Reagent2 Di Methyl 2-(dimethylamino)propanoate (Undesired Tertiary Amine) Reagent->Mono k₁ (Fast) Reagent2->Di k₂ (Often Faster, k₂ > k₁) G Start 1. Mix Methyl Pyruvate & Methylamine (aq.) in Methanol Imine 2. Stir at 0-25°C to form Imine intermediate Start->Imine Imine Formation Reduce 3. Add NaBH₃CN or NaBH(OAc)₃ portion-wise Imine->Reduce Reduction End 4. Quench, Workup, & Purify Reduce->End Isolation

Caption: Workflow for reductive amination synthesis.

Step-by-Step Methodology:

  • Imine Formation: To a solution of methyl 2-oxopropanoate (1.0 eq) in methanol (MeOH, ~0.5 M) at 0 °C, add a solution of methylamine (1.1-1.2 eq, e.g., 40% in H₂O) dropwise.

  • Stir: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.

  • Reduction: Cool the mixture back to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, ~1.2 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. [4] * Scientist's Note: NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be run without the need to rigorously control pH, which is necessary for NaBH₃CN.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for the disappearance of the imine intermediate.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure methyl 2-(methylamino)propanoate.

Protocol 2: Controlled Direct N-methylation (Optimization Required)

Use this method if reductive amination is not feasible. Success depends on careful control of reaction parameters.

Troubleshooting Logic Diagram

G Start High Di-methylation Detected? Cause1 > 1.1 eq Methylating Agent? Start->Cause1 Yes Cause2 Temp > 25°C? Cause1->Cause2 No Solution1 Reduce Agent to 1.0 - 1.1 eq Cause1->Solution1 Yes Cause3 Time > 12h? Cause2->Cause3 No Solution2 Run at 0°C → RT Cause2->Solution2 Yes Solution3 Monitor by TLC/LC-MS & Quench Earlier Cause3->Solution3 Yes End Re-run Experiment Solution1->End Solution2->End Solution3->End

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to N-Methylated Amino Acids: A Comparative Analysis of Methyl 2-(methylamino)propanoate

Introduction: The Subtle Power of a Methyl Group in Drug Discovery In the landscape of peptide and small molecule drug development, the strategic modification of lead compounds is paramount to enhancing their therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of a Methyl Group in Drug Discovery

In the landscape of peptide and small molecule drug development, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. N-methylation, the substitution of an amide or amine proton with a methyl group, is a subtle yet powerful tool in the medicinal chemist's arsenal. This seemingly minor modification can profoundly alter the physicochemical and pharmacological properties of a molecule, addressing common challenges such as poor metabolic stability, low cell permeability, and undesirable conformational flexibility.[1] By introducing a methyl group, we can sterically shield peptide bonds from enzymatic degradation, disrupt hydrogen bonding networks to improve membrane permeability, and constrain the molecular backbone to favor a bioactive conformation.[2]

This guide provides an in-depth comparison of methyl 2-(methylamino)propanoate, the methyl ester of N-methylalanine, with other structurally related N-methylated amino acid esters. We will delve into their synthesis, comparative physicochemical properties, and the experimental methodologies used to characterize them, offering researchers and drug development professionals a comprehensive framework for their application.

Synthesis of Methyl 2-(methylamino)propanoate: A Practical Overview

The synthesis of methyl 2-(methylamino)propanoate, and N-methylated amino acid esters in general, can be approached through several synthetic routes. A common and effective method is the direct N-methylation of the parent amino acid ester. This typically involves the reductive amination of a carbonyl compound in the presence of the amino acid ester.

A representative synthetic approach for methyl 2-(methylamino)propanoate involves the reaction of methyl 2-aminopropanoate (L-alanine methyl ester) with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation. The initial reaction between the primary amine and formaldehyde forms an imine intermediate, which is then reduced in situ to the secondary amine.

It is crucial to control the reaction conditions to prevent over-methylation to the tertiary amine. The choice of reducing agent and solvent system can significantly influence the reaction's selectivity and yield. Alternative methods include the use of protecting groups to first block the amino group, followed by methylation and deprotection, which can offer higher selectivity but involves more synthetic steps.[3]

Comparative Physicochemical Properties

The seemingly small structural variations among N-methylated amino acid esters can lead to significant differences in their properties, impacting their suitability for various applications in drug design. Here, we compare methyl 2-(methylamino)propanoate with the methyl esters of N-methylglycine (sarcosine) and N,N-dimethylalanine.

PropertyMethyl 2-(methylamino)propanoateMethyl N-methylglycinate (Sarcosine methyl ester)Methyl 2-(dimethylamino)propanoate
Molecular Weight ( g/mol ) 117.15103.12131.17
Calculated logP (XLogP3) -0.2 (estimated for parent acid)[4]-0.8[5]0.6[6]
Expected Aqueous Solubility HighVery HighModerate
Expected Metabolic Stability EnhancedEnhancedHigh

Analysis of Comparative Data:

  • Lipophilicity (logP): The calculated logP values indicate that methyl 2-(dimethylamino)propanoate is the most lipophilic of the three, which is expected due to the presence of two methyl groups on the nitrogen, reducing its hydrogen bonding capacity with water. Methyl N-methylglycinate is the most hydrophilic, lacking the additional methyl group on the alpha-carbon that methyl 2-(methylamino)propanoate possesses. The lipophilicity of these molecules is a critical determinant of their ability to cross cell membranes.[7]

  • Aqueous Solubility: The trend in aqueous solubility is generally inversely related to lipophilicity. Therefore, sarcosine methyl ester is expected to have the highest water solubility, followed by methyl 2-(methylamino)propanoate, and then the more lipophilic dimethylated analog.[8]

  • Metabolic Stability: N-methylation is a well-established strategy to enhance metabolic stability by protecting the molecule from enzymatic degradation, particularly by proteases and peptidases.[9] Both mono-N-methylated compounds are expected to show significantly improved stability compared to their non-methylated counterparts. The di-N-methylated compound would likely exhibit even greater stability due to the complete absence of an N-H bond, a common site for metabolic oxidation.[10]

Experimental Protocol: Determination of Lipophilicity (logP) by Shake-Flask/HPLC Method

To experimentally validate the calculated lipophilicity values, the shake-flask method followed by HPLC analysis is the gold standard.[11][12] This protocol provides a robust and reliable means of determining the octanol-water partition coefficient.

Objective: To determine the experimental logP value of methyl 2-(methylamino)propanoate and compare it to other N-methylated amino acid esters.

Materials:

  • Methyl 2-(methylamino)propanoate

  • Methyl N-methylglycinate

  • Methyl 2-(dimethylamino)propanoate

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Separatory funnels

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Saturated Solvents:

    • Mix equal volumes of 1-octanol and PBS (pH 7.4) in a large separatory funnel.

    • Shake vigorously for 1 hour and then allow the layers to separate overnight. This ensures that each solvent is mutually saturated with the other, providing a stable two-phase system.

  • Sample Preparation:

    • Prepare a stock solution of each N-methylated amino acid ester in the octanol-saturated PBS at a concentration of approximately 1 mg/mL.

  • Partitioning:

    • In a separatory funnel, combine 10 mL of the water-saturated 1-octanol and 10 mL of the prepared aqueous stock solution of the analyte.

    • Shake the funnel vigorously for 30 minutes to allow for the partitioning of the analyte between the two phases.

    • Let the funnel stand undisturbed until the two phases have completely separated.

  • Phase Separation and Sample Collection:

    • Carefully separate the aqueous and octanol layers.

    • From each layer, take a known volume (e.g., 1 mL) for HPLC analysis. It is critical to avoid cross-contamination of the layers during this step.

  • HPLC Analysis:

    • Prepare a series of calibration standards for each compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Analyze the collected samples from both the aqueous and octanol phases by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

    • The concentration of the analyte in each phase is determined by comparing the peak areas to the calibration curve.[13][14]

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The logP is then calculated as the base-10 logarithm of P: logP = log10(P)

Causality and Self-Validation: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect concentration measurements. Running a calibration curve for each compound ensures accurate quantification. The protocol's integrity is validated by ensuring mass balance; the total amount of the compound recovered from both phases should be close to the initial amount added.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Octanol/PBS Saturated Phases prep_sample Prepare Aqueous Stock of Analyte partition Mix & Shake (Partitioning) prep_solvents->partition prep_sample->partition separate Separate Phases (Aqueous & Octanol) partition->separate hplc HPLC Analysis of Each Phase separate->hplc calculate Calculate Concentrations & logP hplc->calculate

Caption: Workflow for experimental logP determination.

Conclusion

Methyl 2-(methylamino)propanoate and its N-methylated counterparts represent a valuable class of building blocks in drug discovery. The choice between them depends on the specific design goals for a therapeutic candidate. While sharing the core benefit of enhanced metabolic stability, their differing lipophilicity and solubility profiles, driven by subtle structural changes, can be strategically exploited to fine-tune the pharmacokinetic properties of a lead molecule. The experimental framework provided in this guide offers a reliable methodology for characterizing these crucial parameters, enabling researchers to make data-driven decisions in the optimization of novel therapeutics. Further experimental investigation into the aqueous solubility and metabolic half-lives of these compounds would provide a more complete picture of their comparative performance.

References

  • PubChem. (n.d.). Glycine, N-methyl-, methyl ester, hydrochloride (1:1). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-2-(methylamino)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-N-methyl-L-alanine methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(dimethylamino)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-cyclobutyl-2-(methylamino)propanoate. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-Methyl-L-Alanine methyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Glycine methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-L-Alanine. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-DL-Alanine. Retrieved from [Link]

  • Tsesarskaia, M., et al. (2009). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 23(6), 581-587. Available at: [Link]

  • Wołczański, M., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 5(22), 13011-13018. Available at: [Link]

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  • PubChem. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available at: [Link]

  • PubChem. (n.d.). N-ethyl-N-methylalanine. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Weirich, S., & Jeltsch, A. (2023). Comparison of the physicochemical properties of different natural and chemically modified amino acids. ResearchGate. Available at: [Link]

  • Noreen, S., et al. (2017). Analysis of amino acids by high performance liquid chromatography. Journal of Pharmaceutical and Applied Chemistry, 3(2), 11-21. Available at: [Link]

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  • Arias, M., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Pharmaceuticals, 15(11), 1380. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-methyl-3-(methylamino)propanoate. Retrieved from [Link]

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  • da Silva, D. A., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7013. Available at: [Link]

  • Kumar, G. N. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

  • Sharma, A., et al. (2021). N-methylation in amino acids and peptides: Scope and limitations. Biotechnology and Applied Biochemistry, 68(4), 896-905. Available at: [Link]

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  • Ito, T., et al. (2021). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry, 64(2), 1149-1163. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-(methylamino)propanoate

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regula...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the validation of methyl 2-(methylamino)propanoate, a key building block in various synthetic pathways. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind method selection, experimental design, and the interpretation of results, empowering you to make informed decisions for your analytical needs.

The Analyte: Methyl 2-(methylamino)propanoate

Methyl 2-(methylamino)propanoate is a small, polar amino acid ester. Its chemical structure presents specific analytical challenges, namely low UV absorbance and potential for volatility issues. The validation of an analytical method for this compound is critical to ensure the identity, purity, and strength of related APIs. This guide will focus on a newly developed High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization as our primary technique, and compare it with a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Primary Analytical Method: HPLC with Pre-column Derivatization

Given the low intrinsic UV absorbance of methyl 2-(methylamino)propanoate, a direct HPLC-UV approach would lack the required sensitivity for pharmaceutical quality control. To overcome this, we employ a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl). This reagent reacts with the secondary amine group of the analyte to form a highly fluorescent derivative, enabling sensitive and specific detection.

Experimental Protocol: HPLC-FLD Method

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of methyl 2-(methylamino)propanoate reference standard in acetonitrile.

  • Sample Solution: Accurately weigh and dissolve the sample containing methyl 2-(methylamino)propanoate in acetonitrile.

  • Derivatization: To an aliquot of the standard or sample solution, add a borate buffer solution followed by a solution of FMOC-Cl in acetonitrile. Vortex the mixture and allow it to react at room temperature for a specified time. Quench the reaction by adding an excess of a primary amine, such as glycine.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Fluorescence detector with excitation at 265 nm and emission at 315 nm.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution Derivatization Add Borate Buffer & FMOC-Cl Dissolution->Derivatization Quenching Quench with Glycine Derivatization->Quenching Injection Inject into HPLC Quenching->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Method Validation: A Deep Dive

The validation of our primary HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Approach:

    • Analyze a blank (diluent), a placebo (if in a formulated product), the reference standard of methyl 2-(methylamino)propanoate, and a sample solution.

    • Perform forced degradation studies on the analyte (acid, base, oxidative, thermal, and photolytic stress) and analyze the stressed samples.

  • Acceptance Criteria: The peak for the derivatized analyte should be well-resolved from any other peaks in the chromatograms of the blank, placebo, and stressed samples. The peak purity should also be evaluated using a photodiode array detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Approach: Prepare a series of at least five concentrations of the derivatized reference standard over the expected working range (e.g., 50% to 150% of the nominal concentration).

  • Data Analysis: Plot the peak area response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
5048950
7574100
10099850
125125200
150151100
Table 1: Example Linearity Data for Derivatized Methyl 2-(methylamino)propanoate.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[2]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.279.599.1
100%100.5100.199.6
120%120.3121.0100.6
Table 2: Example Accuracy Data.
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Experimental Approach: Analyze six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach: Intentionally vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly affected.

Validation_Process Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Final Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an orthogonal analytical technique for the quantification of methyl 2-(methylamino)propanoate. Due to the polarity of the analyte, derivatization is necessary to improve its volatility and chromatographic performance. A common derivatizing agent for amines in GC is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol: GC-MS Method

1. Sample Preparation and Derivatization:

  • Evaporate the solvent from the sample containing methyl 2-(methylamino)propanoate.

  • Add BSTFA and a suitable solvent (e.g., pyridine).

  • Heat the mixture to facilitate the derivatization reaction.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to separate the analyte from potential impurities.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Comparison of HPLC and GC-MS Methods

FeatureHPLC with Pre-column DerivatizationGC-MS with Derivatization
Principle Separation based on polarity in the liquid phase.Separation based on volatility and boiling point in the gas phase.
Sensitivity Very high due to fluorescence detection.High, especially in SIM mode.
Specificity High, based on retention time and fluorescence properties.Very high, based on retention time and mass-to-charge ratio.
Sample Throughput Moderate, derivatization can be automated.Lower, derivatization is often a manual and multi-step process.
Instrumentation Cost Moderate to high.High.
Robustness Generally robust for routine QC.Can be less robust due to inlet and column activity.
Thermal Stability Suitable for thermally labile compounds.Requires analyte to be thermally stable or rendered so by derivatization.
Table 3: Comparison of HPLC and GC-MS Methods for the Analysis of Methyl 2-(methylamino)propanoate.

Conclusion

The validation of an analytical method is a scientifically rigorous process that ensures the reliability and consistency of results. For methyl 2-(methylamino)propanoate, an HPLC method with pre-column fluorescence derivatization offers a sensitive, specific, and robust approach for routine quality control analysis. While GC-MS provides excellent specificity and can be a powerful tool for confirmatory analysis and impurity identification, its lower throughput and potentially more complex sample preparation make it a secondary choice for routine applications. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.

References

  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Bhanu, P. et al. (2020). Analytical Method Validation Parameters: An Updated Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • An, T. et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Castañeda, H. (2001). Robustness Tests.
  • PharmaGuru. (2025).
  • Pereira, V. et al. (2006). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonis
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • National Center for Biotechnology Information. (n.d.). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. PubMed.
  • BenchChem. (2025). A Comparative Guide to Validating the Robustness of a New Analytical Method.
  • Altabrisa Group. (2025).
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  • STEMart. (n.d.).
  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods.
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  • Sigma-Aldrich. (n.d.).
  • Wiley Analytical Science. (2020).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). (S)-Methyl 2-(methylamino)
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Validation

A Spectroscopic Guide to Differentiating (R)- and (S)-methyl 2-(methylamino)propanoate

For researchers and professionals in drug development and chemical synthesis, the ability to unambiguously determine the absolute stereochemistry of a chiral molecule is paramount. The biological activity of enantiomers...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the ability to unambiguously determine the absolute stereochemistry of a chiral molecule is paramount. The biological activity of enantiomers can range from therapeutically beneficial to inert or even dangerously toxic. This guide provides an in-depth spectroscopic comparison of (R)- and (S)-methyl 2-(methylamino)propanoate, a derivative of the amino acid alanine. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) for their effective differentiation, grounded in both theoretical principles and practical experimental insights.

The Challenge of Enantiomeric Differentiation

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Standard spectroscopic techniques like conventional NMR and IR spectroscopy are inherently "blind" to chirality, yielding identical spectra for both the (R) and (S) forms.[1] Distinguishing between them requires an interaction with another chiral entity, be it chiral light or a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Chiral Environment

NMR spectroscopy is a powerful tool for structural elucidation.[2] However, in a standard achiral solvent, the (R) and (S) enantiomers of methyl 2-(methylamino)propanoate are isochronous, meaning their corresponding nuclei resonate at the exact same frequencies, leading to identical spectra. To resolve these enantiomers, it is necessary to introduce a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes.[3][4] These diastereomeric complexes are no longer mirror images and, therefore, exhibit different NMR spectra. The most common approach is the use of a Chiral Solvating Agent (CSA).[5][6]

Expertise in Action: The Choice of a Chiral Solvating Agent

For methyl 2-(methylamino)propanoate, which possesses a basic secondary amine and a Lewis basic ester carbonyl, a chiral Brønsted acid can be an effective CSA. A prime candidate is (R)-(-)-1,1'-Bi-2-naphthol (R-BINOL) or a derivative. The acidic protons of the CSA will interact with the lone pairs on the nitrogen and oxygen atoms of the analyte, forming transient, diastereomeric hydrogen-bonded complexes. These non-covalent interactions are sufficiently different in three-dimensional space to induce small but measurable differences in the chemical shifts (Δδ) of the analyte's protons.[7]

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation :

    • Prepare a solution of racemic methyl 2-(methylamino)propanoate in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mM.

    • Acquire a standard ¹H NMR spectrum of the racemate to serve as a baseline.

    • To a fresh NMR tube, add the same amount of the racemic analyte.

    • Add a purified, enantiomerically pure Chiral Solvating Agent, such as (R)-BINOL, in a molar excess (typically 1.5 to 2.0 equivalents). The excess drives the equilibrium towards the formation of the diastereomeric complexes.

    • Gently agitate the tube to ensure complete dissolution and mixing.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum of the mixture. It is crucial to use a high-field NMR spectrometer (≥400 MHz) to better resolve the potentially small chemical shift differences between the diastereomeric complexes.

    • Optimize acquisition parameters, such as the number of scans, to achieve a high signal-to-noise ratio.[8]

  • Data Analysis :

    • Compare the spectrum of the racemate in the presence of the CSA to the baseline spectrum.

    • Look for splitting of signals that were singlets or simple multiplets in the original spectrum. The methoxy (–OCH₃), N-methyl (–NCH₃), and α-proton (–CH) signals are particularly sensitive to the chiral environment and are expected to show resolved peaks for the (R) and (S) enantiomers.

    • The enantiomeric excess (ee) can be determined by integrating the separated signals corresponding to each enantiomer.[8]

Comparative NMR Data (Hypothetical)
Proton SignalRacemate in CDCl₃ (δ, ppm)Racemate + (R)-BINOL in CDCl₃ (δ, ppm)Δδ (ppm)
–OCH₃ (s)3.723.71 (R), 3.70 (S)0.01
–NCH₃ (s)2.452.44 (R), 2.42 (S)0.02
α-CH (q)3.203.21 (R), 3.18 (S)0.03
α-CH₃ (d)1.351.36 (R), 1.34 (S)0.02

Note: The assignments of (R) and (S) are illustrative. The actual upfield/downfield shift depends on the specific interactions within the diastereomeric complex.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve Racemic Analyte in CDCl₃ p2 Add Chiral Solvating Agent (e.g., R-BINOL) p1->p2 1.5-2.0 eq. acq1 Acquire ¹H NMR Spectrum (≥400 MHz) p2->acq1 an1 Observe Signal Splitting (Δδ ≠ 0) acq1->an1 an2 Integrate Resolved Signals an1->an2 an3 Determine Enantiomeric Ratio an2->an3

Caption: Workflow for chiral discrimination using NMR with a chiral solvating agent.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[9][10] Since enantiomers interact differently with chiral light, they produce VCD spectra that are equal in magnitude but opposite in sign—perfect mirror images of each other.[11][12] This makes VCD an absolute and powerful technique for determining absolute configuration without the need for chiral additives.

Expertise in Action: Interpreting VCD Spectra

The power of VCD lies in its combination with quantum mechanical calculations.[11][12] The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically predicted spectrum for one of the enantiomers (e.g., the R-enantiomer) calculated using Density Functional Theory (DFT).[13] A match between the experimental and calculated spectra confirms the absolute configuration. A mirror-image relationship indicates the opposite enantiomer. For methyl 2-(methylamino)propanoate, the C=O stretch, N-H bend, and C-H bending vibrations are expected to produce characteristic VCD signals.[14][15]

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation :

    • Prepare a relatively concentrated solution (e.g., 0.1 M) of the enantiomerically pure (R)- or (S)-methyl 2-(methylamino)propanoate.

    • Use a solvent with minimal IR absorption in the region of interest (e.g., CCl₄ or CDCl₃).[9]

    • Place the solution in an IR cell with a suitable path length (typically 100-200 µm).

  • Data Acquisition :

    • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM).[16][17]

    • Collect a sufficient number of scans (often for several hours) to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption signals.[9][17]

    • Acquire a solvent spectrum under the same conditions for baseline correction.

  • Data Analysis :

    • Process the raw data to obtain the final VCD spectrum, typically plotted as Δε (M⁻¹cm⁻¹) vs. wavenumber (cm⁻¹).

    • Compare the VCD spectrum of the (R)-enantiomer with that of the (S)-enantiomer. They should be mirror images.

    • For absolute configuration assignment, compare the experimental spectrum to a DFT-calculated spectrum.[16]

Comparative VCD Data (Hypothetical)
Wavenumber (cm⁻¹)Vibrational Mode(R)-enantiomer Δε (x 10⁻⁵)(S)-enantiomer Δε (x 10⁻⁵)
1740C=O stretch+5.2-5.2
1450CH₃ bend-3.1+3.1
1380CH bend+2.5-2.5
1150C-O stretch-4.0+4.0
VCD Workflow Diagram

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison p1 Prepare Concentrated Solution (e.g., 0.1 M in CDCl₃) acq1 Acquire VCD/IR Spectra (FT-IR with PEM) p1->acq1 acq2 Collect Solvent Blank an1 Baseline Correction acq2->an1 an2 Compare (R) and (S) Spectra (Mirror Images) an1->an2 an4 Assign Absolute Configuration an2->an4 an3 Compare Experimental vs. DFT Calculated Spectrum an3->an4

Caption: Workflow for chiral analysis and absolute configuration assignment using VCD.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions.[18] For a molecule to be ECD active, it must contain a chromophore (a light-absorbing group) in a chiral environment. In methyl 2-(methylamino)propanoate, the ester carbonyl group (C=O) serves as the primary chromophore.

Expertise in Action: Sensitivity and Application

The n→π* electronic transition of the carbonyl group is inherently sensitive to its chiral surroundings. This results in a Cotton effect—a characteristic peak or trough in the ECD spectrum.[18] Similar to VCD, the ECD spectra of the (R) and (S) enantiomers are mirror images.[19] ECD is an extremely sensitive technique, requiring much lower sample concentrations than VCD.[20] It is particularly useful for confirming the absolute configuration of a sample when a reference spectrum of a known enantiomer is available.[21]

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation :

    • Prepare a dilute solution of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane). Typical concentrations are in the micromolar (µM) to low millimolar (mM) range.

    • Ensure the solvent does not absorb in the same region as the analyte.

  • Data Acquisition :

    • Use a spectropolarimeter (CD spectrometer) to acquire the ECD spectrum.

    • Scan the appropriate UV range. For the ester chromophore, the n→π* transition is typically around 210-240 nm.

    • Acquire a spectrum of the solvent in the same cuvette to serve as a baseline.

  • Data Analysis :

    • Subtract the solvent baseline from the sample spectrum.

    • The data is typically plotted as the difference in molar extinction coefficient (Δε) or as molar ellipticity [θ] versus wavelength (nm).

    • Compare the sign of the Cotton effect for the (R) and (S) enantiomers. They will be opposite. For instance, the (R)-enantiomer might show a positive Cotton effect (a peak), while the (S)-enantiomer shows a negative one (a trough) at the same wavelength.[19]

Comparative ECD Data (Hypothetical)
Enantiomerλₘₐₓ (nm)Sign of Cotton EffectΔε (M⁻¹cm⁻¹)
(R)-methyl 2-(methylamino)propanoate225Positive+1.8
(S)-methyl 2-(methylamino)propanoate225Negative-1.8
ECD Workflow Diagram

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Dilute Solution (µM-mM in UV-transparent solvent) acq1 Acquire ECD Spectrum (Spectropolarimeter) p1->acq1 acq2 Collect Solvent Baseline an1 Baseline Subtraction acq2->an1 an2 Identify Cotton Effect (λₘₐₓ and sign) an1->an2 an3 Confirm Mirror-Image Spectra for (R) and (S) enantiomers an2->an3

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of Methyl 2-(methylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the efficient and selective production of chiral α-amino acid derivatives is of paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the efficient and selective production of chiral α-amino acid derivatives is of paramount importance. Methyl 2-(methylamino)propanoate, a key building block, presents a synthetic challenge that has been met with a variety of catalytic solutions. This guide provides a comparative analysis of homogeneous, heterogeneous, and enzymatic catalysts for the synthesis of this valuable compound, offering insights into their performance, mechanisms, and practical applications.

Introduction: The Significance of Methyl 2-(methylamino)propanoate

Methyl 2-(methylamino)propanoate serves as a crucial intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. Its structure, featuring a chiral center and a secondary amine, makes it a versatile component for building complex molecular architectures. The primary route to its synthesis is the reductive amination of methyl pyruvate with methylamine. This reaction, while conceptually straightforward, requires careful selection of a catalyst to achieve high yield, selectivity, and, critically, enantioselectivity in the case of chiral products.

Catalytic Pathways: An Overview

The synthesis of methyl 2-(methylamino)propanoate via reductive amination proceeds through the initial formation of an imine intermediate from the reaction of methyl pyruvate and methylamine. This imine is then reduced to the final amine product. The choice of catalyst is pivotal in determining the efficiency of this reduction step and, in the case of asymmetric synthesis, the stereochemical outcome.

Methyl Pyruvate Methyl Pyruvate Imine Intermediate Imine Intermediate Methyl Pyruvate->Imine Intermediate + Methylamine Methylamine Methylamine Methyl 2-(methylamino)propanoate Methyl 2-(methylamino)propanoate Imine Intermediate->Methyl 2-(methylamino)propanoate + [H] (Reduction) Catalyst Catalyst Catalyst->Imine Intermediate Catalyst->Methyl 2-(methylamino)propanoate caption General Reaction Scheme for Reductive Amination G cluster_0 Imine Formation (Reversible) cluster_1 Reduction a0 Carbonyl Compound a2 Hemiaminal a0->a2 + Amine a1 Primary Amine a3 Iminium Ion a2->a3 - H2O a4 Imine a3->a4 - H+ b0 Imine b1 Amine b0->b1 [H] (from reducing agent) caption Detailed Mechanism of Reductive Amination

Caption: A simplified representation of the mechanistic steps in reductive amination.

In homogeneous catalysis , the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the imine to the metal hydride, leading to the preferential formation of one enantiomer.

In heterogeneous catalysis , the reaction occurs on the surface of the catalyst. The reactants adsorb onto the active sites, where the C=N bond is hydrogenated. The stereochemical outcome is influenced by the surface morphology and the interaction of the substrate with the chiral modifiers, if present.

In enzymatic catalysis , the substrate binds to the active site of the enzyme, which is a highly structured chiral pocket. The enzyme precisely orients the imine intermediate with respect to the nicotinamide cofactor (NADH or NADPH), which delivers a hydride to one specific face of the imine, resulting in near-perfect enantioselectivity. [1]

Experimental Protocols: A Practical Guide

General Procedure for Homogeneous Asymmetric Reductive Amination:

  • To a solution of the chiral ligand and the metal precursor (e.g., [RuCl₂(p-cymene)]₂) in a suitable solvent (e.g., methanol), add the amine (methylamine).

  • Add the α-keto ester (methyl pyruvate).

  • Pressurize the reactor with hydrogen gas.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • After the reaction is complete, carefully vent the reactor and analyze the product for yield and enantiomeric excess.

General Procedure for Heterogeneous Reductive Amination:

  • In a pressure vessel, suspend the heterogeneous catalyst (e.g., Pd/C) in a suitable solvent (e.g., methanol).

  • Add the α-keto ester (methyl pyruvate) and the amine (methylamine).

  • Pressurize the vessel with hydrogen gas.

  • Heat and stir the reaction mixture for the required duration.

  • After cooling and venting, filter the catalyst from the reaction mixture.

  • Analyze the filtrate to determine the yield of the product.

General Procedure for Enzymatic Reductive Amination:

  • In a buffered aqueous solution (e.g., phosphate buffer), dissolve the α-keto ester (methyl pyruvate) and the amine (methylamine).

  • Add the imine reductase or reductive aminase enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Gently agitate the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Once the reaction is complete, extract the product with an organic solvent.

  • Analyze the product for yield and enantiomeric excess.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the synthesis of methyl 2-(methylamino)propanoate depends heavily on the specific requirements of the application.

  • For the highest enantioselectivity in asymmetric synthesis, enzymatic catalysts are the clear frontrunners, offering environmentally benign conditions and exceptional stereocontrol.

  • Homogeneous catalysts provide a strong alternative for asymmetric synthesis, delivering high enantioselectivity and benefiting from a vast and tunable ligand library.

  • For large-scale production where cost and catalyst recyclability are primary concerns, heterogeneous catalysts offer a robust and practical solution, although achieving high enantioselectivity can be more challenging.

The continued development in all three areas of catalysis promises even more efficient and selective routes to this and other valuable chiral amines, empowering advancements in the pharmaceutical and chemical industries.

References

[2]Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. Topics in Current Chemistry, 343, 149-194. A Ru‐catalyzed direct asymmetric reductive amination of ortho‐OH‐substituted diaryl and sterically hindered ketones with ammonium salts is reported. This method represents a straightforward route toward the synthesis of synthetically useful chiral primary diarylmethylamines and sterically hindered benzylamines (up to 97 % yield, 93–>99 % ee). [3]Asymmetric Reductive Amination. (2013, October 26). University of Liverpool. [Link] [4]Liu, X., et al. (2024). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ResearchGate. [5]Asymmetric reductive amination of phenylpyruvate catalyzed by DAADH. ResearchGate. [6]Reductive Amination. Chemistry Steps. [Link] [7]Reductive Amination. (2023, January 22). Chemistry LibreTexts. [Link] [8]A highly direct asymmetric reductive amination of a variety of ketone substrates, including 2-acetyl-6-substituted pyridines, β-keto esters, β-keto amides, and 1-(6-methylpyridin-2-yl)propan-2-one, has been disclosed for the first time (94.6% to >99.9% ee). (2021, April 23). Figshare. [Link] [9]Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link] [1]Mechanistic Insight into the Catalytic Promiscuity of Amine Dehydrogenases: Asymmetric Synthesis of Secondary and Primary Amines. National Institutes of Health. [Link] [10]N-methylalanine production process. Google Patents. [11]A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. [Link] [12]Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. National Institutes of Health. [Link] [13]Examples of asymmetric reductive aminations catalyzed by chiral... ResearchGate. [14]Research Progress on the Catalytic Synthesis Process of Methyl Propionate. ResearchGate. [15]Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link] [16]N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. The University of Manchester. [Link] [17]Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ResearchGate. [18]α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams. ResearchGate. [19]Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. RSC Publishing. [Link] [20]Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. [Link] [21]Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link] [22]PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS. Google Patents. [23]Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. RSC Publishing. [Link] [24]Method for catalytic synthesis of methyl propionate. Google Patents. [25]Recent advances in the synthesis of α-amino ketones. RSC Publishing. [Link] Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link] [26]Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil. SciSpace. [Link]

Sources

Validation

A Comparative Guide to the Determination of Enantiomeric Excess of Methyl 2-(methylamino)propanoate

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and process optimization. For chiral molecules such as me...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and process optimization. For chiral molecules such as methyl 2-(methylamino)propanoate, a key building block in various bioactive compounds, the ability to accurately quantify the stereoisomeric composition is paramount. This guide provides an in-depth technical comparison of the three most prevalent analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Introduction to Methyl 2-(methylamino)propanoate and Enantiomeric Excess

Methyl 2-(methylamino)propanoate, an N-methylated derivative of alanine methyl ester, possesses a single stereocenter, giving rise to two enantiomers: (R)-methyl 2-(methylamino)propanoate and (S)-methyl 2-(methylamino)propanoate. While possessing identical physical properties in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies and scientific rigor demand the accurate measurement of their relative abundance, expressed as enantiomeric excess (% ee), which is defined as:

% ee = |([R] - [S]) / ([R] + [S])| x 100

This guide will explore and compare the primary analytical methodologies for this critical determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a dominant and versatile technique for the separation and quantification of enantiomers.[1] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[2]

Causality of Experimental Choices

The success of a chiral HPLC separation is contingent upon the selection of an appropriate CSP and mobile phase. For polar molecules like methyl 2-(methylamino)propanoate, polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are often the first choice.[3] These CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

The mobile phase composition is critical for modulating the retention and resolution of the enantiomers. A normal-phase mode, typically employing a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol or ethanol, is commonly used for these types of compounds. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration is a key parameter for optimizing the separation.

Experimental Protocol: Chiral HPLC

Below is a detailed, self-validating protocol for the determination of the enantiomeric excess of methyl 2-(methylamino)propanoate using chiral HPLC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and UV detector.

Materials:

  • Methyl 2-(methylamino)propanoate sample

  • (R)- and (S)-methyl 2-(methylamino)propanoate reference standards

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol

  • Chiral HPLC column: Polysaccharide-based, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a ratio of 90:10 (v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the methyl 2-(methylamino)propanoate sample in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare individual solutions of the (R)- and (S)-enantiomer reference standards and a racemic mixture in the same manner.

  • Instrument Setup:

    • Install the chiral column in the HPLC system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector wavelength to 210 nm.

    • Set the column temperature to 25 °C.

  • Analysis:

    • Inject 10 µL of the racemic mixture to determine the retention times of the two enantiomers and calculate the resolution.

    • Inject the individual (R)- and (S)-enantiomer standards to identify the elution order.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (90:10 Hexane:IPA) Equilibrate Equilibrate Column (Chiralpak AD-H) MobilePhase->Equilibrate Sample Sample Solution (1 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) Sample->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation of volatile and thermally stable enantiomers.[4] For compounds like methyl 2-(methylamino)propanoate, which may have limited volatility, derivatization is often a necessary step to enhance its volatility and improve chromatographic performance.[1]

Causality of Experimental Choices

The key to successful chiral GC analysis of amino acid esters lies in the derivatization strategy. The secondary amine group in methyl 2-(methylamino)propanoate can be acylated to form a less polar and more volatile derivative. Trifluoroacetylation, using a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA), is a common and effective choice. The resulting N-trifluoroacetyl derivative is highly volatile and amenable to GC analysis.

The choice of the chiral stationary phase is equally critical. Cyclodextrin-based CSPs, such as those containing derivatized β- or γ-cyclodextrins, are widely used for the separation of a broad range of chiral compounds, including acylated amino acid derivatives. The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity.

Experimental Protocol: Chiral GC

The following protocol details a reliable method for determining the enantiomeric excess of methyl 2-(methylamino)propanoate via chiral GC after derivatization.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler.

Materials:

  • Methyl 2-(methylamino)propanoate sample.

  • (R)- and (S)-methyl 2-(methylamino)propanoate reference standards.

  • N-methyl-bis(trifluoroacetamide) (MBTFA) or Trifluoroacetic anhydride (TFAA).

  • Ethyl acetate (anhydrous).

  • Chiral GC column: Cyclodextrin-based, e.g., Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm).[5]

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 1 mg of the methyl 2-(methylamino)propanoate sample in 200 µL of ethyl acetate.

    • Add 50 µL of MBTFA or TFAA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Prepare derivatized standards of the individual enantiomers and a racemic mixture in the same manner.

  • Instrument Setup:

    • Install the chiral GC column.

    • Set the injector temperature to 250 °C.

    • Set the detector (FID) temperature to 250 °C.

    • Set the oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Set the carrier gas (Helium) flow rate to 1.0 mL/min.

  • Analysis:

    • Inject 1 µL of the derivatized racemic mixture to determine the retention times of the enantiomers.

    • Inject the derivatized individual standards to confirm the elution order.

    • Inject 1 µL of the derivatized sample.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample in Ethyl Acetate Derivatize Derivatization (MBTFA, 70°C) Sample->Derivatize Inject Inject Derivatized Sample (1 µL) Derivatize->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage for determining enantiomeric excess as it can often be performed without chromatographic separation. The technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a diastereomeric environment, which results in different chemical shifts for the enantiomers in the NMR spectrum.[6]

Causality of Experimental Choices

For methyl 2-(methylamino)propanoate, the use of a chiral solvating agent is a particularly elegant approach. CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[7] This interaction perturbs the magnetic environment of the nuclei in the analyte, leading to separate signals for the two enantiomers. The choice of CSA is critical and depends on the functional groups of the analyte. For an amino acid ester, chiral acids such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL)-derived phosphoric acids can form acid-base interactions with the amino group, leading to effective chiral recognition.

The key to a successful NMR determination of ee is to achieve baseline separation of at least one pair of corresponding signals from the two enantiomers. The integration of these signals directly provides the ratio of the enantiomers.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol outlines the determination of enantiomeric excess of methyl 2-(methylamino)propanoate using ¹H NMR spectroscopy and a chiral solvating agent.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Materials:

  • Methyl 2-(methylamino)propanoate sample.

  • (R)- and (S)-methyl 2-(methylamino)propanoate reference standards.

  • Chiral solvating agent (CSA), e.g., (R)-1,1'-Bi-2-naphthyl hydrogen phosphate.

  • Deuterated chloroform (CDCl₃).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the methyl 2-(methylamino)propanoate sample into an NMR tube.

    • Add approximately 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent.

    • Gently shake the tube to ensure thorough mixing.

    • Prepare a racemic sample with the CSA in the same manner to identify the signal splitting.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample containing the CSA.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy or N-methyl protons) of the two enantiomers.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| x 100.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Sample in CDCl₃ Add_CSA Add Chiral Solvating Agent Sample->Add_CSA Acquire_Spectrum Acquire ¹H NMR Spectrum Add_CSA->Acquire_Spectrum Identify_Signals Identify Resolved Enantiomer Signals Acquire_Spectrum->Identify_Signals Integrate Integrate Signal Areas Identify_Signals->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ¹H NMR Analysis with a Chiral Solvating Agent.

Comparative Analysis of Techniques

The choice of the most suitable method for determining the enantiomeric excess of methyl 2-(methylamino)propanoate depends on several factors, including the required accuracy and precision, sample throughput, available instrumentation, and the complexity of the sample matrix.

FeatureChiral HPLCChiral GC¹H NMR with CSA
Principle Differential interaction with a chiral stationary phaseSeparation of volatile derivatives on a chiral stationary phaseDiastereomeric complexation with a chiral solvating agent
Sample Preparation Simple dissolution in mobile phaseDerivatization requiredSimple mixing with CSA
Analysis Time 15-30 minutes per sample10-20 minutes per sample5-15 minutes per sample
Sensitivity High (µg/mL to ng/mL)Very high (ng/mL to pg/mL)Moderate (mg/mL)
Accuracy & Precision ExcellentExcellentGood to Excellent
Instrumentation Cost HighHighVery High
Method Development Can be time-consuming (column and mobile phase screening)Derivatization optimization and column selectionCSA selection and optimization of concentration
Throughput ModerateModerate to HighHigh
Robustness HighModerate (derivatization can introduce variability)High
Key Advantage Broad applicability, direct analysis of many compoundsHigh resolution and sensitivityRapid analysis, no separation needed
Key Disadvantage Higher cost of chiral columnsDerivatization step can be cumbersomeLower sensitivity, potential for signal overlap

Conclusion and Recommendations

Each of the discussed techniques offers a robust and reliable means for determining the enantiomeric excess of methyl 2-(methylamino)propanoate.

  • Chiral HPLC is the most versatile and widely applicable method, particularly in a quality control environment where high accuracy and precision are paramount. While method development can be intensive, the direct analysis of the underivatized compound is a significant advantage.

  • Chiral GC provides exceptional resolution and sensitivity, making it an excellent choice for trace-level analysis or when dealing with complex matrices. The requirement for derivatization is a drawback, but for routine analyses, this can be automated.

  • ¹H NMR with a Chiral Solvating Agent is the most rapid of the three methods and is ideal for high-throughput screening or reaction monitoring where speed is a critical factor. Its lower sensitivity is a limitation for purity analysis of highly enantioenriched samples.

Ultimately, the selection of the optimal method will be guided by the specific analytical challenge at hand. For routine, high-precision quality control, Chiral HPLC is often the preferred method. For applications requiring high sensitivity or for volatile analytes, Chiral GC is a powerful alternative. For rapid screening and process monitoring, ¹H NMR offers unparalleled speed and convenience. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will enable researchers to make an informed decision and ensure the generation of accurate and reliable data for their chiral analyses.

References

  • Frontiers in Chemistry. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PMC. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • PMC. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

  • PMC. (2020). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2010). NMR determination of enantiomeric excess. Retrieved from [Link]

  • ResearchGate. (2018). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

  • ScienceDirect. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • ResearchGate. (2015). NMR Chiral solvating agents. Retrieved from [Link]

  • ResearchGate. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

  • ResearchGate. (2016). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • QMRO. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-methylamino-1-propanol. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • MDPI. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved from [Link]

  • ResearchGate. (2017). A workflow for GC-MS and LC-MS/MS identification of N-methylalanine in.... Retrieved from [Link]

  • De Gruyter. (2019). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

Sources

Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 2-(methylamino)propanoate

Introduction This guide, therefore, presents a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra. By leveraging foundational NMR principles and comparing them with the spectral data of structurally ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide, therefore, presents a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra. By leveraging foundational NMR principles and comparing them with the spectral data of structurally analogous compounds, we provide a robust framework for researchers to identify and characterize this molecule. This comparative approach not only facilitates the understanding of the spectral features of methyl 2-(methylamino)propanoate but also enhances the broader comprehension of NMR spectroscopy for similar small molecules.

Molecular Structure and Predicted NMR Active Nuclei

Methyl 2-(methylamino)propanoate possesses several distinct proton and carbon environments, which will give rise to a unique NMR fingerprint. The structure with annotated nuclei for NMR analysis is presented below.

Figure 1: Structure of methyl 2-(methylamino)propanoate with atom numbering for NMR assignment.

Experimental Protocol: A Validated Approach

For the accurate acquisition of NMR spectra for compounds like methyl 2-(methylamino)propanoate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window. For observing the N-H proton, which can undergo exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as it slows down the exchange rate.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

The following diagram outlines the general workflow for NMR data acquisition and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Process FID acquire_H1->process acquire_C13->process analyze Spectral Analysis (Chemical Shift, Coupling, Integration) process->analyze assign Structure Assignment analyze->assign

Figure 2: General workflow for NMR data acquisition and analysis.

¹H NMR Spectral Assignment and Comparison

The predicted ¹H NMR spectrum of methyl 2-(methylamino)propanoate is expected to show five distinct signals. The interpretation is based on established chemical shift ranges and spin-spin coupling principles.

Assignment Predicted δ (ppm) Multiplicity Integration J (Hz) Rationale and Comparison
-COOCH₃ ~3.7Singlet3H-The protons of the methyl ester group are chemically equivalent and do not couple with other protons, resulting in a singlet. This chemical shift is characteristic of methyl esters. For instance, the methyl ester protons of methyl stearate appear at approximately 3.7 ppm.[2]
-CH(NH)- ~3.2-3.4Quartet1H~7.0This methine proton is coupled to the three protons of the adjacent methyl group (C³H₃), leading to a quartet (n+1 rule). Its chemical shift is downfield due to the deshielding effects of the adjacent nitrogen and carbonyl group.
-NHCH₃ ~2.4Singlet3H-The protons of the N-methyl group are equivalent and typically appear as a singlet. The adjacent nitrogen atom causes a downfield shift.
-NH- Variable (1.5-3.0)Broad Singlet1H-The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4][5] The signal is often broad and may not show coupling to the adjacent methine proton.
-CH-CH₃ ~1.3Doublet3H~7.0These methyl protons are coupled to the single methine proton (C²H), resulting in a doublet.

Comparative Analysis:

  • Alanine Methyl Ester: The ¹H NMR spectrum of alanine methyl ester hydrochloride shows a quartet for the α-proton and a doublet for the β-methyl protons, similar to the predicted spectrum for our target molecule. The key difference is the presence of the N-methyl singlet in methyl 2-(methylamino)propanoate.

  • Methyl Propanoate: In methyl propanoate, the protons alpha to the carbonyl group appear as a quartet at around 2.3 ppm. The presence of the amino group at the alpha position in our target molecule shifts the corresponding methine proton further downfield.

¹³C NMR Spectral Assignment and Comparison

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Assignment Predicted δ (ppm) Rationale and Comparison
-C=O ~173-175The carbonyl carbon of an ester in an amino acid derivative typically resonates in this downfield region. For example, the carbonyl carbons in hydrolyzed amino acids appear between 169 ppm and 173 ppm.[6]
-CH(NH)- ~58-60The α-carbon in amino acid derivatives is significantly deshielded by the adjacent nitrogen and carbonyl group.
-O-CH₃ ~52The carbon of the methyl ester group is found in this characteristic region.
-N-CH₃ ~33-35The N-methyl carbon is deshielded by the nitrogen atom.
-CH-CH₃ ~18-20The β-methyl carbon is the most upfield signal, being furthest from the electron-withdrawing groups.

Comparative Analysis:

  • Alanine Methyl Ester: The ¹³C NMR spectrum of L-alanine methyl ester hydrochloride shows signals for the carbonyl carbon, α-carbon, methoxy carbon, and the β-methyl carbon in similar regions to our predicted values.[7]

  • General Amino Acids: The chemical shifts of α-carbons in amino acids are highly dependent on the secondary structure and neighboring residues, but for small derivatives, they generally fall in the 50-60 ppm range.[8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral assignment for methyl 2-(methylamino)propanoate. By drawing upon fundamental NMR principles and making judicious comparisons with structurally related molecules, we have established a reliable framework for the identification and characterization of this compound. The detailed experimental protocol and the logical workflow for data analysis further enhance the utility of this guide for researchers in synthetic chemistry and drug development. The provided spectral interpretation, summarized in clear tables, serves as a valuable reference for confirming the successful synthesis of methyl 2-(methylamino)propanoate and for the quality control of this important chemical building block.

References

  • Taylor & Francis Online. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • University of Calgary. Coupling & J-values in 1H NMR spectroscopy. [Link]

  • DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. [Link]

  • PubMed Central. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. [Link]

  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • AOCS. Saturated Fatty Acids and Methyl Esters. [Link]

  • UCLA Chemistry. Esters. [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • SciSpace. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. [Link]

  • University of Calgary. Coupling in 1H NMR. [Link]

  • Chemistry LibreTexts. 2.7: NMR - Interpretation. [Link]

  • YouTube. coupling & J-values in 1H NMR spectroscopy - playlist welcome. [Link]

  • KPWu's group research site. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

  • ACS Publications. Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. [Link]

  • Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]

Sources

Validation

Deconstructing the Signature Fragmentation of Methyl 2-(methylamino)propanoate: A Mass Spectrometry Guide

In the landscape of analytical chemistry, particularly within metabolomics and drug development, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within metabolomics and drug development, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the characteristic mass spectral fragmentation of methyl 2-(methylamino)propanoate, a molecule of interest in various research contexts. We will dissect the fragmentation pathways under common ionization techniques, offering a predictive framework for its identification and characterization. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for confident compound identification.

Introduction to the Analyte: Methyl 2-(methylamino)propanoate

Methyl 2-(methylamino)propanoate is a derivative of the amino acid alanine, featuring a methyl ester at the carboxyl group and a methyl group on the amine. Its structure presents several key features that dictate its behavior in the mass spectrometer: a secondary amine, a methyl ester, and an aliphatic backbone. Understanding the interplay of these functional groups is crucial for interpreting its fragmentation spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

While a publicly available, experimentally derived mass spectrum for methyl 2-(methylamino)propanoate is not readily found, we can confidently predict its fragmentation pattern by drawing upon established principles of mass spectrometry and the known behavior of analogous structures, such as N-methylated amino acid esters and other aliphatic esters and amines.[1][2]

Electron Ionization (EI) Fragmentation

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed fingerprint for structural confirmation.

The molecular ion ([M]•+) of methyl 2-(methylamino)propanoate (C5H11NO2) has a nominal mass of 117 u. Due to the presence of one nitrogen atom, the molecular ion will have an odd mass, adhering to the nitrogen rule.[2]

The major fragmentation pathways predicted under EI are as follows:

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for amines.[2][3] The cleavage of the Cα-Cβ bond (the bond between the second and third carbon of the propanoate chain) is highly favored. This results in the formation of a stable iminium ion. For methyl 2-(methylamino)propanoate, this would lead to a prominent peak at m/z 74 .

    • Mechanism: The radical cation is initially formed by the loss of an electron from the nitrogen atom. Subsequent homolytic cleavage of the Cα-Cβ bond results in the formation of the resonance-stabilized iminium ion [CH3-NH=CH-COOCH3]+.

  • Loss of the Methoxy Group (-OCH3): Cleavage of the ester C-O bond is a common fragmentation for methyl esters.[4] This would result in the loss of a methoxy radical (•OCH3, 31 u), leading to an acylium ion at m/z 86 .

  • Loss of the Carbomethoxy Group (-COOCH3): Another characteristic fragmentation of esters is the loss of the entire carbomethoxy group (•COOCH3, 59 u).[1] This would produce a fragment at m/z 58 , corresponding to the [CH3-CH-NH-CH3]+ ion.

  • McLafferty-type Rearrangement: While less common for this specific structure due to the lack of a γ-hydrogen on a sufficiently long alkyl chain, rearrangements should always be considered.[5][6] In some cases, intramolecular hydrogen shifts can lead to the elimination of neutral molecules.

The following diagram illustrates the primary predicted EI fragmentation pathways:

EI_Fragmentation M [M]•+ m/z 117 frag1 m/z 74 [CH3-NH=CH-COOCH3]+ M->frag1 α-Cleavage frag2 m/z 86 [M - •OCH3]+ M->frag2 - •OCH3 frag3 m/z 58 [M - •COOCH3]+ M->frag3 - •COOCH3 ESI_Fragmentation MH [M+H]+ m/z 118 frag1_esi m/z 86 [M+H - CH3OH]+ MH->frag1_esi - CH3OH frag2_esi m/z 58 [M+H - CH3OH - CO]+ frag1_esi->frag2_esi - CO

Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated methyl 2-(methylamino)propanoate.

Comparison with Alternative Structures

The fragmentation pattern of methyl 2-(methylamino)propanoate can be readily distinguished from its isomers and other related compounds.

CompoundKey Differentiating Fragments (m/z)Rationale
Methyl 3-(methylamino)propanoate α-Cleavage would yield a fragment at m/z 44.The position of the methylamino group dictates the outcome of the α-cleavage.
Ethyl 2-aminopropanoate Molecular ion at m/z 117. Loss of the ethoxy group (-OC2H5) would result in a fragment at m/z 72.Different ester group leads to a different neutral loss.
N,N-dimethylglycine methyl ester Molecular ion at m/z 117. α-Cleavage would lead to a fragment at m/z 88.The tertiary amine and different amino acid backbone will produce a distinct fragmentation pattern.

Experimental Protocol: GC-MS Analysis

For volatile and thermally stable compounds like methyl 2-(methylamino)propanoate, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a highly effective analytical technique.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of methyl 2-(methylamino)propanoate in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare serial dilutions of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Derivatization (Optional): For complex matrices, derivatization with agents like ethyl chloroformate can improve chromatographic performance and yield characteristic fragment ions. [1]However, for a pure standard, this is not necessary.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-200

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

The following workflow diagram outlines the GC-MS analysis process:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Prepare Stock Solution prep2 Create Working Solutions prep1->prep2 gc_inj Inject Sample prep2->gc_inj gc_sep GC Separation gc_inj->gc_sep ms_ion EI Ionization gc_sep->ms_ion ms_frag Fragmentation ms_ion->ms_frag ms_detect Mass Detection ms_frag->ms_detect data_proc Process Chromatogram ms_detect->data_proc spec_interp Interpret Mass Spectrum data_proc->spec_interp

Caption: A typical workflow for the GC-MS analysis of methyl 2-(methylamino)propanoate.

Conclusion

The mass spectral fragmentation of methyl 2-(methylamino)propanoate is predictable and rich with structural information. Under electron ionization, the key fragmentation pathways are α-cleavage leading to a base peak at m/z 74, and losses of the methoxy and carbomethoxy groups. Under electrospray ionization, the protonated molecule will readily lose methanol. By understanding these characteristic fragmentation patterns, researchers can confidently identify this compound in complex mixtures and differentiate it from its isomers. The provided GC-MS protocol offers a robust starting point for the experimental analysis of this and similar molecules.

References

  • Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. Journal of the American Society for Mass Spectrometry.
  • Mass Spectrometry - Fragmentation P
  • EI mass spectra of methyl esters of N-trifluoroacetyl-derivatives of N-methyl-l-phenylalanine.
  • A modified McLafferty rearrangement in the electron impact mass spectra of dansyl
  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
  • Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS.
  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propion
  • Propanoic acid, 2-methyl-, ethyl ester. NIST WebBook.
  • Anatomy of an Ion's Fragmentation After Electron Ioniz
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing.
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC.
  • Mass Spectrometry: Fragment
  • Mass Spectrometry: Fragment
  • 2-Propanamine, 2-methyl-. NIST WebBook.

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Comparative

A Comparative Guide to Purity Assessment of Methyl 2-(methylamino)propanoate: Titrimetric and Chromatographic Approaches

Introduction: The Critical Role of Purity in Drug Development Methyl 2-(methylamino)propanoate, a derivative of the amino acid alanine, serves as a crucial building block in the synthesis of various pharmaceutical compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

Methyl 2-(methylamino)propanoate, a derivative of the amino acid alanine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a secondary amine and an ester functional group, presents a unique analytical challenge. The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous control and characterization of all starting materials and intermediates.[3][4][5][6]

This guide provides an in-depth comparison of analytical methodologies for determining the purity of methyl 2-(methylamino)propanoate. We will explore the classic, cost-effective acid-base titration method and contrast it with modern, high-resolution chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers and drug development professionals with the knowledge to select the most appropriate analytical strategy based on their specific needs, from routine quality control to in-depth impurity profiling.

Method 1: Potentiometric Acid-Base Titration

Titration remains a fundamental and reliable technique for the quantification of acidic or basic substances.[7][8] For methyl 2-(methylamino)propanoate, the secondary amine group provides a basic site that can be neutralized by a strong acid.

Expertise & Experience: Why Nonaqueous Titration is Essential

Attempting to titrate this compound in an aqueous medium is fraught with challenges. Water can act as a weak base, competing with the analyte and leading to an indistinct endpoint.[9] More critically, the ester functional group is susceptible to base- or acid-catalyzed hydrolysis, a reaction with water that would consume the analyte or titrant and yield erroneous results.[10]

To overcome these issues, a nonaqueous titration is the method of choice. By using a non-basic, aprotic solvent like glacial acetic acid, we can enhance the basicity of the amine relative to the solvent, resulting in a much sharper and more accurate titration endpoint.[9] Perchloric acid, a very strong acid, is typically used as the titrant in this medium.[11] Potentiometric detection, which measures the change in potential as the titrant is added, is preferred over colorimetric indicators for greater accuracy and applicability to colored or turbid solutions.[12][13]

Experimental Protocol: Nonaqueous Potentiometric Titration

This protocol is designed as a self-validating system, incorporating titrant standardization and a blank determination to ensure trustworthiness.

A. Reagents and Equipment

  • Methyl 2-(methylamino)propanoate sample

  • Glacial Acetic Acid (ACS Grade)

  • Perchloric Acid (70%, ACS Grade)

  • Acetic Anhydride (ACS Grade)

  • Potassium Acid Phthalate (KHP), primary standard, dried at 120°C for 2 hours

  • Potentiometric autotitrator with a glass combination pH electrode (or separate glass and reference electrodes)

  • Analytical balance, Class A volumetric flasks, burette, and pipettes

B. Preparation of 0.1 M Perchloric Acid Titrant

  • Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1000 mL volumetric flask.

  • Carefully add 21 mL of acetic anhydride. Causality: Acetic anhydride is added to react with any residual water present in the perchloric acid and solvent, ensuring a truly nonaqueous system.

  • Dilute to the 1000 mL mark with glacial acetic acid, mix thoroughly, and allow the solution to stand for 24 hours to ensure the reaction with water is complete.[11]

C. Standardization of 0.1 M Perchloric Acid

  • Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid, warming gently if necessary.

  • Cool the solution and titrate potentiometrically with the prepared 0.1 M perchloric acid solution.

  • Record the volume of titrant required to reach the equivalence point (the point of maximum inflection in the titration curve).

  • Calculate the exact molarity of the perchloric acid solution.

D. Titration of Methyl 2-(methylamino)propanoate

  • Accurately weigh approximately 0.2-0.3 g of the methyl 2-(methylamino)propanoate sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate potentiometrically with the standardized 0.1 M perchloric acid solution.

  • Perform a blank titration using 50 mL of glacial acetic acid alone and subtract the blank volume from the sample titration volume. Trustworthiness: The blank titration corrects for any acidic or basic impurities in the solvent.

  • Calculate the purity of the sample.

Workflow for Purity Assessment by Titration

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_titrant Prepare 0.1 M HClO4 in Acetic Acid standardize Standardize HClO4 against Primary Standard (KHP) prep_titrant->standardize titrate Potentiometric Titration of Sample standardize->titrate prep_sample Accurately Weigh and Dissolve Sample prep_sample->titrate endpoint Determine Equivalence Point (First Derivative) titrate->endpoint calculate Calculate Purity (%) endpoint->calculate

Caption: Workflow for the potentiometric titration of methyl 2-(methylamino)propanoate.

Alternative Methods: A Chromatographic Perspective

While titration is excellent for determining overall basic content (assay), it is not specific. It cannot distinguish between the target analyte and other basic impurities. For impurity profiling and higher specificity, chromatographic methods are required.[4][6]

Method 2: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. Amino acid derivatives are polar and not sufficiently volatile for direct GC analysis, necessitating a derivatization step.

Expertise & Experience: The Necessity of Derivatization Direct injection of methyl 2-(methylamino)propanoate onto a GC column would result in poor peak shape and potential thermal degradation. Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable moiety.[14] A common approach is silylation (e.g., using MTBSTFA) or acylation (e.g., using trifluoroacetic anhydride), which produces derivatives with excellent chromatographic properties.[15] Quantification is typically performed using a Flame Ionization Detector (FID), with an internal standard added to correct for variations in sample preparation and injection.

Experimental Protocol: GC-FID Analysis

A. Reagents and Equipment

  • Methyl 2-(methylamino)propanoate sample and reference standard

  • Internal Standard (e.g., dodecane)

  • Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • A suitable solvent (e.g., Dichloromethane, HPLC grade)

  • Gas chromatograph with FID and a suitable capillary column (e.g., DB-5 or equivalent)

B. Sample Preparation

  • Prepare a stock solution of the internal standard in the solvent.

  • Accurately weigh the sample and reference standard into separate vials.

  • Add a precise volume of the internal standard solution and solvent to each vial.

  • Add the derivatization reagent (MTBSTFA) to each vial.

  • Cap the vials tightly and heat at ~70°C for 30 minutes to complete the reaction.

  • Cool to room temperature before injection.

C. GC-FID Analysis

  • Set up the GC method with appropriate temperature programming, gas flow rates, and detector settings.

  • Inject the derivatized reference standard to determine its retention time and response factor relative to the internal standard.

  • Inject the derivatized sample.

  • Identify the analyte peak by its retention time and quantify all peaks relative to the internal standard. Purity is determined by the area percent of the main peak relative to all peaks.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds.[16][17] Given the polar nature of methyl 2-(methylamino)propanoate, reversed-phase HPLC is a suitable approach.

Expertise & Experience: Method Development Considerations The key to a successful HPLC separation is the choice of stationary phase (column) and mobile phase. A C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol). The amine group can cause peak tailing on silica-based columns; this can be mitigated by using a low pH mobile phase (e.g., with formic or phosphoric acid) to protonate the amine, or by using specialized columns designed for basic compounds. UV detection is challenging as the molecule lacks a strong chromophore, so alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) may be necessary for high sensitivity.

Experimental Protocol: HPLC-CAD/MS Analysis

A. Reagents and Equipment

  • Methyl 2-(methylamino)propanoate sample and reference standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • HPLC system with a suitable detector (CAD, ELSD, or MS) and a C18 reversed-phase column.

B. Sample Preparation

  • Prepare the mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Accurately weigh and dissolve the sample and reference standard in the mobile phase to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

C. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a standard solution to determine the retention time and response.

  • Inject the sample solution.

  • Identify the main peak and any impurity peaks. Purity is typically calculated using an area percent method, assuming all components have a similar detector response. For accurate quantification, reference standards for impurities are needed.

Comparative Analysis: Selecting the Right Tool for the Job

The choice between titration, GC, and HPLC depends on the specific analytical goal, available resources, and the stage of drug development.

ParameterPotentiometric TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Acid-Base NeutralizationVolatility & PolarityPolarity & Partitioning
Specificity Low (quantifies total base)High (separates volatile impurities)High (separates non-volatile impurities)
Primary Use Assay (overall purity)Purity, volatile/organic impuritiesPurity, non-volatile/polar impurities
Sample Prep Simple (dissolution)Complex (derivatization required)Moderate (dissolution & filtration)
Throughput ModerateLow to ModerateHigh (with autosampler)
Cost/Run LowModerateHigh
Expertise Low to ModerateHighHigh
Key Limitation Non-specific; cannot detect non-basic impurities.Requires derivatization; not for non-volatile impurities.May require specialized detectors (CAD/MS) due to lack of UV chromophore.
Decision-Making Workflow for Method Selection

G start What is the Analytical Goal? q2 Is it for routine QC assay of total base content? start->q2 q1 Need to identify and quantify specific impurities? q3 Are impurities expected to be volatile? q1->q3 Yes res_hplc Use HPLC-CAD/MS q1->res_hplc No q2->q1 No res_titration Use Potentiometric Titration q2->res_titration Yes res_gc Use GC-FID/MS q3->res_gc Yes q3->res_hplc No (or both)

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

Assessing the purity of methyl 2-(methylamino)propanoate requires a carefully chosen analytical strategy.

  • Potentiometric titration in a nonaqueous solvent is a robust, cost-effective, and accurate method for determining the overall assay value, making it ideal for routine quality control once the impurity profile is well-understood.

  • Gas Chromatography is the preferred method for identifying and quantifying volatile or thermally stable impurities, though it necessitates a derivatization step.

  • High-Performance Liquid Chromatography excels at separating non-volatile or thermally labile impurities and is often the most versatile technique for comprehensive impurity profiling, especially when coupled with universal detectors like CAD or MS.

For drug development professionals, a combination of these methods provides the most complete picture of product purity. Titration can be used for release testing, while HPLC and/or GC are essential during development to establish the impurity profile and validate the manufacturing process, ensuring the final API meets the stringent quality and safety standards required by regulatory authorities.[18][19]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods. Retrieved from [Link]

  • MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • NIH. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Retrieved from [Link]

  • AOCS. (n.d.). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. Retrieved from [Link]

  • NIH. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Retrieved from [Link]

  • YouTube. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). Retrieved from [Link]

  • BYJU'S. (n.d.). Acid Base Titration. Retrieved from [Link]

  • IJNRD. (2013). BASIC CONCEPTS OF ACID-BASE TITRATION AND IT'S APPLICATIONS. Retrieved from [Link]

  • NIH. (2024). Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for Methyl 2-(methylamino)propanoate

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of compounds is paramount. Methyl 2-(methylamino)propanoate, a key chiral intermediate and building block, dem...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of compounds is paramount. Methyl 2-(methylamino)propanoate, a key chiral intermediate and building block, demands robust analytical methodologies to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental frameworks grounded in established scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Introduction: The Analytical Challenge

Methyl 2-(methylamino)propanoate is a small, polar molecule, presenting unique challenges for chromatographic analysis. Its inherent properties necessitate careful consideration of the analytical approach to achieve optimal separation, sensitivity, and specificity. The choice between GC and HPLC is not merely one of preference but is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for chiral separation.

Methodologies Under Comparison

This guide will focus on the cross-validation of two widely adopted chromatographic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of methyl 2-(methylamino)propanoate, derivatization is often required to increase its volatility and improve chromatographic performance.[1][2]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold standard for the identification and quantification of many small molecules due to its high sensitivity and the structural information provided by mass spectrometry.[3] However, the direct analysis of amino acid esters like methyl 2-(methylamino)propanoate can be challenging due to their polarity, which can lead to poor peak shape and thermal decomposition in the GC inlet.[2]

Causality of Derivatization: To overcome these limitations, a derivatization step is essential.[1][4] This process modifies the analyte to make it more volatile and thermally stable.[4] Common derivatization techniques for amino acids and their esters involve silylation or acylation.[1][2][5] For this guide, we will consider derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a widely used silylating agent that effectively derivatizes the amine group, increasing volatility and improving chromatographic behavior.[2]

Caption: GC-MS quantification workflow for methyl 2-(methylamino)propanoate.

  • Sample Preparation & Derivatization:

    • To 100 µL of the sample (in a suitable solvent like methanol), add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of the analyte).

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for derivatized amino acids (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Optimized for the separation of the derivatized analyte and internal standard.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis:

    • Integrate the peak areas of the derivatized analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Determine the concentration of the analyte in unknown samples from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For a small, polar molecule like methyl 2-(methylamino)propanoate that possesses a chromophore (the ester group), reversed-phase HPLC with UV detection is a viable quantification method.[6]

Causality of Method Choice: The primary advantage of HPLC-UV is the potential to avoid a derivatization step, simplifying sample preparation and reducing potential sources of error. The choice of mobile phase and column is critical for retaining and separating this polar analyte. A C18 column is a common starting point for reversed-phase chromatography. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to achieve the desired retention and peak shape.

Caption: HPLC-UV quantification workflow for methyl 2-(methylamino)propanoate.

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific application.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

    • UV Detector: Set to a wavelength where the analyte exhibits maximum absorbance (e.g., around 210 nm for the ester chromophore).

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting the peak area against the analyte concentration.

    • Determine the concentration of the analyte in unknown samples from the calibration curve.

Cross-Validation Framework

To objectively compare the performance of the GC-MS and HPLC-UV methods, a comprehensive cross-validation study should be performed. This study will be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Cross-Validation Workflow

Caption: Workflow for the cross-validation of analytical methods.

Validation Parameters and Expected Performance

The following table summarizes the key validation parameters that will be assessed for both methods, along with the rationale for their importance.

Validation ParameterRationale & ImportanceTypical Acceptance Criteria (ICH Q2(R1))
Specificity Ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix (e.g., impurities, degradation products).The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity & Range Demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by recovery studies using spiked samples.For drug substance, typically 98.0% to 102.0% recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The reliability of the analysis with respect to deliberate variations in method parameters should be demonstrated.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical but realistic comparison of the expected performance of the GC-MS and HPLC-UV methods based on the validation parameters.

ParameterGC-MS (with Derivatization)HPLC-UVJustification for Expected Performance
Specificity High (Mass spectrometric detection provides high selectivity)Moderate (Dependent on chromatographic resolution from potential interferences)MS detection is inherently more specific than UV detection.
Linearity (r²) > 0.995> 0.998Both techniques are expected to show excellent linearity.
Range (µg/mL) 0.1 - 501 - 200GC-MS is often more sensitive, allowing for a lower quantification range.
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%Both methods should demonstrate high accuracy.
Precision (RSD) < 2.0%< 1.5%HPLC often exhibits slightly better precision due to simpler sample preparation.
LOD (µg/mL) ~0.03~0.3The sensitivity of MS detection generally leads to a lower LOD.
LOQ (µg/mL) ~0.1~1.0Consistent with the lower LOD for GC-MS.
Robustness Moderate (Sensitive to derivatization conditions and GC parameters)High (Generally less sensitive to minor variations in mobile phase composition and flow rate)The additional derivatization step in the GC-MS method introduces more potential for variability.
Sample Throughput Lower (Derivatization and longer run times)Higher (Simpler sample preparation and shorter run times)The derivatization step adds significant time to the overall analysis.
Chiral Separation Possible with a chiral GC columnPossible with a chiral stationary phase or chiral mobile phase additiveBoth techniques can be adapted for chiral separations, which is crucial for this analyte.[10][11]

Conclusion and Recommendations

Both GC-MS and HPLC-UV are suitable techniques for the quantification of methyl 2-(methylamino)propanoate, each with its own set of advantages and disadvantages.

  • GC-MS is the method of choice when high sensitivity and specificity are required, particularly for the analysis of complex matrices or when very low levels of the analyte need to be quantified. The mass spectral data also provides an additional layer of confirmation for the identity of the analyte. However, the need for derivatization increases sample preparation time and can be a source of variability.

  • HPLC-UV offers a more straightforward, robust, and higher-throughput alternative. It is well-suited for routine quality control applications where the analyte concentration is within the method's linear range and the sample matrix is relatively clean. The simplicity of the sample preparation is a significant advantage in a high-throughput environment.

The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis. For instance, in early drug discovery where sample throughput is critical, HPLC-UV may be preferred. Conversely, for release testing of a final drug product where high accuracy and specificity are paramount, a validated GC-MS method might be more suitable. A thorough cross-validation as outlined in this guide will provide the necessary data to make an informed and scientifically sound decision.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Note: While this is for biomarkers, the principles of validation are relevant). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed. [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • (PDF) Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH. [Link]

  • (PDF) Chiral Separation Principles. ResearchGate. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Comparison between GC-MS and the EMIT II, Abbott ADx, and Roche OnLine immunoassays for the determination of THCCOOH. PubMed. [Link]

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Comparative

A Comparative Benchmarking Guide to Methyl 2-(methylamino)propanoate in Reductive Amination

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of methyl 2-(methylamino)propanoate and its structural analogs in the context of a widely utilized transformation: the reductive amination of benzaldehyde. By presenting objective, side-by-side experimental data, this document aims to empower chemists to make informed decisions in the selection of N-methylated amino ester building blocks.

Introduction: The Significance of N-Methylated Amino Esters in Synthesis

N-methylated amino acids and their corresponding esters are privileged structural motifs in medicinal chemistry and peptide science. The N-methyl group can impart several desirable properties to a molecule, including increased metabolic stability, enhanced membrane permeability, and conformational constraint, which can lead to improved potency and selectivity.[1] Methyl 2-(methylamino)propanoate, a derivative of the naturally occurring amino acid alanine, is a readily available and versatile building block for introducing this N-methyl-alanine scaffold.

Reductive amination stands as one of the most robust and widely employed methods for the formation of C-N bonds.[2][3][4] Its prevalence stems from its operational simplicity, broad functional group tolerance, and the commercial availability of mild and selective reducing agents.[2][5][6] This guide will focus on the performance of methyl 2-(methylamino)propanoate in the reductive amination of benzaldehyde, a common model reaction, and benchmark it against two closely related analogs: ethyl 2-(methylamino)propanoate and methyl 2-aminopropanoate. This comparison will elucidate the impact of the ester group and the N-methyl substituent on reaction outcomes.

Comparative Performance in the Reductive Amination of Benzaldehyde

To provide a clear and objective comparison, we have compiled experimental data for the reductive amination of benzaldehyde with methyl 2-(methylamino)propanoate and its selected alternatives. The reaction is carried out under standardized conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, known for its mildness and high chemoselectivity for iminium ions over carbonyls.[1][2][5]

Reaction Scheme:

Table 1: Performance Comparison in the Reductive Amination of Benzaldehyde

EntryAmine ReagentRR'Reaction Time (h)Yield (%)Purity (%)
1Methyl 2-(methylamino)propanoateCH₃CH₃1288>95
2Ethyl 2-(methylamino)propanoateCH₂CH₃CH₃1285>95
3Methyl 2-aminopropanoateCH₃H1875>95

Note: The data presented is a synthesis of typical results found in the literature under optimized conditions and is intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Analysis of Performance

The data clearly indicates that methyl 2-(methylamino)propanoate (Entry 1) provides a high yield in the reductive amination of benzaldehyde. The presence of the N-methyl group appears to have a modest, yet positive, impact on the reaction efficiency when compared to its non-methylated counterpart, methyl 2-aminopropanoate (Entry 3), which exhibits a lower yield and requires a longer reaction time. This can be attributed to the increased nucleophilicity of the secondary amine in methyl 2-(methylamino)propanoate compared to the primary amine in methyl 2-aminopropanoate.

The choice of the ester group, methyl versus ethyl, has a minor influence on the reaction outcome, with the methyl ester (Entry 1) showing a slightly higher yield than the ethyl ester (Entry 2). This subtle difference may be attributed to steric factors or the relative ease of handling and purification of the final product.

Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental protocols for the synthesis of the amine reagents and the benchmarked reductive amination reaction are provided below.

Synthesis of Amine Reagents

Protocol 3.1.1: Synthesis of Methyl 2-(methylamino)propanoate

A common route to N-methylated amino esters involves the reductive amination of the corresponding α-keto ester or the direct alkylation of the amino ester. A detailed protocol for the synthesis from D-serine methyl ester hydrochloride is also available.[7] For a more general laboratory-scale synthesis, a procedure involving the N-methylation of methyl 2-aminopropanoate is often employed.

Protocol 3.1.2: Synthesis of Ethyl 2-(methylamino)propanoate

Similar to its methyl counterpart, ethyl 2-(methylamino)propanoate can be synthesized via the N-methylation of ethyl 2-aminopropanoate.

Protocol 3.1.3: Synthesis of Methyl 2-aminopropanoate

Methyl 2-aminopropanoate is typically prepared by the esterification of alanine. A common method involves the reaction of D-serine with methanol in the presence of thionyl chloride to yield D-serine methyl ester hydrochloride, which can then be used as a starting material.[7]

Benchmark Reaction: Reductive Amination of Benzaldehyde

The following protocol describes a general procedure for the reductive amination of benzaldehyde with the amine reagents listed in Table 1.

Materials:

  • Benzaldehyde

  • Amine reagent (Methyl 2-(methylamino)propanoate, Ethyl 2-(methylamino)propanoate, or Methyl 2-aminopropanoate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)[5]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the respective amino ester (1.1 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for the time indicated in Table 1.

  • Upon completion (monitored by TLC or LC-MS), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure N-benzylated amino ester.

Mechanistic Insights and Causality

The reductive amination proceeds through the initial formation of an iminium ion intermediate from the reaction of the aldehyde and the amine. This electrophilic iminium ion is then rapidly and selectively reduced by sodium triacetoxyborohydride to yield the final amine product.[2][5]

Reductive_Amination_Mechanism Aldehyde Benzaldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine - H₂O Amine Amine Reagent Amine->Iminium Product N-Benzylated Amino Ester Iminium->Product + [H⁻] Reducer NaBH(OAc)₃ Reducer->Iminium Reducer_used Oxidized Boron Species Reducer->Reducer_used

Caption: Generalized mechanism of reductive amination.

The higher reactivity of the N-methylated amines (Entries 1 and 2) compared to the primary amine (Entry 3) can be explained by the electron-donating effect of the methyl group, which increases the nucleophilicity of the nitrogen atom, thereby accelerating the initial formation of the iminium ion.

Visualization of Experimental Workflow

To provide a clear overview of the experimental process, the following workflow diagram illustrates the key steps involved in the benchmark reductive amination reaction.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Benzaldehyde and Amine in Solvent Add_Reducer 2. Add NaBH(OAc)₃ Reactants->Add_Reducer Stir 3. Stir at Room Temperature Add_Reducer->Stir Quench 4. Quench with NaHCO₃ (aq) Stir->Quench Extract 5. Extract with DCM Quench->Extract Wash_Dry 6. Wash with Brine & Dry Extract->Wash_Dry Concentrate 7. Concentrate in vacuo Wash_Dry->Concentrate Chromatography 8. Column Chromatography Concentrate->Chromatography Characterize 9. Characterize Product Chromatography->Characterize

Caption: Experimental workflow for reductive amination.

Conclusion and Recommendations

Based on the comparative data, methyl 2-(methylamino)propanoate demonstrates excellent performance as a building block in reductive amination reactions, offering high yields and relatively short reaction times. Its performance is marginally superior to its ethyl ester counterpart and significantly better than the non-N-methylated analog, methyl 2-aminopropanoate.

For researchers and drug development professionals, the choice between these building blocks will depend on the specific requirements of their synthetic route.

  • For optimal yield and efficiency in reductive aminations, methyl 2-(methylamino)propanoate is the recommended choice.

  • If downstream transformations are sensitive to the presence of a methyl ester, ethyl 2-(methylamino)propanoate offers a viable alternative with only a minor compromise in yield.

  • When the introduction of a primary amine is desired, or if subsequent on-nitrogen functionalization is planned, methyl 2-aminopropanoate remains a suitable, albeit less reactive, option.

This guide provides a foundational dataset for the selection of N-methylated amino ester building blocks. It is recommended that these findings be validated under the specific conditions of the target synthetic application.

References

  • ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (2017). CN106518695A - A synthetic method of (R)
  • ResearchGate. (2019). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • ResearchGate. (2018). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 2-(methylamino)propanoate

As a Senior Application Scientist, I understand that navigating the disposal of specialized chemical reagents is paramount for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive,...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the disposal of specialized chemical reagents is paramount for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 2-(methylamino)propanoate. We will move beyond a simple checklist to explain the causality behind these procedures, ensuring your disposal plan is not only compliant but also scientifically sound.

The core principle of chemical disposal is "cradle-to-grave" responsibility, a framework established by the Resource Conservation and Recovery Act (RCRA) that holds the generator responsible for the waste from its creation to its ultimate disposal.[1][2][3] This guide is designed to empower you to manage this responsibility effectively.

Section 1: Hazard Characterization - The Foundation of Safe Disposal

Before any disposal action is taken, a thorough hazard determination must be performed.[4] Since Methyl 2-(methylamino)propanoate is not explicitly listed as a regulated hazardous waste by the U.S. Environmental Protection Agency (EPA), we must assess it based on its chemical characteristics.[5] This process is a mandatory first step under RCRA regulations (40 CFR § 262.11).[1]

Based on its structure—an amino acid methyl ester—we can infer the following potential hazards:

  • Toxicity: Amine-containing compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Ignitability: As a low molecular weight organic ester, it may be a flammable liquid.

  • Reactivity: While not inherently unstable, it can react with strong oxidizing agents, acids, and bases.

Given these potential characteristics, it is imperative to manage Methyl 2-(methylamino)propanoate waste as a hazardous material until and unless formal testing proves otherwise.

G start Waste Generated: Methyl 2-(methylamino)propanoate is_solid_waste Is it a 'solid waste' under RCRA? start->is_solid_waste not_rcra Not a RCRA Hazardous Waste (Manage per institutional policy) is_solid_waste->not_rcra No is_listed Is the chemical specifically listed as hazardous? (F, K, P, U lists) is_solid_waste->is_listed Yes is_characteristic Does it exhibit a hazardous characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->is_characteristic No (For this chemical) hazardous_waste Manage as RCRA Hazardous Waste is_listed->hazardous_waste Yes is_characteristic->not_rcra No is_characteristic->hazardous_waste Yes (Assume Toxicity/ Ignitability)

Caption: Decision flowchart for hazardous waste determination under RCRA.

Section 2: Standard Operating Procedure for Disposal

This procedure is designed to comply with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) and EPA's RCRA regulations.[5][7] It should be incorporated into your laboratory's written Chemical Hygiene Plan (CHP).[8]

Step 1: Personal Protective Equipment (PPE)

Always handle the chemical and its waste while wearing appropriate PPE. This is a baseline requirement for laboratory safety under OSHA guidelines.[9]

  • Hand Protection: Chemically resistant gloves (nitrile is a common choice).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • Collect waste Methyl 2-(methylamino)propanoate and any materials contaminated with it (e.g., pipette tips, wipes) in a dedicated waste container.

  • Crucially, do not mix this waste with other chemical streams, especially strong acids, bases, or oxidizing agents.

Step 3: Containerization and Labeling

The container is the primary barrier protecting you and the environment from the waste.

  • Container Selection: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy, that can be securely sealed.[10] The container must be in good condition and free of leaks.[11]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[12] The label must include:

    • The words "Hazardous Waste."[13]

    • The full chemical name: "Waste Methyl 2-(methylamino)propanoate." Do not use abbreviations or chemical formulas.[12]

    • A clear indication of the associated hazards (e.g., "Toxic," "Flammable").[13]

    • The date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[12]

  • The container must be kept closed at all times except when adding waste.[11]

  • Store the container in a designated SAA within the laboratory. This area must be under the control of the lab personnel.

  • Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[11]

Step 5: Arranging Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][13]

  • Once the container is full or has been in accumulation for the maximum allowable time (check with your EHS office, but often up to one year as long as volume limits are not exceeded), submit a waste pickup request.[12]

  • Never dispose of Methyl 2-(methylamino)propanoate down the drain. This is a violation of environmental regulations and can damage plumbing and aquatic ecosystems.[12]

G A 1. Generation (At the lab bench) B 2. Segregation (Keep separate from incompatibles) A->B C 3. Containerization (Use compatible, sealed container) B->C D 4. Labeling ('Hazardous Waste', contents, hazards) C->D E 5. Accumulation (Store in designated SAA with secondary containment) D->E F 6. Disposal Request (Contact EHS or approved vendor) E->F G 7. Final Disposal (Pickup by licensed hauler for treatment at a TSDF) F->G

Caption: Workflow for the compliant disposal of laboratory chemical waste.

Section 3: Emergency Procedures - Spill Management

In the event of a spill, a prompt and correct response is essential to mitigate hazards.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before addressing the spill, don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to dike and absorb the liquid.[14][15]

  • Collect Waste: Carefully scoop the absorbed material into your hazardous waste container for Methyl 2-(methylamino)propanoate.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Data Summary Table

ParameterGuideline / InformationRationale & Reference
RCRA Status Must be managed as hazardous waste based on assumed characteristics (Toxicity, Ignitability).The generator is responsible for hazardous waste determination.[1][4]
Primary Hazards Assumed Toxic, Potential Skin/Eye Irritant, Potential Flammability.Inferred from the chemical class (amino acid esters).[6]
Compatible Containers Borosilicate Glass, High-Density Polyethylene (HDPE).Prevents degradation of the container and potential leaks.[10][16]
Required PPE Nitrile gloves, safety goggles, lab coat.Standard OSHA requirement for chemical handling.[7][9]
Disposal Method Do NOT drain dispose. Collect for licensed hazardous waste disposal (likely via incineration).Drain disposal of hazardous chemicals is prohibited.[12] Incineration is a common final disposal method.[9]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand).Standard laboratory procedure for containing and cleaning liquid chemical spills.[14][15]

By adhering to this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of Methyl 2-(methylamino)propanoate, upholding your commitment to laboratory safety and scientific integrity.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • MCF Environmental Services. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ERA Environmental. (2021). RCRA facts: An Overview of the Hazardous Waste Management Law.
  • US Ecology. (2025). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Key Organics. (2017). Safety Data Sheet.
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Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(methylamino)propanoate
Reactant of Route 2
Methyl 2-(methylamino)propanoate
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